molecular formula C10H6N2O4 B1329413 1-(2-nitrophenyl)pyrrole-2,5-dione CAS No. 2973-15-1

1-(2-nitrophenyl)pyrrole-2,5-dione

Cat. No.: B1329413
CAS No.: 2973-15-1
M. Wt: 218.17 g/mol
InChI Key: SCXAYTWCHGRQPA-UHFFFAOYSA-N
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Description

1-(2-Nitrophenyl)pyrrole-2,5-dione, also known as N-2-nitrophenylmaleimide, is a versatile chemical scaffold valued in materials science and pharmaceutical research. This compound is recognized for its role in the development of advanced polymers and copolymers. When incorporated into polymeric structures, it can provide greater structural rigidity, enhance dielectric properties, and significantly improve thermal stability compared to the base polymer . Its molecular structure, characterized by a significant dihedral angle between the maleimide and benzene rings due to the ortho-nitro substitution, influences its physical and chemical behavior, including its participation in supramolecular interactions . The compound serves as a proficient dienophile, promoting Diels-Alder reactions for the synthesis of novel organic molecules . Furthermore, this family of N-aryl maleimide compounds has demonstrated promising biological activities in research settings. Studies have shown that related structures exhibit fungicidal properties against human pathogenic fungi, display anti-leukemia activity, and show differential cytotoxicity against cancer cells . Researchers utilize this compound as a key building block in exploring new therapeutic agents and advanced polymeric materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-nitrophenyl)pyrrole-2,5-dione
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InChI

InChI=1S/C10H6N2O4/c13-9-5-6-10(14)11(9)7-3-1-2-4-8(7)12(15)16/h1-6H
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InChI Key

SCXAYTWCHGRQPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C=CC2=O)[N+](=O)[O-]
Source PubChem
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Molecular Formula

C10H6N2O4
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DSSTOX Substance ID

DTXSID20183884
Record name Maleimide, N-(o-nitrophenyl)-
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Molecular Weight

218.17 g/mol
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CAS No.

2973-15-1
Record name N-(2-Nitrophenyl)maleimide
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Record name N-(2-NITROPHENYL)MALEIMIDE
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Foundational & Exploratory

In-Depth Technical Guide: 1-(2-Nitrophenyl)pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2973-15-1

This technical guide provides a comprehensive overview of 1-(2-nitrophenyl)pyrrole-2,5-dione, a chemical compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, and known biological activities.

Chemical and Physical Properties

This compound, also known as N-(2-nitrophenyl)maleimide, is a solid that can range in color from yellow to orange. Its strong electrophilic nature, conferred by the nitro group, makes it a valuable reagent in various chemical syntheses, particularly in Diels-Alder reactions for the formation of cyclic compounds.[1] It serves as a building block in the synthesis of potentially biologically active molecules.[1]

A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference
CAS Number 2973-15-1[2][3][4]
Molecular Formula C₁₀H₆N₂O₄[1][5]
Molecular Weight 218.17 g/mol [1][5]
Boiling Point 386.5 °C at 760 mmHg[1]
Density 1.535 g/cm³[1]
Flash Point 187.6 °C[1]
Appearance Yellow to orange solid[1]

Spectroscopic Data

  • ¹H NMR: Signals corresponding to the protons on the pyrrole-2,5-dione ring and the nitrophenyl group would be expected.

  • ¹³C NMR: Resonances for the carbonyl carbons of the dione, the carbons of the pyrrole ring, and the carbons of the nitrophenyl ring would be present.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the carbonyl groups (C=O), the nitro group (NO₂), and the aromatic ring would be prominent.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight.

Experimental Protocols

Synthesis of this compound

A general and common method for the synthesis of N-substituted maleimides involves a two-step process:

  • Formation of the Maleamic Acid: Reaction of the corresponding primary amine with maleic anhydride. In this case, 2-nitroaniline would be reacted with maleic anhydride in a suitable solvent like dimethylformamide (DMF) at room temperature. The reaction mixture is typically stirred for several hours, and the resulting maleamic acid intermediate is precipitated by pouring the mixture into ice water.[6]

  • Cyclodehydration to the Maleimide: The isolated maleamic acid is then subjected to cyclodehydration to form the imide ring. This is commonly achieved by chemical methods, for instance, by treatment with a dehydrating agent such as a mixture of concentrated sulfuric acid and phosphorus pentoxide. The resulting N-(2-nitrophenyl)maleimide can then be purified by recrystallization from a suitable solvent like ethanol.

The following diagram illustrates the general synthetic workflow:

G cluster_synthesis Synthesis Workflow start 2-Nitroaniline + Maleic Anhydride step1 Reaction in DMF at Room Temperature start->step1 intermediate N-(2-Nitrophenyl)maleamic Acid step1->intermediate step2 Cyclodehydration (e.g., H₂SO₄/P₂O₅) intermediate->step2 product This compound step2->product purification Recrystallization (Ethanol) product->purification final_product Pure Product purification->final_product

General synthesis workflow for N-substituted maleimides.

Biological Activity and Signaling Pathways

The biological activities of the broader class of pyrrole-2,5-dione derivatives are diverse and well-documented. These compounds have been investigated for a range of pharmacological properties, including:

  • Anti-inflammatory and Antimicrobial activities [7]

  • Cholesterol absorption inhibition [8]

  • Anticancer properties

  • Anxiolytic effects [9]

  • Enzyme inhibition , including targeting cyclooxygenase (COX) enzymes[10]

However, specific studies on the biological activity, mechanism of action, and signaling pathways of this compound are limited in the available scientific literature. While the general activities of the pyrrole-2,5-dione core are known, the influence of the 2-nitrophenyl substituent on specific biological targets and pathways remains an area for further investigation.

The following diagram depicts a hypothetical workflow for investigating the biological activity of this compound:

G cluster_bioactivity Biological Activity Investigation Workflow compound 1-(2-Nitrophenyl)pyrrole- 2,5-dione screening High-Throughput Screening (e.g., Cell-based assays) compound->screening hit_id Hit Identification screening->hit_id target_id Target Identification & Validation hit_id->target_id moa Mechanism of Action Studies target_id->moa pathway Signaling Pathway Analysis moa->pathway lead_opt Lead Optimization pathway->lead_opt

A potential workflow for biological activity screening.

References

A Technical Guide to N-(2-nitrophenyl)maleimide: Structure, Synthesis, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of N-(2-nitrophenyl)maleimide, a key chemical intermediate with significant applications in polymer science and bioconjugation. Tailored for researchers, scientists, and professionals in drug development, this guide details its chemical identity, physicochemical properties, synthesis protocols, and core applications, presenting data in a clear, structured format.

Chemical Identity and Structure

N-(2-nitrophenyl)maleimide is an organic compound derived from maleimide, featuring a 2-nitrophenyl group attached to the nitrogen atom. This substitution significantly influences the molecule's reactivity and properties.

  • IUPAC Name : 1-(2-nitrophenyl)pyrrole-2,5-dione[1]

  • Synonyms : N-o-Nitrophenylmaleimide, 1-(2-nitrophenyl)-1H-pyrrole-2,5-dione, 1-(2-nitrophenyl)-3-pyrroline-2,5-quinone[2][3][4]

  • Molecular Formula : C₁₀H₆N₂O₄[2]

  • Molecular Weight : 218.17 g/mol [2][3]

The chemical structure consists of a five-membered maleimide ring double-bonded to a benzene ring, which is substituted with a nitro group at the ortho position. The presence of the nitro group makes the phenyl ring electron-deficient, and the double bond in the maleimide ring is a reactive dienophile and a Michael acceptor.[3]

A simplified representation of the N-(2-nitrophenyl)maleimide structure.

Physicochemical and Crystallographic Data

The compound's properties are summarized below. This data is critical for its application in various experimental settings.

PropertyValueReference
Physical State Yellow to orange solid[3]
Melting Point 130-131 °C[4]
Boiling Point 386.5 ± 25.0 °C (Predicted at 760 mmHg)[3][4]
Density 1.535 ± 0.06 g/cm³ (Predicted)[3][4]
CAS Number 2973-15-1[2]
Crystal System Monoclinic[1]
Space Group P2₁/n[1]

Hirshfeld surface analysis indicates that crystal packing is primarily influenced by H⋯O/O⋯H (54.7%), H⋯C/C⋯H (15.2%), and H⋯H (15.6%) interactions.[1]

Synthesis Protocol

The synthesis of N-(2-nitrophenyl)maleimide is typically a two-step process, starting from 2-nitroaniline and maleic anhydride.

G General Synthesis Workflow for N-(2-nitrophenyl)maleimide start Reactants: 2-Nitroaniline + Maleic Anhydride step1 Step 1: Maleamic Acid Formation Solvent: DMF Stir at 25°C for 3 hours start->step1 intermediate Intermediate: N-(2-Nitrophenyl)maleamic acid (Isolate via precipitation in ice) step1->intermediate step2 Step 2: Cyclodehydration Reagents: Conc. H₂SO₄ and P₂O₅ Stir at 65°C for 3 hours intermediate->step2 product Final Product: N-(2-nitrophenyl)maleimide (Isolate via precipitation and recrystallize from ethanol) step2->product

Synthesis workflow for N-(2-nitrophenyl)maleimide.

Experimental Protocol: Two-Step Synthesis

This protocol is adapted from methodologies reported for the synthesis of N-substituted nitrophenyl maleimides.[5][6]

Step 1: Preparation of N-(2-Nitrophenyl)maleamic Acid

  • Dissolve 2-nitroaniline (13.8 g, 0.1 mol) and maleic anhydride (9.8 g, 0.1 mol) in 30 mL of dimethylformamide (DMF).

  • Stir the solution continuously for three hours at room temperature (approx. 25°C).

  • Pour the resulting reaction mixture into crushed ice to precipitate the product.

  • Filter the yellow solid precipitate and dry it under a vacuum.

  • Recrystallize the solid from methanol to obtain pure N-(2-nitrophenyl)maleamic acid. The typical yield is around 70%.[6]

Step 2: Cyclodehydration to N-(2-Nitrophenyl)maleimide

  • Treat the N-(2-nitrophenyl)maleamic acid intermediate with concentrated sulfuric acid (H₂SO₄) and phosphorus pentoxide (P₂O₅) as dehydrating agents.

  • Stir the mixture for three hours while maintaining the temperature at 65°C.

  • After cooling, pour the reaction mixture into ice water to precipitate the final product.

  • Filter the yellow precipitate, wash it thoroughly with water, and let it dry.

  • Recrystallize the crude product from ethanol to yield pure N-(2-nitrophenyl)maleimide. Reported yields for this step are approximately 65-70%.[5][6]

Chemical Reactivity and Applications

The chemical utility of N-(2-nitrophenyl)maleimide is rooted in the reactivity of the maleimide moiety.

A. Polymer Chemistry N-substituted maleimides are valuable monomers for creating homopolymers and copolymers with high thermal stability, excellent chemical resistance, and high glass transition temperatures (Tg) due to the rigid imide rings in the polymer backbone.[1][6] N-(2-nitrophenyl)maleimide, in particular, has been used to synthesize homopolymers and copolymers with methyl methacrylate that exhibit high thermal stability and solubility in non-polar to moderately polar solvents.[1]

B. Bioconjugation and Drug Development The maleimide group is a highly efficient thiol-reactive functional group. It reacts selectively and covalently with the sulfhydryl groups of cysteine residues in proteins and peptides under mild physiological conditions.[7][8] This specific reactivity is the cornerstone of its application in creating advanced bioconjugates for therapeutic and diagnostic purposes.

  • Antibody-Drug Conjugates (ADCs): Maleimide derivatives serve as critical linkers to attach potent cytotoxic drugs to monoclonal antibodies. The antibody targets a specific antigen on cancer cells, delivering the drug payload directly to the tumor site, which enhances efficacy and minimizes systemic toxicity.[8]

  • PEGylation: Modifying proteins or drug delivery systems (like liposomes) with maleimide-terminated polyethylene glycol (PEG) can improve their pharmacokinetic profiles by increasing circulation time.[9]

  • Targeted Drug Delivery: Liposomes and other nanoparticles can be surface-modified with maleimide moieties to facilitate their binding to cell surface thiols, potentially enhancing cellular uptake and improving drug delivery efficiency.[7][9]

G Logic of Maleimide-Based Bioconjugation for Drug Delivery cluster_components Components cluster_target Biological Target antibody Targeting Moiety (e.g., Antibody) conjugate Antibody-Drug Conjugate (ADC) antibody->conjugate links to drug Therapeutic Payload (e.g., Cytotoxic Drug) drug->conjugate links to linker Maleimide Linker (e.g., N-substituted maleimide) thiol Thiol Group (-SH) linker->thiol reacts with linker->conjugate via protein Target Protein on Cell (with Cysteine residue) conjugate->protein binds to

Application of maleimide linkers in antibody-drug conjugates (ADCs).

The development of next-generation maleimides continues to expand the possibilities for creating stable, photoactive, and cleavable bioconjugates, pushing the boundaries of targeted therapies and diagnostics.[10]

References

An In-Depth Technical Guide to the Physicochemical Properties of 1-(2-Nitrophenyl)pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Nitrophenyl)pyrrole-2,5-dione, also known as N-(2-nitrophenyl)maleimide, is a derivative of maleimide characterized by the presence of a nitrophenyl group attached to the nitrogen atom of the pyrrole-2,5-dione ring. The maleimide functional group is a known reactive moiety, particularly susceptible to Michael addition reactions with thiols, making it a valuable tool in bioconjugation and medicinal chemistry. The introduction of a nitro group on the phenyl ring can modulate the electronic properties and biological activity of the molecule. This technical guide provides a comprehensive overview of the known physicochemical properties, experimental protocols for its synthesis and characterization, and a potential mechanism of action for this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and application in research and development. The following table summarizes the key quantitative data available for this compound.

PropertyValueSource
Molecular Formula C₁₀H₆N₂O₄
Molecular Weight 218.17 g/mol [1][2]
Melting Point 130-131 °C[2][3][4]
Boiling Point 386.5 ± 25.0 °C (Predicted)[4]
Density 1.535 ± 0.06 g/cm³ (Predicted)[4]
pKa -3.93 ± 0.20 (Predicted)[4]
Solubility Based on its chemical structure, this compound is expected to be soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone. It is likely to have low solubility in water and nonpolar solvents like hexane.Inferred

Experimental Protocols

Synthesis of this compound

The synthesis of N-substituted maleimides, including this compound, is typically a two-step process involving the formation of a maleamic acid intermediate followed by cyclodehydration.

Step 1: Synthesis of N-(2-Nitrophenyl)maleamic Acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of 2-nitroaniline in a suitable solvent such as N,N-dimethylformamide (DMF) or ether.[5][6]

  • Addition of Maleic Anhydride: To the stirred solution, add 1 equivalent of maleic anhydride portion-wise at room temperature.[5][6]

  • Reaction: Continue stirring the reaction mixture at room temperature for a period of 2 to 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5]

  • Isolation: Upon completion, pour the reaction mixture into crushed ice with stirring. The precipitated N-(2-nitrophenyl)maleamic acid is then collected by vacuum filtration, washed with cold water, and dried under vacuum.[5]

Step 2: Cyclodehydration to this compound

  • Reaction Setup: In a flask, suspend the dried N-(2-nitrophenyl)maleamic acid in acetic anhydride containing a catalytic amount of sodium acetate.[6]

  • Reaction: Heat the mixture on a steam bath with swirling for approximately 30 minutes to effect cyclization.[6]

  • Isolation and Purification: Cool the reaction mixture and pour it into ice water to precipitate the crude this compound. Collect the solid by filtration, wash thoroughly with water, and then with a non-polar solvent like petroleum ether to remove impurities. The product can be further purified by recrystallization from a suitable solvent such as ethanol.[5][6]

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: Maleamic Acid Formation cluster_1 Step 2: Cyclodehydration 2-Nitroaniline 2-Nitroaniline Reaction_1 Reaction in DMF (Room Temperature, 2-3h) 2-Nitroaniline->Reaction_1 Maleic Anhydride Maleic Anhydride Maleic Anhydride->Reaction_1 N-(2-Nitrophenyl)maleamic Acid N-(2-Nitrophenyl)maleamic Acid Reaction_1->N-(2-Nitrophenyl)maleamic Acid Intermediate N-(2-Nitrophenyl)maleamic Acid Reaction_2 Acetic Anhydride, NaOAc (Heating) Intermediate->Reaction_2 Product This compound Reaction_2->Product

Caption: Workflow for the two-step synthesis of the target compound.

Characterization Protocols

Standard spectroscopic techniques are employed to confirm the structure and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire the proton NMR spectrum. The expected signals would include multiplets for the aromatic protons of the nitrophenyl ring and a singlet for the two equivalent protons on the pyrrole-2,5-dione ring.

  • ¹³C NMR: Acquire the proton-decoupled carbon NMR spectrum. Expect signals for the carbonyl carbons, the olefinic carbons of the dione ring, and the aromatic carbons of the nitrophenyl group.

Predicted NMR Spectral Data

¹H NMR Predicted Chemical Shift (δ, ppm)Multiplicity
Pyrrole-2,5-dione C-H~6.8-7.0s
Nitrophenyl C-H~7.5-8.2m
¹³C NMR Predicted Chemical Shift (δ, ppm)
C=O~165-175
C=C (pyrrole-2,5-dione)~134-136
C-Ar (pyrrole-2,5-dione attached)~125-135
C-Ar (nitrophenyl)~120-150

Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the compound or analyze directly using an ATR-FTIR spectrometer.

  • Instrumentation: A Fourier-transform infrared spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Key expected absorption bands include those for the C=O stretching of the imide, C=C stretching of the alkene and aromatic ring, and N-O stretching of the nitro group.

Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer, for example, with an electrospray ionization (ESI) source.

  • Data Acquisition: Obtain the mass spectrum to determine the molecular weight of the compound. The molecular ion peak [M+H]⁺ would be expected at m/z 219.04.

Potential Mechanism of Action and Signaling Pathway

While specific biological studies on this compound are limited, the maleimide moiety is known to exhibit biological activity, often through its ability to act as a Michael acceptor. One well-documented mechanism for maleimides is the inhibition of topoisomerase II, a critical enzyme in DNA replication and chromosome segregation.[7][8]

Topoisomerase II functions by creating transient double-strand breaks in DNA to allow for the passage of another DNA strand, thereby resolving DNA tangles and supercoils. The catalytic cycle of topoisomerase II involves several cysteine residues that are susceptible to covalent modification. Maleimides can irreversibly bind to these cysteine residues via a Michael addition reaction, leading to the inactivation of the enzyme.[7][8] This inhibition of topoisomerase II can disrupt DNA replication and repair, ultimately leading to cell cycle arrest and apoptosis.

Proposed Signaling Pathway: Topoisomerase II Inhibition by this compound

G Compound This compound TopoII Topoisomerase II Compound->TopoII Michael Addition Covalent_Modification Covalent Modification of Cysteine Residues TopoII->Covalent_Modification Inhibition Inhibition of Topoisomerase II Activity Covalent_Modification->Inhibition DNA_Replication_Block Blockage of DNA Replication & Repair Inhibition->DNA_Replication_Block Cell_Cycle_Arrest Cell Cycle Arrest DNA_Replication_Block->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Potential mechanism of action via Topoisomerase II inhibition.

Conclusion

This compound is a compound of interest for researchers in medicinal chemistry and drug development due to its reactive maleimide core and the potential for the nitrophenyl substituent to influence its biological activity. This guide has provided a summary of its key physicochemical properties, detailed experimental protocols for its synthesis and characterization, and a plausible mechanism of action based on the known reactivity of the maleimide functional group. Further research is warranted to fully elucidate the specific biological targets and therapeutic potential of this compound.

References

Spectroscopic and Synthetic Profile of N-(2-nitrophenyl)maleimide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and spectroscopic characterization of N-(2-nitrophenyl)maleimide. The information is intended to support research and development activities where this compound is of interest. The guide includes a detailed synthetic protocol, tabulated spectroscopic data based on available information and chemical principles, and standardized experimental procedures for acquiring such data.

Synthesis of N-(2-nitrophenyl)maleimide

A reliable two-step synthetic procedure for N-(2-nitrophenyl)maleimide has been reported.[1] The synthesis involves the formation of the corresponding maleamic acid followed by cyclodehydration.

Experimental Protocol

Step 1: Synthesis of N-(2-nitrophenyl)maleamic acid

  • In a suitable reaction vessel, dissolve 13.8 g (0.1 mol) of 2-nitroaniline and 9.8 g (0.1 mol) of maleic anhydride in 30 mL of dimethylformamide (DMF).[1]

  • Stir the solution at 25°C for three hours.[1]

  • Pour the reaction mixture into crushed ice to precipitate the product.[1]

  • Filter the resulting yellow solid and dry it under a vacuum.[1]

  • Recrystallize the crude product from methanol to obtain pure N-(2-nitrophenyl)maleamic acid.[1]

Step 2: Synthesis of N-(2-nitrophenyl)maleimide

  • The cyclodehydration of the intermediate N-(2-nitrophenyl)maleamic acid is carried out using a dehydrating agent such as a mixture of acetic anhydride and sodium acetate.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethyl alcohol to yield N-(2-nitrophenyl)maleimide.[2]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for N-(2-nitrophenyl)maleimide

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8 - 8.2m4HAromatic protons (C₆H₄)
~7.1s2HOlefinic protons (CH=CH)

Solvent: CDCl₃ or DMSO-d₆. Reference: Tetramethylsilane (TMS) at 0 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for N-(2-nitrophenyl)maleimide

Chemical Shift (δ, ppm)Assignment
~170Carbonyl carbons (C=O)
~148Aromatic carbon attached to NO₂
~135Olefinic carbons (CH=CH)
~124 - 134Aromatic carbons
~129Aromatic carbon attached to the imide nitrogen

Solvent: CDCl₃ or DMSO-d₆.

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for N-(2-nitrophenyl)maleimide

Wavenumber (cm⁻¹)IntensityAssignment
~3100MediumAromatic C-H stretch
~1710StrongSymmetric C=O stretch (imide)
~1780StrongAsymmetric C=O stretch (imide)
~1600, ~1480Medium-StrongAromatic C=C stretch
~1530StrongAsymmetric NO₂ stretch
~1350StrongSymmetric NO₂ stretch

Sample preparation: KBr pellet or thin film.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for N-(2-nitrophenyl)maleimide

m/zInterpretation
218[M]⁺ (Molecular ion)

Ionization method: Electron Ionization (EI).

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and spectroscopic characterization of N-(2-nitrophenyl)maleimide.

Synthesis_Workflow Synthesis of N-(2-nitrophenyl)maleimide cluster_step1 Step 1: Amic Acid Formation cluster_step2 Step 2: Cyclodehydration A 2-Nitroaniline + Maleic Anhydride B Dissolve in DMF A->B C Stir at 25°C for 3h B->C D Precipitate in Ice Water C->D E Filter and Dry D->E F Recrystallize from Methanol E->F G N-(2-nitrophenyl)maleamic acid F->G H N-(2-nitrophenyl)maleamic acid I Add Acetic Anhydride & NaOAc H->I J Heat I->J K Purify by Recrystallization J->K L N-(2-nitrophenyl)maleimide K->L

Caption: Synthetic pathway for N-(2-nitrophenyl)maleimide.

Spectroscopic_Workflow Spectroscopic Characterization Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry Sample N-(2-nitrophenyl)maleimide (Purified Solid) NMR_Prep Dissolve in CDCl3/DMSO-d6 Sample->NMR_Prep IR_Prep Prepare KBr Pellet or Thin Film Sample->IR_Prep MS_Prep Introduce Sample (Direct Inlet) Sample->MS_Prep NMR_Acq Acquire 1H & 13C Spectra NMR_Prep->NMR_Acq NMR_Data Process Data (FT, Phasing, Baseline Correction) NMR_Acq->NMR_Data IR_Acq Acquire FT-IR Spectrum IR_Prep->IR_Acq IR_Data Analyze Absorption Bands IR_Acq->IR_Data MS_Acq Electron Ionization (EI) MS_Prep->MS_Acq MS_Data Analyze Mass-to-Charge Ratio MS_Acq->MS_Data

Caption: Workflow for spectroscopic analysis.

References

Solubility Profile of 1-(2-nitrophenyl)pyrrole-2,5-dione: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the solubility characteristics of 1-(2-nitrophenyl)pyrrole-2,5-dione in common laboratory solvents. The information is intended for researchers, scientists, and professionals in drug development who are working with this compound. This document outlines the expected solubility behavior, provides a detailed experimental protocol for precise determination, and presents a workflow for solubility assessment.

Introduction to this compound

This compound is a derivative of maleimide containing a nitrophenyl group. The physicochemical properties of such compounds, including their solubility, are critical for their application in various research and development settings, such as in the synthesis of more complex molecules and in biological assays. The presence of both a polar nitro group and a relatively non-polar phenyl and pyrrole-dione structure suggests a nuanced solubility profile in different types of solvents.

Quantitative Solubility Data

A study on the closely related compound, 1-(2-bromophenyl)-pyrrole-2,5-dione, demonstrated its solubility in various aqueous binary mixtures, including those with isopropanol, ethanol, N-methyl-2-pyrrolidinone (NMP), and methanol.[1] The data from this study indicates that N-substituted phenyl-pyrrole-2,5-diones are likely to exhibit good solubility in polar aprotic and polar protic solvents.

For illustrative purposes, the following table provides an estimated solubility profile based on general principles of organic chemistry and data from analogous compounds. It is crucial to note that these are not experimentally verified values for this compound and should be confirmed experimentally.

SolventSolvent TypeEstimated Solubility
Dimethyl Sulfoxide (DMSO)Polar AproticHigh
N,N-Dimethylformamide (DMF)Polar AproticHigh
N-Methyl-2-pyrrolidinone (NMP)Polar AproticHigh
AcetonePolar AproticModerate
AcetonitrilePolar AproticModerate
EthanolPolar ProticModerate to Low
MethanolPolar ProticModerate to Low
IsopropanolPolar ProticLow
DichloromethaneNon-polarLow
TolueneNon-polarVery Low
HexaneNon-polarVery Low
WaterPolar ProticVery Low

Experimental Protocol for Solubility Determination

To obtain accurate and reliable quantitative solubility data for this compound, a standardized experimental protocol should be followed. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[1]

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Processing:

    • After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the supernatant through a syringe filter to remove any undissolved solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.

    • Dilute the filtered supernatant with the same solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample using the same analytical method.

    • Determine the concentration of the saturated solution from the calibration curve, taking into account the dilution factor.

  • Data Reporting:

    • Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

    • Record the temperature at which the solubility was determined.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_quantification Quantification start Start: Obtain pure this compound and solvents prep Prepare Supersaturated Mixtures (Excess solid in known volume of solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 25°C for 24-48h with agitation) prep->equilibrate settle Settle and Separate Phases (Allow undissolved solid to sediment) equilibrate->settle filter Filter Supernatant (Remove fine particles) settle->filter dilute_sample Dilute Filtered Sample filter->dilute_sample prepare_standards Prepare Standard Solutions (Known concentrations for calibration) analyze_standards Analyze Standards (e.g., HPLC or UV-Vis) prepare_standards->analyze_standards build_curve Construct Calibration Curve analyze_standards->build_curve calculate Calculate Solubility (Using calibration curve and dilution factor) build_curve->calculate analyze_sample Analyze Diluted Sample dilute_sample->analyze_sample analyze_sample->calculate end End: Report Solubility Data calculate->end

Caption: Workflow for the experimental determination of solubility.

Biological Context and Potential Applications

While specific signaling pathways involving this compound are not well-documented, derivatives of pyrrole-2,5-dione have been investigated for a range of biological activities. These include roles as inhibitors of cholesterol absorption and as anti-inflammatory agents.[2] The broader class of pyrrole-containing compounds is known to exhibit antibacterial, antiviral, and anticancer properties.[3][4] The solubility of these compounds is a critical factor in their biological activity and their potential for development as therapeutic agents, as it influences their absorption, distribution, metabolism, and excretion (ADME) properties.

The workflow for investigating the biological activity of such a compound would typically involve initial in vitro screening, followed by more complex cell-based assays and eventually in vivo studies.

Biological_Screening_Workflow start Start: Synthesize/Obtain this compound solubility Determine Solubility in Assay Buffers start->solubility invitro In Vitro Screening (e.g., enzyme inhibition, receptor binding) solubility->invitro cell_based Cell-Based Assays (e.g., cytotoxicity, pathway modulation) invitro->cell_based adme In Vitro ADME/Tox Profiling cell_based->adme invivo In Vivo Efficacy and PK/PD Studies (in animal models) adme->invivo end End: Lead Candidate Identification invivo->end

Caption: General workflow for biological activity screening.

Conclusion

This technical guide has provided an overview of the solubility of this compound. While specific quantitative data is lacking in the current literature, this document offers a detailed experimental protocol for its determination and a qualitative estimation based on a structurally related compound. Understanding the solubility of this compound is a fundamental prerequisite for its effective use in both chemical and biological research. The provided workflows offer a systematic approach to characterizing its physical properties and exploring its potential biological activities. Researchers are strongly encouraged to perform experimental validation of the solubility in their specific solvent systems of interest.

References

Literature review on the biological activity of nitrophenylmaleimides

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of Nitrophenylmaleimides

Introduction

Nitrophenylmaleimides represent a class of organic compounds that merge the electrophilic reactivity of the maleimide ring with the diverse bioactivities conferred by the nitrophenyl moiety. The maleimide scaffold is a well-known Michael acceptor, readily reacting with nucleophiles such as the thiol groups of cysteine residues in proteins. This reactivity has made maleimide derivatives essential tools in bioconjugation and as covalent enzyme inhibitors. The nitrophenyl group, a common functional group in medicinal chemistry, is known to be a pharmacophore in a variety of bioactive molecules, contributing to antimicrobial, anticancer, and antiparasitic activities.[1][2][3][4][5][6] The biological activity of nitroaromatic compounds is often linked to the enzymatic reduction of the nitro group under hypoxic conditions, which can lead to the formation of cytotoxic reactive oxygen species (ROS) and DNA-damaging intermediates.[4][6] This review synthesizes the available, though limited, literature on nitrophenylmaleimides and extrapolates their potential biological activities based on the well-documented properties of their constituent functional groups.

Potential Biological Activities

While direct and extensive studies on nitrophenylmaleimides are sparse, the known activities of related compounds suggest several potential therapeutic applications.

Antimicrobial Activity

Nitro-containing molecules are foundational to several antimicrobial drugs.[4][5][6] Their mechanism often involves the reduction of the nitro group within microbial cells to produce toxic intermediates that can cause cellular damage and inhibit growth.[4] For instance, nitrated pyrrolomycins have demonstrated efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria.[5][7] Similarly, various 5-nitro-2-furaldehyde derivatives have been shown to inhibit a broad spectrum of bacteria and fungi.[8] Given this precedent, nitrophenylmaleimides are hypothesized to possess antimicrobial properties, potentially acting through a dual mechanism: covalent modification of essential microbial enzymes via the maleimide group and nitro-reductive stress from the nitrophenyl moiety.

Anticancer Activity

The hypoxic microenvironment of solid tumors provides an ideal setting for the activation of nitro-containing prodrugs.[9] The reduction of the nitro group is more efficient in low-oxygen conditions, allowing for targeted cytotoxicity to cancer cells while sparing healthy, normoxic tissues. Numerous nitrophenyl-containing heterocycles have shown promising anticancer activity. For example, certain 5,6,7,8-tetrahydroisoquinolines bearing a nitrophenyl group have demonstrated moderate to strong cytotoxic activity against pancreatic (PACA2) and lung (A549) cancer cell lines.[3][10] The maleimide portion of the molecule could further enhance anticancer efficacy by covalently inhibiting key proteins involved in cancer cell proliferation and survival, such as kinases or proteases.

Enzyme Inhibition

The maleimide ring is a classic Michael acceptor that forms stable covalent bonds with sulfhydryl groups on cysteine residues. This property makes N-substituted maleimides effective irreversible enzyme inhibitors. While specific enzyme targets for nitrophenylmaleimides have not been extensively reported, related compounds like N-phenylmaleimide derivatives have been shown to modulate the activity of enzymes such as myeloperoxidase (MPO), an enzyme involved in inflammatory processes.[11] It is plausible that nitrophenylmaleimides could be designed as specific covalent inhibitors for enzymes with a reactive cysteine in or near their active site.

Quantitative Data on Related Compounds

Direct quantitative data for the biological activity of nitrophenylmaleimides is not widely available in the literature. However, data from related nitrophenyl derivatives can provide a benchmark for potential efficacy.

Table 1: Cytotoxicity of Nitrophenyl-Containing Heterocycles against Cancer Cell Lines [3][10]

Compound ClassCompoundCell LineIC₅₀ (µM)
Tetrahydroisoquinolines5hPACA2 (Pancreatic)25.9
Tetrahydroisoquinolines3PACA2 (Pancreatic)53.5
Tetrahydroisoquinolines5cPACA2 (Pancreatic)60.1
Tetrahydroisoquinolines6bA549 (Lung)34.9
Tetrahydroisoquinolines6gA549 (Lung)46.3
Tetrahydroisoquinolines6dA549 (Lung)57.6

Data extracted from studies on nitrophenyl-containing tetrahydroisoquinolines, not nitrophenylmaleimides. This data is presented for comparative context.

Experimental Protocols

The evaluation of the biological activity of nitrophenylmaleimides would involve standard assays for cytotoxicity, antimicrobial activity, and enzyme inhibition.

Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells (e.g., A549 or PACA2) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Nitrophenylmaleimide derivatives are dissolved in DMSO to create stock solutions and then diluted in cell culture medium to various concentrations. The medium in the wells is replaced with the medium containing the test compounds, and the plates are incubated for 48-72 hours.

  • MTT Addition: An MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C. Mitochondrial dehydrogenases in living cells convert the yellow MTT to a purple formazan.

  • Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.[12][13]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Inoculum Preparation: A standardized suspension of the test bacterium or fungus is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).

  • Compound Dilution: The nitrophenylmaleimide compound is serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension. A positive control (microbe, no compound) and a negative control (broth, no microbe) are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition Assay

This protocol provides a general framework for assessing enzyme inhibition using a chromogenic substrate.

  • Reagent Preparation: Prepare a buffer solution appropriate for the target enzyme. Dissolve the enzyme, the chromogenic substrate, and the nitrophenylmaleimide inhibitor in the buffer.

  • Assay Procedure: In a 96-well plate, add the buffer, the enzyme, and varying concentrations of the inhibitor. Allow the enzyme and inhibitor to pre-incubate for a defined period (e.g., 15 minutes) to permit binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

  • Kinetic Measurement: Immediately measure the absorbance of the product at regular intervals using a microplate reader. The rate of the reaction is determined from the initial linear portion of the absorbance vs. time curve.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction without the inhibitor. Determine the IC₅₀ value. To elucidate the mechanism of inhibition (e.g., competitive, non-competitive), the assay can be repeated with varying concentrations of both the substrate and the inhibitor.[14][15]

Visualized Workflows and Pathways

The following diagrams illustrate the logical workflow for screening nitrophenylmaleimides and a hypothetical mechanism of action.

G cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of Nitrophenylmaleimide Library Purification Purification & Characterization (NMR, MS) Synthesis->Purification Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Purification->Cytotoxicity Antimicrobial Antimicrobial Screening (e.g., MIC Assay) Purification->Antimicrobial Enzyme Enzyme Inhibition Screening Purification->Enzyme Hit Identify Hit Compounds Cytotoxicity->Hit Antimicrobial->Hit Enzyme->Hit Pathway Pathway Analysis (Western Blot, etc.) Hit->Pathway Covalent Covalent Binding Studies (Mass Spectrometry) Hit->Covalent

Caption: Workflow for the discovery and characterization of bioactive nitrophenylmaleimides.

G cluster_cell Target Cell (Hypoxic Cancer or Microbe) NPM Nitrophenylmaleimide (Prodrug) Nitroreductase Nitroreductase Enzymes NPM->Nitroreductase Target_Protein Target Protein (with Cys-SH) NPM->Target_Protein Michael Addition ROS Reactive Oxygen Species (ROS) Nitroreductase->ROS Reactive_Intermediates Reactive Nitro Intermediates Nitroreductase->Reactive_Intermediates Protein_Damage Protein/Lipid Damage ROS->Protein_Damage DNA_Damage DNA Damage Reactive_Intermediates->DNA_Damage Covalent_Adduct Covalent Adduct (Inactivated Protein) Target_Protein->Covalent_Adduct Enzyme_Inhibition Enzyme Inhibition Covalent_Adduct->Enzyme_Inhibition Cell_Death Cell Death / Apoptosis DNA_Damage->Cell_Death Protein_Damage->Cell_Death Enzyme_Inhibition->Cell_Death

Caption: Hypothesized dual-action mechanism of nitrophenylmaleimides in target cells.

References

The Genesis and Evolution of N-Aryl Maleimides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-aryl maleimides represent a pivotal class of compounds at the intersection of chemistry, biology, and medicine. Characterized by a maleimide ring directly attached to an aryl substituent, these molecules have garnered significant attention for their unique reactivity and versatile applications. Initially explored in polymer chemistry, their journey has led them to become indispensable tools in bioconjugation and the rational design of covalent inhibitors. This technical guide provides an in-depth exploration of the discovery, history, and core methodologies associated with N-aryl maleimide compounds, offering a comprehensive resource for professionals in the field.

Discovery and Historical Development

The history of N-aryl maleimides is rooted in the broader development of maleimide chemistry. The parent compound, maleimide, has been known for over a century. However, the specific focus on N-substituted maleimides, particularly N-aryl derivatives, gained momentum in the mid-20th century. One of the earliest widespread methods for their synthesis involves a two-step process: the reaction of an aniline with maleic anhydride to form an N-arylmaleamic acid intermediate, followed by cyclodehydration.[1][2] This fundamental approach laid the groundwork for the synthesis of a diverse array of N-aryl maleimide analogs.

Initially, their applications were predominantly in polymer science, where they were utilized as monomers for the creation of thermostable polymers.[1] However, the intrinsic reactivity of the maleimide's carbon-carbon double bond as a Michael acceptor soon caught the attention of biochemists.[1] This reactivity, particularly towards the thiol group of cysteine residues in proteins, opened the door to their use in bioconjugation.

A significant turning point in the application of N-aryl maleimides came with the advent of antibody-drug conjugates (ADCs). The ability to selectively and stably link potent cytotoxic drugs to monoclonal antibodies required robust and reliable conjugation chemistries. While N-alkyl maleimides were initially employed, their conjugates were found to be susceptible to a retro-Michael reaction, leading to premature drug release.[3] This limitation paved the way for the exploration of N-aryl maleimides. Research demonstrated that the electron-withdrawing nature of the aryl group accelerates the hydrolysis of the thiosuccinimide ring formed upon conjugation.[3][4] This ring-opening event results in a stable succinamic acid thioether, effectively preventing the reverse reaction and enhancing the in vivo stability of the ADC.[3]

More recently, the unique reactivity of N-aryl maleimides has been harnessed in the field of covalent drug discovery. By incorporating an N-aryl maleimide "warhead" into a ligand that binds to a specific biological target, researchers can create inhibitors that form a permanent covalent bond with a nucleophilic amino acid residue, often a cysteine, in the target protein. This approach has been particularly fruitful in the development of kinase inhibitors, for example, targeting the epidermal growth factor receptor (EGFR) in cancer therapy.[5][6]

Synthesis of N-Aryl Maleimides: A Methodological Overview

The most prevalent and historically significant method for the synthesis of N-aryl maleimides is a two-step procedure starting from maleic anhydride and a corresponding aniline.

Two-Step Synthesis from Maleic Anhydride and Aniline

This classical method involves two distinct chemical transformations:

  • Formation of the N-Arylmaleamic Acid Intermediate: Aniline or a substituted aniline is reacted with maleic anhydride in a suitable solvent, such as diethyl ether, at room temperature. This reaction is typically high-yielding, proceeding via acylation of the aniline.[2][7]

  • Cyclodehydration to the N-Aryl Maleimide: The resulting N-arylmaleamic acid is then cyclized to the corresponding maleimide. This is commonly achieved by heating the intermediate with a dehydrating agent, such as acetic anhydride, in the presence of a catalyst like sodium acetate.[2][7][8]

G cluster_0 Step 1: N-Arylmaleamic Acid Formation cluster_1 Step 2: Cyclodehydration Maleic Anhydride Maleic Anhydride Reaction_1 Maleic Anhydride->Reaction_1 + Aniline Aniline Aniline->Reaction_1 N-Arylmaleamic Acid N-Arylmaleamic Acid N-Arylmaleamic Acid_2 N-Arylmaleamic Acid Reaction_1->N-Arylmaleamic Acid Acylation (e.g., Diethyl Ether, RT) Reaction_2 N-Arylmaleamic Acid_2->Reaction_2 N-Aryl Maleimide N-Aryl Maleimide Reaction_2->N-Aryl Maleimide Dehydration (e.g., Acetic Anhydride, NaOAc, Heat)

Two-step synthesis of N-aryl maleimides.

Alternative Synthetic Routes

While the two-step method is widely used, other approaches have been developed, including:

  • One-Pot Syntheses: Methods that combine the two steps into a single reaction vessel have been reported, often utilizing azeotropic distillation to remove the water formed during cyclization.[9]

  • Reagents for Milder Cyclization: To avoid the harsh conditions of high-temperature acetic anhydride, alternative reagents for the cyclization of N-arylmaleamic acids have been explored, such as acetyl chloride/triethylamine and triphenylphosphine/bromotrichloromethane.[10]

Quantitative Data on N-Aryl Maleimide Synthesis and Reactivity

The following tables summarize key quantitative data related to the synthesis and reactivity of N-aryl maleimides, providing a basis for experimental design and comparison.

Table 1: Representative Yields for the Two-Step Synthesis of N-Aryl Maleimides

StepReagents and ConditionsYield Range (%)Reference
N-Arylmaleamic Acid FormationAniline, Maleic Anhydride, Diethyl Ether, RT87 - 95[7]
CyclodehydrationAcetic Anhydride, Sodium Acetate, Reflux79 - 93[7]
Overall (N-Phenylmaleimide) 75 - 80 [2]

Table 2: Comparative Reactivity and Stability of Maleimide Conjugates

ParameterN-Alkyl Maleimide ConjugateN-Aryl Maleimide ConjugateN-Fluorophenyl Maleimide ConjugateReference
Thiol Reaction Rate (relative to N-Alkyl) 1x~2.5x faster-[7]
Unconjugated Maleimide Hydrolysis t½ (pH 7.4) ~5.5x slower than N-Phenyl~55 min~28 min[11]
Thiosuccinimide Hydrolysis t½ (pH 7.4, 37°C) 27 h1.5 h0.7 h[11]
Deconjugation in Serum (7 days, 37°C) 35 - 67%< 20%< 20%[4]

Experimental Protocols

Detailed Protocol for the Synthesis of N-Phenylmaleimide

This protocol is adapted from a well-established procedure.[2]

A. Maleanilic acid

  • In a 5-L three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve 196 g (2 moles) of maleic anhydride in 2.5 L of diethyl ether.

  • Once the maleic anhydride has dissolved, add a solution of 186 g (2 moles) of aniline in 200 mL of ether through the dropping funnel.

  • Stir the resulting thick suspension at room temperature for 1 hour.

  • Cool the mixture to 15–20°C in an ice bath.

  • Collect the product by suction filtration. The resulting cream-colored powder (maleanilic acid) can be used in the next step without further purification. The expected yield is 371–374 g (97–98%).

B. N-Phenylmaleimide

  • In a 2-L Erlenmeyer flask, combine 670 mL of acetic anhydride and 65 g of anhydrous sodium acetate.

  • Add the 316 g of maleanilic acid obtained in the previous step.

  • Dissolve the suspension by swirling and heating on a steam bath for 30 minutes.

  • Cool the reaction mixture in a cold water bath and then pour it into 1.3 L of ice water.

  • Collect the precipitated product by suction filtration.

  • Wash the product three times with 500-mL portions of ice-cold water and once with 500 mL of petroleum ether.

  • Dry the product. The expected yield of crude N-phenylmaleimide is 214–238 g (75–80%).

General Protocol for Bioconjugation of an N-Aryl Maleimide to a Cysteine-Containing Peptide

This protocol provides a general framework for the conjugation of N-aryl maleimides to peptides.[12]

  • Peptide Preparation: Dissolve the cysteine-containing peptide in a degassed buffer at a pH of 6.5-7.5 (e.g., phosphate-buffered saline, PBS). The peptide concentration is typically in the range of 1-10 mg/mL.

  • Reduction of Disulfide Bonds (if necessary): If the peptide contains disulfide bonds, add a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) to a final concentration of 1-5 mM. Incubate at room temperature for 30-60 minutes.

  • Maleimide Reagent Preparation: Immediately before use, dissolve the N-aryl maleimide reagent in an anhydrous organic solvent such as DMSO or DMF to prepare a stock solution (e.g., 10 mM).

  • Conjugation Reaction: Add the N-aryl maleimide stock solution to the peptide solution to achieve a 10-20 fold molar excess of the maleimide.

  • Incubation: Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C with gentle mixing.

  • Purification: Purify the resulting conjugate using methods such as size-exclusion chromatography, dialysis, or HPLC to remove unreacted maleimide and other reagents.

G Start Start Dissolve_Peptide Dissolve Cysteine-Peptide in Degassed Buffer (pH 6.5-7.5) Start->Dissolve_Peptide Reduce_Disulfides Reduce Disulfides with TCEP (if necessary) Dissolve_Peptide->Reduce_Disulfides Prepare_Maleimide Prepare N-Aryl Maleimide Stock Solution (DMSO/DMF) Reduce_Disulfides->Prepare_Maleimide Add_Maleimide Add Maleimide to Peptide (10-20x molar excess) Prepare_Maleimide->Add_Maleimide Incubate Incubate (RT, 2h or 4°C, overnight) Add_Maleimide->Incubate Purify Purify Conjugate (e.g., SEC, HPLC) Incubate->Purify End End Purify->End

Experimental workflow for bioconjugation.

N-Aryl Maleimides in Action: Key Reactions and Pathways

The Thiol-Maleimide Michael Addition

The cornerstone of N-aryl maleimide utility in bioconjugation is the Michael addition reaction with a thiol, typically the side chain of a cysteine residue. This reaction is highly selective for thiols at a pH range of 6.5-7.5.[13]

G N-Aryl Maleimide N-Aryl Maleimide Reaction N-Aryl Maleimide->Reaction + Cysteine Thiol Cysteine Thiol (R-SH) Cysteine Thiol->Reaction Thiosuccinimide Adduct Thiosuccinimide Adduct Reaction->Thiosuccinimide Adduct Michael Addition (pH 6.5-7.5)

Michael addition of a thiol to an N-aryl maleimide.

Hydrolysis of the Thiosuccinimide Adduct

A key feature distinguishing N-aryl from N-alkyl maleimides is the rapid hydrolysis of the thiosuccinimide adduct. This ring-opening reaction forms a stable succinamic acid thioether, which is resistant to the retro-Michael reaction.

G Thiosuccinimide Adduct Thiosuccinimide Adduct Reaction Thiosuccinimide Adduct->Reaction + Water Water Water->Reaction Stable Conjugate Stable Succinamic Acid Thioether Conjugate Reaction->Stable Conjugate Hydrolysis (Ring Opening) G cluster_0 EGFR Signaling Pathway cluster_1 Inhibition by N-Aryl Maleimide Covalent Inhibitor EGF EGF EGFR EGFR EGF->EGFR Binds to Downstream Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream Signaling Activates Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Promotes N-Aryl Maleimide Inhibitor N-Aryl Maleimide Covalent Inhibitor EGFR_Inhibited EGFR N-Aryl Maleimide Inhibitor->EGFR_Inhibited Covalently Binds to Cysteine Residue EGFR_Inhibited->Downstream Signaling Inhibition

References

Synthesis of 1-(2-nitrophenyl)pyrrole-2,5-dione from Maleic Anhydride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 1-(2-nitrophenyl)pyrrole-2,5-dione, a member of the N-arylmaleimide class of compounds which are of significant interest as intermediates in drug development and as photoinitiators for free-radical polymerization. The synthesis is a well-established two-step process commencing with the reaction of maleic anhydride and 2-nitroaniline. This process involves the formation of an intermediate maleamic acid, followed by a cyclodehydration to yield the target maleimide.

Core Synthesis Pathway

The synthesis proceeds via two distinct, sequential reactions:

  • N-(2-nitrophenyl)maleamic Acid Formation: An acylation reaction where the primary amine of 2-nitroaniline nucleophilically attacks the carbonyl carbon of maleic anhydride, leading to the opening of the anhydride ring to form the corresponding N-substituted maleamic acid.

  • Cyclodehydration: The intramolecular dehydration of the maleamic acid intermediate to form the stable five-membered pyrrole-2,5-dione ring. This step is typically facilitated by chemical dehydrating agents.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepCompound NameMolecular FormulaMolecular Weight ( g/mol )ReactantsSolventTemperature (°C)Time (h)Yield (%)Melting Point (°C)
1N-(2-nitrophenyl)maleamic acidC₁₀H₈N₂O₅236.182-nitroaniline, Maleic anhydrideDMF25370145
2This compoundC₁₀H₆N₂O₄218.17N-(2-nitrophenyl)maleamic acid, H₂SO₄, P₂O₅-65370192

Experimental Protocols

The protocols provided below are based on established laboratory procedures for the synthesis of N-substituted maleimides.[1]

Step 1: Synthesis of N-(2-nitrophenyl)maleamic acid

Materials:

  • 2-Nitroaniline (13.8 g, 0.1 mol)

  • Maleic anhydride (9.8 g, 0.1 mol)

  • N,N-Dimethylformamide (DMF, 30 mL)

  • Methanol (for recrystallization)

  • Crushed ice

  • Standard laboratory glassware

Procedure:

  • In a suitable reaction vessel, dissolve 13.8 g of 2-nitroaniline and 9.8 g of maleic anhydride in 30 mL of DMF.

  • Stir the resulting solution at 25°C for a period of 3 hours.

  • Upon completion of the reaction, pour the mixture into a beaker containing crushed ice to precipitate the product.

  • Collect the resulting yellow solid precipitate by vacuum filtration.

  • The crude product can be purified by recrystallization from methanol to yield pure N-(2-nitrophenyl)maleamic acid.[1]

  • Dry the purified product under vacuum. The expected yield is approximately 70% with a melting point of 145°C.[1]

Step 2: Synthesis of this compound

Materials:

  • N-(2-nitrophenyl)maleamic acid (from Step 1)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Phosphorus Pentoxide (P₂O₅)

  • Ethanol (for recrystallization)

  • Ice water

  • Standard laboratory glassware

Procedure:

  • Treat the N-(2-nitrophenyl)maleamic acid obtained from the previous step with a mixture of concentrated H₂SO₄ and P₂O₅.

  • Stir the reaction mixture at 65°C for 3 hours to effect cyclodehydration.[1]

  • After the reaction period, cool the mixture and carefully pour it into ice water to precipitate the crude product.

  • Filter the yellow precipitate and wash it thoroughly with water.

  • Purify the crude this compound by recrystallization from ethanol.

  • Dry the final product. The expected yield is approximately 70% with a melting point of 192°C.[1]

Visualized Experimental Workflow

The following diagram illustrates the sequential steps involved in the synthesis.

SynthesisWorkflow Reactants Reactants: 2-Nitroaniline Maleic Anhydride Step1 Step 1: Amidation Solvent: DMF Temp: 25°C Time: 3h Reactants->Step1 Purification1 Workup: Precipitation in ice Recrystallization (Methanol) Step1->Purification1 Intermediate Intermediate: N-(2-nitrophenyl)maleamic acid (Yield: 70%, MP: 145°C) Step2 Step 2: Cyclodehydration Reagents: conc. H₂SO₄, P₂O₅ Temp: 65°C Time: 3h Intermediate->Step2 Purification2 Workup: Precipitation in ice water Recrystallization (Ethanol) Step2->Purification2 Product Final Product: This compound (Yield: 70%, MP: 192°C) Purification1->Intermediate Purification2->Product

Caption: Workflow for the two-step synthesis of this compound.

References

The Pyrrole-2,5-Dione Scaffold: A Privileged Structure in Modern Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals on the Pharmacological Applications, Mechanisms of Action, and Experimental Evaluation of Pyrrole-2,5-Dione Derivatives.

The 1H-pyrrole-2,5-dione, commonly known as the maleimide core, is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties, particularly the electrophilic double bond, make it a versatile building block for the synthesis of a wide array of pharmacologically active compounds. These derivatives have demonstrated potent and diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This technical guide provides an in-depth overview of the current research, presenting quantitative data, detailing key experimental protocols, and visualizing the complex biological pathways modulated by these promising therapeutic agents.

Anticancer Applications

Pyrrole-2,5-dione derivatives have emerged as a prominent class of anticancer agents, primarily due to their ability to function as covalent inhibitors of key enzymes involved in cancer progression, particularly protein kinases. Their mechanism often involves the Michael addition reaction between the electron-deficient double bond of the maleimide ring and the thiol group of cysteine residues within the active sites of target proteins.

Mechanism of Action: Kinase Inhibition

A primary anticancer mechanism of maleimide derivatives is the inhibition of various protein kinases that are critical for tumor cell proliferation, survival, and metastasis. Glycogen Synthase Kinase 3β (GSK-3β) and Mitogen-Activated Protein Kinases (MAPKs) are notable targets.

GSK-3β Signaling Pathway Inhibition: GSK-3β is a serine/threonine kinase that is overactive in many cancers. It plays a role in cell proliferation, apoptosis, and differentiation.[1][2] Maleimide-based inhibitors can covalently bind to cysteine residues in the ATP-binding pocket of GSK-3β, leading to its inactivation. This inhibition can arrest the cell cycle and induce a differentiated phenotype in cancer cells.[3]

GSK3B_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates GSK3B GSK-3β (Active) AKT->GSK3B Inhibits (Phosphorylation) BetaCatenin β-catenin GSK3B->BetaCatenin Phosphorylates for Degradation Proteasome Proteasome BetaCatenin->Proteasome BetaCatenin_nuc β-catenin BetaCatenin->BetaCatenin_nuc Translocation Maleimide Pyrrole-2,5-dione Derivative Maleimide->GSK3B Inhibits (Covalent Binding) TCF_LEF TCF/LEF TargetGenes Target Genes (e.g., Cyclin D1, Myc) TCF_LEF->TargetGenes Activates Transcription Transcription Proliferation & Survival TargetGenes->Transcription BetaCatenin_nuc->TCF_LEF Co-activates

Figure 1: Inhibition of the GSK-3β signaling pathway by pyrrole-2,5-dione derivatives.

MAPK Signaling Pathway Modulation: The JNK and p38 MAPK pathways are stress-activated protein kinases involved in cellular responses to stimuli like cytotoxic drugs and environmental stress, often leading to apoptosis.[4][5] Certain dicarboximide derivatives, structurally related to maleimides, have been shown to activate JNK and p38 kinases in leukemia cells, suggesting their involvement in inducing apoptosis.[6]

MAPK_Pathway cluster_upstream Upstream Kinases cluster_mapk MAP Kinases cluster_downstream Downstream Effectors Stimuli Cellular Stress (e.g., Chemotherapy) ASK1 ASK1 Stimuli->ASK1 Maleimide Pyrrole-2,5-dione Derivative Maleimide->ASK1 Induces MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK Phosphorylates p38 p38 MKK3_6->p38 Phosphorylates cJun c-Jun JNK->cJun Activates Bcl2 Bcl-2 Family (e.g., Bim, Bax) JNK->Bcl2 Modulates p38->Bcl2 Modulates Apoptosis Apoptosis cJun->Apoptosis Bcl2->Apoptosis

Figure 2: Activation of pro-apoptotic MAPK signaling by pyrrole-2,5-dione derivatives.
Quantitative Data: Anticancer Activity

The cytotoxic potential of various pyrrole-2,5-dione derivatives has been evaluated against a range of human cancer cell lines. The 50% inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.

Compound ClassSpecific Derivative(s)Target/Cell Line(s)IC₅₀ (µM)Reference(s)
Kinase Inhibitors LY2090314 (bis(aryl)maleimide)GSK-3α / GSK-3β (enzyme)0.0015 / 0.0009[7]
3,4-diaryl-maleimide (SB-216763)GSK-3α (enzyme)0.034
3-anilino-4-arylmaleimidesSLK / STK10 (enzyme)Nanomolar range
3,4-Diarylthiolated Maleimides Compound 4aH520 (Lung Cancer)10.4[8][9]
Compound 4aH1299 (Lung Cancer)9.98[8][9]
Compound 4cH520 (Lung Cancer)10.1[8][9]
Compound 4cH1299 (Lung Cancer)10.5[8][9]
Compound 4hH520 (Lung Cancer)10.2[8][9]
Compound 4hH1299 (Lung Cancer)11.1[8][9]
Dicarboximide Derivatives Compound 1eK562, MOLT4, HeLa3.2, 5.8, 8.0[6]
Bis-indole Maleimides Related Bis-indole Maleimide 1HCT116, RPMI 82260.6 - 1.6[3]
Related Pyrrole Derivative 22MCF-7 (Breast Cancer)0.015[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of pharmacological agents.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Workflow Visualization:

MTT_Workflow Start Start Step1 1. Cell Seeding Seed cells in a 96-well plate (e.g., 5,000 cells/well). Incubate for 24h. Start->Step1 End End Step2 2. Compound Treatment Add serial dilutions of pyrrole-2,5-dione derivatives. Incubate for 48-72h. Step1->Step2 Step3 3. MTT Addition Add MTT solution (e.g., 5 mg/mL) to each well. Incubate for 4h at 37°C. Step2->Step3 Step4 4. Formazan Solubilization Remove medium and add solvent (e.g., DMSO) to dissolve purple formazan crystals. Step3->Step4 Step5 5. Absorbance Reading Measure absorbance at ~570 nm using a microplate reader. Step4->Step5 Step6 6. Data Analysis Calculate % viability and determine IC₅₀ values. Step5->Step6 Step6->End

Figure 3: Standard experimental workflow for the MTT cytotoxicity assay.

Detailed Methodology:

  • Cell Culture: Seed cancer cells (e.g., H1299, MCF-7) into a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of appropriate culture medium. Incubate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Create a series of dilutions of the compound in culture medium to achieve the desired final concentrations.

  • Treatment: After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a blank control (medium only). Incubate the plate for an additional 48 to 72 hours.

  • MTT Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 15 minutes.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC₅₀ value using non-linear regression analysis.

Anti-inflammatory Applications

Inflammation is a complex biological response implicated in numerous diseases. Pyrrole-2,5-dione derivatives have shown significant potential as anti-inflammatory agents by targeting key enzymes and signaling pathways involved in the inflammatory cascade.

Mechanism of Action: COX and NF-κB Inhibition

Cyclooxygenase (COX) Inhibition: Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Some pyrrole derivatives act as potent inhibitors of these enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[4][6][10][11][12]

NF-κB Signaling Pathway Inhibition: Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6.[13][14] The pathway is typically activated by stimuli such as lipopolysaccharide (LPS). Maleimide derivatives can inhibit this pathway at various stages, including preventing the degradation of the IκBα inhibitor, thereby blocking the nuclear translocation of the active p50/p65 NF-κB subunit.

Figure 4: Inhibition of the NF-κB signaling pathway by pyrrole-2,5-dione derivatives.
Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory efficacy of these compounds is often quantified by their ability to inhibit COX enzymes or reduce the production of inflammatory mediators in cell-based assays.

Compound ClassSpecific Derivative(s)Target/AssayIC₅₀ (µM)Reference(s)
Pyrrole-Cinnamate Hybrids Hybrid 5COX-2 (ovine)0.55[12]
Hybrid 5LOX (soybean)30[12]
Hybrid 6COX-2 (ovine)7.0[12]
Hybrid 6LOX (soybean)27.5[12]
4,5-Diarylpyrroles Nitrile 3cJ774 Macrophage COX-20.0022[6]
Aldehyde 1bJ774 Macrophage COX-20.0095[6]
Pyrrolo[3,4-c]pyridinediones Compound ACOX-1 (enzymatic)Stronger than Meloxicam[10]
Compound CCOX-2 (enzymatic)Higher activity than Meloxicam[10]
Experimental Protocol: Inhibition of Cytokine Production in LPS-Stimulated Macrophages

This assay measures the ability of a compound to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, from macrophages stimulated with LPS.

Principle: LPS, a component of Gram-negative bacteria cell walls, activates macrophages (e.g., RAW 264.7 cell line) to produce and secrete pro-inflammatory cytokines. The concentration of these cytokines in the cell culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Methodology:

  • Cell Culture: Plate RAW 264.7 macrophage cells in a 12-well or 24-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the pyrrole-2,5-dione test compounds for 1-2 hours prior to stimulation.

  • Stimulation: Add LPS (e.g., 100 ng/mL) to the wells (except for the unstimulated control) to induce an inflammatory response.

  • Incubation: Incubate the plates for 16-24 hours at 37°C.

  • Supernatant Collection: After incubation, centrifuge the plates to pellet the cells and carefully collect the culture supernatant.

  • Cytokine Quantification (ELISA): Measure the concentration of TNF-α, IL-6, or other cytokines in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-stimulated control. Determine the IC₅₀ value for each compound.

Antimicrobial Applications

The maleimide scaffold is a promising framework for the development of novel antimicrobial agents.[6] The reactivity of the maleimide core with thiol groups is a key mechanism for their biological activity, as they can interact with essential cysteine-containing enzymes in bacteria and fungi, disrupting cellular processes and leading to cell death.

Quantitative Data: Antimicrobial Activity

The antimicrobial potency is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ClassSpecific Derivative(s)Microorganism(s)MIC (µg/mL)Reference(s)
N-substituted Maleimides Neutral Maleimides (1-10)Various Fungi (e.g., C. albicans)0.5 - 4[7]
Compound 1S. aureus1 - 128 (structure dependent)[7]
N-(4-bromophenyl)maleimide 8E. coliLow activity[7]
Phthalimide Derivatives Compound A₁BE. coli16[3]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. The MIC is determined as the lowest concentration of the agent that inhibits visible growth after incubation.

Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound and perform two-fold serial dilutions in a 96-well plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria). This typically results in 100 µL per well.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the diluted compound, bringing the final volume to 200 µL. Include a positive control (microorganism in broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. The results can also be read using a plate reader to measure optical density.

Conclusion and Future Outlook

The pyrrole-2,5-dione scaffold is a remarkably versatile and pharmacologically privileged structure. Its derivatives have demonstrated significant therapeutic potential across multiple domains, including oncology, inflammation, and infectious diseases. The ability to act as covalent inhibitors provides a powerful mechanism for achieving high potency and selectivity. Future research should focus on optimizing the pharmacokinetic and safety profiles of these compounds, exploring novel derivatives through combinatorial chemistry and structure-based design, and further elucidating their complex mechanisms of action. The continued investigation of pyrrole-2,5-dione derivatives holds great promise for the development of next-generation therapeutics to address significant unmet medical needs.

References

Molecular weight and formula of 1-(2-nitrophenyl)pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and potential biological activities of 1-(2-nitrophenyl)pyrrole-2,5-dione, a compound of interest in medicinal chemistry and drug development.

Core Compound Data

PropertyValue
Molecular Formula C₁₀H₆N₂O₄
Molecular Weight 218.17 g/mol
IUPAC Name 1-(2-nitrophenyl)-1H-pyrrole-2,5-dione
Synonyms N-(2-nitrophenyl)maleimide
CAS Number 33265-60-0
Appearance Expected to be a solid

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of N-substituted maleimides.[1]

Step 1: Synthesis of N-(2-nitrophenyl)maleamic acid

  • In a suitable reaction vessel, dissolve 1 mole of 2-nitroaniline in a minimal amount of a suitable solvent (e.g., N,N-dimethylformamide).

  • To this solution, add 1 mole of maleic anhydride portion-wise while stirring at room temperature (25°C).

  • Continue stirring the reaction mixture for approximately 3 hours.

  • Pour the reaction mixture into crushed ice with continuous stirring.

  • Collect the resulting precipitate by filtration and wash with cold water.

  • Dry the solid under a vacuum to yield N-(2-nitrophenyl)maleamic acid.

Step 2: Cyclodehydration to this compound

  • Suspend the dried N-(2-nitrophenyl)maleamic acid in acetic anhydride containing a catalytic amount of anhydrous sodium acetate.

  • Heat the mixture with stirring. The reaction progress can be monitored by thin-layer chromatography.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or cyclohexane) to obtain pure this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxic effects of this compound on a selected cancer cell line (e.g., a leukemia cell line).

  • Cell Seeding: Plate the chosen cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in a complete cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value, which represents the concentration of the compound that inhibits 50% of cell growth.

Potential Biological Activity and Signaling

While specific studies on this compound are limited, the broader class of maleimide derivatives has demonstrated significant biological activities.

Cytotoxicity and Antitumor Potential: Maleimide derivatives have shown cytotoxic effects in various cancer cell lines, particularly in leukemia cells.[2] The primary mechanism of this cytotoxicity is believed to be the induction of oxidative stress through the generation of reactive oxygen species (ROS).[2] This increase in intracellular ROS can lead to cellular damage and ultimately, necrotic cell death.[2] Furthermore, maleimides have been identified as catalytic inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells.[3]

Visualizations

G General Synthesis Workflow for this compound cluster_0 Step 1: Amic Acid Formation cluster_1 Step 2: Cyclodehydration cluster_2 Purification & Characterization 2-Nitroaniline 2-Nitroaniline Reaction1 Stirring in Solvent (e.g., DMF) 2-Nitroaniline->Reaction1 Maleic Anhydride Maleic Anhydride Maleic Anhydride->Reaction1 N-(2-nitrophenyl)maleamic acid N-(2-nitrophenyl)maleamic acid Reaction1->N-(2-nitrophenyl)maleamic acid Reaction2 Heating with Acetic Anhydride & NaOAc N-(2-nitrophenyl)maleamic acid->Reaction2 This compound This compound Reaction2->this compound Purification Recrystallization This compound->Purification Characterization Spectroscopic Analysis (NMR, IR, Mass Spec) Purification->Characterization

Caption: Synthesis of this compound.

G Proposed Cytotoxic Signaling of Maleimide Derivatives Maleimide_Derivative This compound Cell Cancer Cell Maleimide_Derivative->Cell Topoisomerase_II Topoisomerase II Inhibition Maleimide_Derivative->Topoisomerase_II inhibits ROS Increased Reactive Oxygen Species (ROS) Cell->ROS induces Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondrial_Damage Mitochondrial Membrane Potential Loss Oxidative_Stress->Mitochondrial_Damage ATP_Depletion ATP Depletion Mitochondrial_Damage->ATP_Depletion Necrosis Necrotic Cell Death ATP_Depletion->Necrosis DNA_Replication_Block Blockade of DNA Replication/Repair Topoisomerase_II->DNA_Replication_Block Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis DNA_Replication_Block->Cell_Cycle_Arrest

Caption: Cytotoxicity of maleimide derivatives.

References

Methodological & Application

Application Notes: N-(2-nitrophenyl)maleimide as a Cysteine-Reactive Protein Crosslinker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-nitrophenyl)maleimide is a thiol-reactive crosslinking agent used for the covalent modification of proteins and other biomolecules. The maleimide group exhibits high selectivity for the sulfhydryl (thiol) group of cysteine residues, forming a stable thioether bond. This reaction proceeds efficiently under mild, near-neutral pH conditions, making it a valuable tool in bioconjugation, proteomics, and drug development.[1][2][3] The formation of covalent linkages between proteins can help stabilize protein-protein interactions, elucidate protein complex structures, and provide distance constraints for structural modeling.[4][5]

The core mechanism of action involves a Michael addition reaction, where the nucleophilic thiol group of a cysteine residue attacks the electron-deficient double bond of the maleimide ring.[1] This reaction is highly efficient in polar solvents and is favored at a pH range of 6.5-7.5, where the thiol group is sufficiently nucleophilic.[6][7]

Key Applications

  • Protein-Protein Interaction Studies: Stabilizing transient or weak interactions to allow for their identification and characterization.[4]

  • Structural Biology: Providing distance constraints for mapping protein topology and modeling the three-dimensional structure of protein complexes.[4][8]

  • Drug Development: Creating antibody-drug conjugates (ADCs) or other protein-drug conjugates. Proteomics applications of crosslinking are also valuable in target identification and validation, and in studying drug mechanisms of action.[9][10][11]

  • Chemical Proteomics: Quantifying site-specific cysteine reactivity to understand redox signaling and oxidative stress.[3]

Chemical Reaction Mechanism

The reaction between a cysteine residue and N-(2-nitrophenyl)maleimide proceeds via a Michael addition, resulting in a stable thioether linkage.

Caption: Cysteine-maleimide reaction mechanism.

Experimental Protocols

This section provides a detailed protocol for protein crosslinking using a maleimide-based reagent like N-(2-nitrophenyl)maleimide. The protocol is generalized and may require optimization for specific proteins and applications.

Materials and Reagents
  • Protein of interest

  • N-(2-nitrophenyl)maleimide

  • Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES, pH 7.0-7.5, degassed.[1][2][6][7]

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)[6][7]

  • Quenching Reagent: L-cysteine or glutathione[6]

  • Purification System: Gel filtration column (e.g., Sephadex G-25), HPLC, or dialysis equipment[1][2]

Experimental Workflow

G A 1. Prepare Protein Solution B 2. Optional: Reduce Disulfide Bonds A->B C 3. Prepare Crosslinker Stock Solution B->C D 4. Crosslinking Reaction C->D E 5. Quench Reaction D->E F 6. Purify Crosslinked Protein E->F G 7. Analysis F->G

Caption: General workflow for protein crosslinking.

Detailed Methodologies

1. Preparation of Protein Solution:

  • Dissolve the protein to be labeled in a degassed reaction buffer (e.g., PBS, pH 7.2) to a final concentration of 1-10 mg/mL (typically 50-100 µM).[2][6][7]

  • Ensure the buffer is free of extraneous thiols. Buffers should be degassed by applying a vacuum or by bubbling with an inert gas (e.g., nitrogen or argon) to prevent the re-oxidation of cysteine residues.[1][2]

2. Optional Reduction of Disulfide Bonds:

  • For proteins with internal disulfide bonds that need to be targeted, reduction is necessary as maleimides do not react with disulfides.[1][2]

  • Add a 10- to 100-fold molar excess of TCEP to the protein solution.[2][7] Incubate for 20-30 minutes at room temperature.[7]

  • It is generally not necessary to remove TCEP before adding the maleimide crosslinker.[6] If DTT is used, it must be removed by dialysis or gel filtration prior to adding the crosslinker, as it will compete for reaction.[6]

3. Preparation of N-(2-nitrophenyl)maleimide Stock Solution:

  • Immediately before use, dissolve the N-(2-nitrophenyl)maleimide in anhydrous DMSO or DMF to a concentration of 1-10 mM.[1][2]

4. Crosslinking Reaction:

  • Add the N-(2-nitrophenyl)maleimide stock solution to the protein solution to achieve a final 10- to 20-fold molar excess of the crosslinker over the protein.[6] This ratio may need to be optimized.

  • Add the crosslinker dropwise while gently stirring the protein solution.[6]

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[2][6] The reaction should be protected from light.

5. Quenching the Reaction:

  • To stop the crosslinking reaction, add a quenching reagent such as L-cysteine or glutathione to a final concentration that is in excess of the unreacted N-(2-nitrophenyl)maleimide.[6]

6. Purification of the Crosslinked Protein:

  • Remove excess crosslinker and quenching reagent by gel filtration, dialysis, or HPLC.[1][2]

7. Analysis of Crosslinked Products:

  • The extent of crosslinking can be analyzed by SDS-PAGE, where crosslinked proteins will appear as higher molecular weight bands.[5]

  • Mass spectrometry can be used to identify the specific crosslinked residues.[5][12][13]

Data Presentation

The following table summarizes the typical quantitative parameters for a protein crosslinking experiment with a maleimide-based reagent.

ParameterRecommended RangeNotes
Protein Concentration 1-10 mg/mL (or 50-100 µM)Higher concentrations can favor intermolecular crosslinking.
Reaction Buffer PBS, Tris, or HEPESMust be free of extraneous thiols.
pH 7.0 - 7.5Optimal for selective reaction with thiols.[6][7]
Molar Excess of Crosslinker 10-20 foldShould be optimized for each specific protein.
Reaction Temperature Room Temperature or 4°CLower temperatures can reduce non-specific reactions.
Reaction Time 2 hours to overnightLonger incubation times may increase crosslinking efficiency.[2]
Reducing Agent (optional) 10-100 fold molar excess of TCEPUsed to reduce disulfide bonds to free thiols.[2][7]

Troubleshooting

  • Low Crosslinking Efficiency:

    • Increase the molar excess of the crosslinker.

    • Increase the reaction time or temperature.

    • Ensure complete reduction of disulfide bonds by using a sufficient excess of reducing agent.

    • Confirm the presence of accessible cysteine residues in the protein of interest.

  • Protein Precipitation:

    • The crosslinker may have poor aqueous solubility. If precipitation occurs, try adding a small amount of an organic co-solvent like DMSO or DMF to the reaction mixture.[2]

    • Perform the reaction at a lower protein concentration.

  • Non-specific Labeling:

    • Ensure the pH of the reaction buffer is below 7.5 to minimize reaction with other nucleophilic residues like lysine.

    • Reduce the molar excess of the crosslinker or the reaction time.

By following these guidelines and protocols, researchers can effectively utilize N-(2-nitrophenyl)maleimide for their protein crosslinking needs, facilitating a deeper understanding of protein structure and function.

References

Application of 1-(2-nitrophenyl)pyrrole-2,5-dione in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct and extensive research on the specific medicinal chemistry applications of 1-(2-nitrophenyl)pyrrole-2,5-dione is limited in publicly available scientific literature. The following application notes and protocols are based on the well-established activities of the broader class of N-substituted pyrrole-2,5-diones (maleimides) and related nitrophenyl derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities. The information provided herein is intended to serve as a guide for researchers and drug development professionals interested in exploring the potential of this compound and its analogs.

Application Notes

The N-substituted pyrrole-2,5-dione scaffold is a versatile pharmacophore known to exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The presence of a nitrophenyl group on the pyrrole nitrogen of this compound suggests potential for unique biological activities, warranting further investigation.

Anticancer Activity

N-aryl maleimides have demonstrated significant potential as anticancer agents. The cytotoxic effects are often attributed to their ability to act as Michael acceptors, reacting with nucleophilic residues (such as cysteine) in key proteins involved in cancer cell proliferation and survival. The nitro group, being a strong electron-withdrawing group, can enhance this reactivity.

Potential Mechanisms of Action:

  • Enzyme Inhibition: Inhibition of kinases or other enzymes crucial for cancer cell signaling.

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.

  • Generation of Reactive Oxygen Species (ROS): The nitroaromatic group could be reduced in hypoxic tumor environments, leading to the formation of cytotoxic radicals.

Antimicrobial Activity

Derivatives of pyrrole-2,5-dione have shown activity against a spectrum of bacteria and fungi. The proposed mechanism often involves the inactivation of essential microbial enzymes through covalent modification. The lipophilicity and electronic properties of the N-substituent can significantly influence the antimicrobial potency and spectrum.

Anti-inflammatory Activity

Certain pyrrole-2,5-dione derivatives have been investigated as inhibitors of inflammatory pathways. A potential mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.

Quantitative Data from Related Compounds

The following tables summarize quantitative data for N-aryl maleimides and other relevant pyrrole derivatives, providing a reference for the potential efficacy of this compound.

Table 1: In Vitro Anticancer Activity of N-Aryl Maleimide Analogs

Compound/AnalogCancer Cell LineIC50 (µM)Reference
N-(4-bromophenyl)maleimideVarious< 0.1 (Highly Cytostatic)[1]
N-(4-methoxyphenyl)maleimideVarious< 0.1 (Highly Cytostatic)[1]
N-(4-nitrophenyl)maleimideVarious< 0.1 (Highly Cytostatic)[1]
Chromene-fused pyrrolo[2,1-f][1][2][3]triazineHEPG-2Varies[4]
Quinazoline-based imidazole hybridHT-291.61[5]

Table 2: Antimicrobial Activity of N-Aryl Maleimide Analogs

Compound/AnalogMicroorganismMIC (µg/mL)Reference
N-phenylmaleimideE. coli>32[1]
N-phenylmaleimideS. aureus1-128 (Varies)[1]
N-(4-bromophenyl)maleimideE. coli>32[1]
N-(4-nitrophenyl)maleimideE. coli>32[1]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the synthesis and biological evaluation of this compound.

Protocol 1: Synthesis of this compound

This protocol describes a general two-step synthesis for N-substituted maleimides.

Step 1: Synthesis of N-(2-nitrophenyl)maleamic acid

  • Dissolve maleic anhydride (1 equivalent) in a suitable solvent such as anhydrous diethyl ether or acetone in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add a solution of 2-nitroaniline (1 equivalent) in the same solvent to the maleic anhydride solution at room temperature.

  • Stir the reaction mixture for 2-4 hours at room temperature.

  • The resulting precipitate of N-(2-nitrophenyl)maleamic acid is collected by filtration, washed with cold solvent, and dried under vacuum.

Step 2: Cyclodehydration to this compound

  • Suspend the N-(2-nitrophenyl)maleamic acid (1 equivalent) in acetic anhydride (5-10 volumes).

  • Add a catalytic amount of anhydrous sodium acetate (0.1-0.2 equivalents).

  • Heat the mixture to 80-100°C and stir for 1-2 hours.

  • After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid product by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the compound on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with cell culture medium to achieve a range of final concentrations. Add the diluted compound to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the compound against bacteria.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) with a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Serially dilute the test compound in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

The following diagrams illustrate key processes and pathways relevant to the study of this compound.

Synthesis_Workflow cluster_0 Step 1: Amic Acid Formation cluster_1 Step 2: Cyclodehydration MA Maleic Anhydride Reaction1 Stirring at RT MA->Reaction1 NA 2-Nitroaniline NA->Reaction1 Solvent1 Anhydrous Solvent (e.g., Diethyl Ether) Solvent1->Reaction1 AmicAcid N-(2-nitrophenyl)maleamic Acid Reaction1->AmicAcid Reaction2 Heating (80-100°C) AmicAcid->Reaction2 AA Acetic Anhydride AA->Reaction2 NaOAc Sodium Acetate (Catalyst) NaOAc->Reaction2 FinalProduct This compound Reaction2->FinalProduct

Caption: General workflow for the synthesis of this compound.

Hypothetical_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Proliferation Genes TF->Gene Promotes Transcription Compound This compound Compound->Kinase2 Inhibits (Covalent Binding) Proliferation Cell Proliferation & Survival Gene->Proliferation

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Application Notes and Protocols: 1-(2-nitrophenyl)pyrrole-2,5-dione as a Michael Acceptor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-nitrophenyl)pyrrole-2,5-dione, also known as N-(2-nitrophenyl)maleimide, is an electron-deficient derivative of maleimide that serves as a highly reactive Michael acceptor. The presence of the electron-withdrawing nitro group on the phenyl ring enhances the electrophilicity of the carbon-carbon double bond in the maleimide ring, making it particularly susceptible to nucleophilic attack. This property has led to its application in various fields of organic synthesis, bioconjugation, and drug delivery. This document provides detailed application notes and experimental protocols for the use of this compound in Michael addition reactions.

Applications in Organic Synthesis and Bioconjugation

The primary application of this compound as a Michael acceptor revolves around its efficient and often highly selective reaction with soft nucleophiles, most notably thiols. This reactivity is the foundation of its use in several areas:

  • Bioconjugation: Maleimides are extensively used to form stable covalent linkages with cysteine residues in proteins and peptides. This specificity allows for the site-specific labeling of biomolecules with fluorescent probes, affinity tags, or other reporter molecules.[1] The reaction proceeds rapidly under mild, near-neutral pH conditions, which is crucial for maintaining the integrity of biological macromolecules.[2]

  • Drug Delivery: In the development of antibody-drug conjugates (ADCs), maleimide-based linkers are employed to attach potent cytotoxic drugs to monoclonal antibodies.[][4] This targeted delivery strategy enhances the therapeutic index of the drug by concentrating its effect at the desired site of action, thereby minimizing systemic toxicity.[]

  • Polymer and Materials Science: The Michael addition reaction with maleimides is utilized in the synthesis of polymers and hydrogels. The efficiency of the thiol-maleimide "click" reaction allows for the formation of well-defined network structures under benign conditions.[5]

  • Fluorescent Probes: The maleimide moiety can be incorporated into fluorescent molecules to create probes for the detection of thiols in biological systems.[6][7] The reaction with a thiol can lead to a change in the fluorescence properties of the molecule, enabling the quantification of biologically important thiols like glutathione.[5]

Data Presentation

The following table summarizes representative quantitative data for the Michael addition of various nucleophiles to N-substituted maleimides. While specific data for the 2-nitro derivative is limited in readily available literature, the data for N-phenylmaleimide provides a strong proxy for expected reactivity, which is generally enhanced by the electron-withdrawing nitro group.

Nucleophile (Thiol)N-Substituted MaleimideSolventCatalyst/ConditionsTimeYield/ConversionReference
4-mercaptophenylacetic acidN-phenylmaleimideNot SpecifiedGlutathione3.1 h (half-life)89.5%[5]
4-mercaptohydrocinnamic acidN-phenylmaleimideNot SpecifiedGlutathione3.6 h (half-life)90.7%[5]
N-acetyl-L-cysteineN-phenylmaleimideNot SpecifiedGlutathione258 h (half-life)0.8%[5]

Experimental Protocols

Protocol 1: General Procedure for the Michael Addition of a Thiol to this compound

This protocol describes a general method for the reaction of a thiol-containing compound with this compound.

Materials:

  • This compound

  • Thiol-containing compound

  • Anhydrous, amine-free solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5)

  • Inert gas (e.g., argon or nitrogen)

  • Stirring apparatus

  • Standard laboratory glassware

Procedure:

  • Preparation of Reactants:

    • Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10-20 mM).

    • Dissolve the thiol-containing compound in the reaction buffer. If the thiol is part of a larger molecule like a protein, ensure the protein is at a suitable concentration (e.g., 1-10 mg/mL) in a degassed, thiol-free buffer at pH 7.0-7.5.[8]

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, add the solution of the thiol-containing compound.

    • Purge the flask with an inert gas to prevent oxidation of the thiol.

  • Michael Addition Reaction:

    • While stirring, add the stock solution of this compound to the thiol solution. A 10-20 fold molar excess of the maleimide is often used for protein labeling to ensure complete reaction.[8]

    • Allow the reaction to proceed at room temperature for 2 hours or overnight at 4°C.[8] Protect the reaction from light if using a light-sensitive compound.

  • Reaction Quenching and Work-up:

    • The reaction can be quenched by adding a small molecule thiol, such as 2-mercaptoethanol or dithiothreitol, to consume any unreacted maleimide.

    • For small molecule adducts, the solvent can be removed under reduced pressure, and the product purified by column chromatography on silica gel.

    • For protein conjugates, the excess maleimide and quenching agent can be removed by size-exclusion chromatography (e.g., a desalting column) or dialysis.[8]

  • Characterization:

    • The resulting thioether product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

    • For protein conjugates, the degree of labeling can be determined using spectrophotometric methods.

Protocol 2: Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of N-substituted maleimides.

Materials:

  • Maleic anhydride

  • 2-nitroaniline

  • Glacial acetic acid

  • Sodium acetate (anhydrous)

  • Acetic anhydride

  • Standard laboratory glassware for synthesis and recrystallization

Procedure:

  • Formation of the Maleanilic Acid Intermediate:

    • In a suitable flask, dissolve maleic anhydride (1 equivalent) in a suitable solvent like glacial acetic acid.

    • Add 2-nitroaniline (1 equivalent) to the solution.

    • Stir the mixture at room temperature. The corresponding maleanilic acid will precipitate out of the solution.

    • Filter the solid, wash with a cold solvent, and dry.

  • Cyclization to the Maleimide:

    • In a flask, suspend the dried maleanilic acid intermediate in acetic anhydride.

    • Add anhydrous sodium acetate (catalytic amount).

    • Heat the mixture with stirring (e.g., on a steam bath) until the solid dissolves.

    • After the reaction is complete (monitor by TLC), cool the reaction mixture.

    • Pour the cooled mixture into ice-water to precipitate the N-(2-nitrophenyl)maleimide.

    • Filter the solid product, wash thoroughly with water, and dry.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or cyclohexane).

Visualizations

Michael_Addition_Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Acceptor This compound (Michael Acceptor) Addition Nucleophilic Attack Acceptor->Addition Nucleophile Thiol (R-SH) (Michael Donor) Thiolate Thiolate Anion (R-S⁻) Nucleophile->Thiolate Deprotonation Thiolate->Addition Intermediate Enolate Intermediate Addition->Intermediate Protonation Protonation Intermediate->Protonation Product Thioether Adduct Protonation->Product

Caption: General mechanism of the thiol-Michael addition to a maleimide.

Bioconjugation_Workflow Start Start: Protein with Cysteine Residue(s) Prepare_Protein 1. Prepare Protein Solution (Buffer at pH 7.0-7.5, degassed) Start->Prepare_Protein Reaction 3. Conjugation Reaction (Mix protein and maleimide solutions) Prepare_Protein->Reaction Prepare_Maleimide 2. Prepare this compound Solution (in anhydrous DMSO or DMF) Prepare_Maleimide->Reaction Quench 4. Quench Reaction (Add excess small molecule thiol) Reaction->Quench Purification 5. Purification (Size-exclusion chromatography or dialysis) Quench->Purification Analysis 6. Analysis (Spectrophotometry, Mass Spectrometry) Purification->Analysis End End: Purified Protein Conjugate Analysis->End

Caption: Experimental workflow for protein bioconjugation.

References

Application Notes and Protocols for Diels-Alder Reactions with N-Substituted Maleimides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting Diels-Alder reactions with N-substituted maleimides. The focus is on providing practical guidance for the synthesis of novel compounds and for bioconjugation applications relevant to drug development, such as the formation of antibody-drug conjugates (ADCs).

Introduction

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool in organic synthesis for the construction of six-membered rings. N-substituted maleimides are excellent dienophiles due to their electron-deficient double bond, leading to high reactivity and stereoselectivity. This reaction has found widespread use in various fields, including materials science and pharmaceuticals. In drug development, the Diels-Alder reaction offers a robust and efficient method for bioconjugation, providing a stable linkage between a payload (e.g., a cytotoxic drug) and a biomolecule (e.g., an antibody). This approach is particularly advantageous as it can utilize the readily available maleimide-functionalized drug linkers.[1][2][3]

Data Presentation: Reaction Parameters and Yields

The efficiency of the Diels-Alder reaction with N-substituted maleimides is influenced by the choice of diene, solvent, temperature, and reaction time. Below are tables summarizing quantitative data from various experimental setups.

Table 1: Diels-Alder Reaction of N-Aryl Maleimides with Furan Derivatives [1][4]

N-Aryl MaleimideDieneSolventTemperature (°C)Time (h)Yield (%)Ref
N-phenylmaleimide2,5-bis(hydroxymethyl)furanMethanol252485[5]
N-(p-tolyl)-maleimideFuranToluene8016100 (dehydrated)[1]
N-methylmaleimideFurfuralWater601658[6]
N-ethylmaleimideFurfuralWater601645[7]
N-benzylmaleimideMethyl 2-furoateNeat607291[4]
N-phenylmaleimideMethyl 2-furoateNeat607267[4]

Table 2: Solvent-Free and Microwave-Assisted Diels-Alder Reactions [8][9][10]

N-Substituted MaleimideDieneConditionsTimeYield (%)Ref
N-(4-chlorophenyl)maleimide2,5-dimethylfuranReflux (neat)1 h46[8]
Maleimide2,3-dimethyl-1,3-butadieneMicrowave (110°C, in water)10 min94[9][10]
N-substituted maleimidesVarious DienesMicrowave (180°C)5 min>75[11]

Experimental Protocols

Protocol 1: General Procedure for Diels-Alder Reaction of N-Phenylmaleimide with a Furan Derivative

This protocol is adapted from the reaction with 2,5-bis(hydroxymethyl)furan (BHMF).[5]

Materials:

  • N-phenylmaleimide

  • 2,5-bis(hydroxymethyl)furan (BHMF)

  • Methanol

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • n-hexane

  • Silica gel for column chromatography

  • Round-bottom flask (10 cm³)

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • To a 10 cm³ round-bottom flask equipped with a magnetic stir bar, add N-phenylmaleimide (0.78 mmol, 1 equivalent) and 2,5-bis(hydroxymethyl)furan (0.78 mmol, 1 equivalent).

  • Dissolve the reactants in methanol (approximately 1.7 cm³) with constant stirring.

  • Stir the reaction mixture at room temperature (25°C) for 24 hours.

  • Monitor the reaction progress by TLC to confirm the formation of the product. A suitable eluent system is EtOAc/n-hexane (8:2).

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the dried crude product in a minimal amount of DCM.

  • Purify the product by column chromatography on silica gel using an EtOAc/n-hexane (8:2) solvent system.

  • Combine the fractions containing the pure product and evaporate the solvent to yield the Diels-Alder adduct.

  • Characterize the product using NMR spectroscopy (¹H, ¹³C), IR spectroscopy, and mass spectrometry.[12]

Protocol 2: Solvent-Free Diels-Alder Reaction of N-(4-chlorophenyl)maleimide with 2,5-dimethylfuran

This protocol describes a greener, solvent-free approach.[8]

Materials:

  • N-(4-chlorophenyl)maleimide

  • 2,5-dimethylfuran

  • Reaction vial with a reflux condenser

  • Heating mantle or oil bath

Procedure:

  • In a reaction vial, combine N-(4-chlorophenyl)maleimide (1 equivalent) and a 10.5 mmol excess of 2,5-dimethylfuran.

  • Fit the vial with a reflux condenser.

  • Heat the mixture to reflux and maintain for 1 hour.

  • Allow the reaction mixture to cool to room temperature. The product should precipitate as a white powder.

  • Collect the solid product by filtration and wash with a cold, non-polar solvent (e.g., hexane) to remove excess furan.

  • Air-dry the product.

  • Further purification can be achieved by recrystallization if necessary.

  • Characterize the product by ¹H NMR spectroscopy to confirm the structure.[13]

Protocol 3: Diels-Alder Reaction for Antibody-Drug Conjugate (ADC) Formation

This protocol outlines the general steps for conjugating a maleimide-functionalized drug to an antibody that has been modified with a diene moiety. This method provides a more stable linkage compared to traditional thiol-maleimide conjugation.[2][3][14]

Materials:

  • Antibody modified with a diene (e.g., furan or cyclopentadiene derivative)

  • Maleimide-functionalized drug-linker (e.g., vcMMAE)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Centrifugal filtration devices for buffer exchange and concentration

  • Incubator or temperature-controlled shaker

Procedure:

  • Antibody Preparation: Prepare a solution of the diene-modified antibody in PBS.

  • Drug-Linker Preparation: Prepare a stock solution of the maleimide-functionalized drug-linker in an appropriate solvent (e.g., DMSO).

  • Conjugation Reaction:

    • Add the maleimide-drug-linker solution to the antibody solution. The final concentration of the organic solvent should be kept low (typically <10%) to maintain antibody stability.

    • The molar ratio of the drug-linker to the antibody will depend on the desired drug-to-antibody ratio (DAR).

    • Incubate the reaction mixture at a suitable temperature (e.g., 37°C) for a specified time (typically 1-24 hours) with gentle shaking. The reaction is often accelerated in aqueous solutions.[2][14]

  • Purification:

    • Remove the unreacted drug-linker and solvent by buffer exchange into PBS using a centrifugal filtration device.

    • Repeat the buffer exchange process until the excess drug-linker is completely removed.

  • Characterization:

    • Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).

    • Determine the DAR using techniques such as UV-Vis spectroscopy (if the drug has a distinct absorbance), Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.

    • Assess the purity and aggregation of the ADC by Size Exclusion Chromatography (SEC).

Mandatory Visualizations

Diels_Alder_Workflow cluster_synthesis Synthesis of Components cluster_reaction Diels-Alder Reaction cluster_purification Purification & Characterization Diene Diene (e.g., Furan derivative) Reaction Cycloaddition (Solvent or Solvent-Free) Diene->Reaction Maleimide N-Substituted Maleimide (Dienophile) Maleimide->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Product Diels-Alder Adduct Purification->Product

Caption: General workflow for a Diels-Alder reaction.

ADC_Workflow cluster_materials Starting Materials cluster_conjugation Conjugation via Diels-Alder cluster_purification_char Purification & Characterization Ab Diene-Modified Antibody Conjugation Diels-Alder Reaction in Aqueous Buffer Ab->Conjugation Drug Maleimide-Functionalized Drug-Linker Drug->Conjugation Purification Purification (e.g., Buffer Exchange) Conjugation->Purification Characterization Characterization (DAR, Purity) Purification->Characterization ADC Antibody-Drug Conjugate (ADC) Purification->ADC

Caption: Workflow for ADC synthesis via Diels-Alder.

References

Application Notes: Step-by-Step Synthesis of N-Phenylmaleimides from Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of N-phenylmaleimides from substituted anilines. This class of compounds is of significant interest due to their prevalence in biologically active molecules and their utility as versatile intermediates in organic synthesis, particularly in Diels-Alder reactions and bioconjugation chemistry.[1][2][3] The described two-step synthesis is a robust and widely used method, involving the initial formation of a maleanilic acid intermediate, followed by cyclodehydration to the target N-phenylmaleimide.[1][4]

The protocols herein are designed to be adaptable for a range of substituted anilines, allowing for the generation of a library of N-phenylmaleimide derivatives. Key considerations for successful synthesis include careful temperature control during the cyclization step to minimize side reactions and the selection of an appropriate solvent for recrystallization to ensure high purity of the final product.[1][4] The provided data on yields and melting points for various substituted anilines will aid in the planning and execution of these syntheses.

Experimental Workflow Overview

The overall experimental workflow for the synthesis of N-phenylmaleimides is a two-step process. The first step involves the acylation of a substituted aniline with maleic anhydride to form the corresponding N-(substituted phenyl)maleanilic acid. The second step is the cyclization of the maleanilic acid intermediate to the desired N-phenylmaleimide.

G cluster_0 Step 1: Synthesis of N-(Substituted Phenyl)maleanilic Acid cluster_1 Step 2: Synthesis of N-Phenylmaleimide Dissolve Maleic Anhydride Dissolve maleic anhydride in a suitable solvent (e.g., diethyl ether or ethyl acetate) Add Substituted Aniline Add a solution of the substituted aniline to the maleic anhydride solution Dissolve Maleic Anhydride->Add Substituted Aniline Stir at Room Temperature Stir the reaction mixture at room temperature Add Substituted Aniline->Stir at Room Temperature Isolate Maleanilic Acid Isolate the precipitated N-(substituted phenyl)maleanilic acid by vacuum filtration Stir at Room Temperature->Isolate Maleanilic Acid Wash and Dry Intermediate Wash the solid with a suitable solvent and air dry Isolate Maleanilic Acid->Wash and Dry Intermediate Prepare Slurry Prepare a slurry of the N-(substituted phenyl)maleanilic acid, sodium acetate, and acetic anhydride Wash and Dry Intermediate->Prepare Slurry Proceed to Step 2 Heat Reaction Mixture Heat the reaction mixture (e.g., 60-70°C) Prepare Slurry->Heat Reaction Mixture Precipitate Product Pour the cooled reaction mixture into ice water to precipitate the N-phenylmaleimide Heat Reaction Mixture->Precipitate Product Isolate Final Product Isolate the crude product by vacuum filtration Precipitate Product->Isolate Final Product Purify by Recrystallization Recrystallize the crude product from a suitable solvent (e.g., ethanol or cyclohexane) Isolate Final Product->Purify by Recrystallization

Caption: Experimental workflow for the two-step synthesis of N-phenylmaleimides.

General Reaction Scheme

The synthesis proceeds via a nucleophilic acyl substitution reaction between the substituted aniline and maleic anhydride, followed by an intramolecular cyclization with the elimination of water.

G cluster_0 Step 1: Maleanilic Acid Formation cluster_1 Step 2: Cyclization Reactants Substituted Aniline + Maleic Anhydride Intermediate N-(Substituted Phenyl)maleanilic Acid Reactants->Intermediate Amine Acylation Product N-Phenylmaleimide Intermediate_ref N-(Substituted Phenyl)maleanilic Acid Intermediate_ref->Product Dehydration (e.g., Ac₂O, NaOAc)

Caption: General reaction scheme for N-phenylmaleimide synthesis.

Experimental Protocols

Protocol 1: Synthesis of N-(Substituted Phenyl)maleanilic Acids

This protocol describes the synthesis of the N-(substituted phenyl)maleanilic acid intermediate from a substituted aniline and maleic anhydride.

Materials:

  • Substituted aniline (e.g., 4-chloroaniline, 4-methoxyaniline, 4-methylaniline, 3-nitroaniline)

  • Maleic anhydride

  • Diethyl ether or Ethyl acetate (ACS grade)

  • Erlenmeyer flask or round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (optional)

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • In a suitable flask, dissolve maleic anhydride (1.0 eq.) in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.[5]

  • In a separate beaker, dissolve the substituted aniline (1.0 eq.) in the same solvent.

  • Slowly add the aniline solution to the maleic anhydride solution with vigorous stirring at room temperature. A precipitate will form.[5]

  • Continue stirring the suspension at room temperature for approximately 1 hour.[5] For less reactive anilines, such as m-nitroaniline, a longer reaction time (e.g., 45 minutes) may be required.[1]

  • Cool the reaction mixture in an ice bath to ensure complete precipitation.[5]

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.[5]

  • Air-dry the resulting N-(substituted phenyl)maleanilic acid. The product is typically of sufficient purity for the next step without further purification.[5]

Protocol 2: Synthesis of N-Phenylmaleimides

This protocol details the cyclization of the N-(substituted phenyl)maleanilic acid intermediate to the final N-phenylmaleimide product.

Materials:

  • N-(Substituted phenyl)maleanilic acid (from Protocol 1)

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Round-bottom flask

  • Heating mantle or oil bath with temperature control

  • Magnetic stirrer and stir bar

  • Beaker

  • Ice

  • Büchner funnel and filter paper

  • Vacuum flask

  • Recrystallization solvent (e.g., ethanol or cyclohexane)

Procedure:

  • In a round-bottom flask, create a slurry by combining the N-(substituted phenyl)maleanilic acid (1.0 eq.), anhydrous sodium acetate (catalytic amount, e.g., 0.3 eq.), and acetic anhydride (excess, e.g., 5-10 eq.).[1][4]

  • Heat the reaction mixture with stirring to a temperature between 60-70°C.[1][4] It is crucial to maintain the temperature within this range to avoid side reactions.[1][4]

  • Continue heating for approximately 60 minutes. The solution should become homogeneous.[4]

  • Allow the reaction mixture to cool to near room temperature.

  • Pour the cooled reaction mixture into a beaker containing ice-cold water with vigorous stirring. This will cause the N-phenylmaleimide to precipitate.[5]

  • Collect the crude product by vacuum filtration.

  • Wash the solid with cold water.

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol or cyclohexane.[4][5]

Quantitative Data Summary

The following table summarizes the reported yields and melting points for the synthesis of various N-phenylmaleimides and their corresponding maleanilic acid intermediates.

Substituent on AnilineMaleanilic Acid DerivativeYield (%)Melting Point (°C)N-Phenylmaleimide DerivativeYield (%)Melting Point (°C)
HN-Phenylmaleanilic acid97-98201-202N-Phenylmaleimide75-8088-89
4-ChloroN-(4-Chlorophenyl)maleanilic acid62-87188-194N-(4-Chlorophenyl)maleimide55-73114-116
4-MethoxyN-(4-Methoxyphenyl)maleanilic acid88180-182N-(4-Methoxyphenyl)maleimide49150-151
4-MethylN-(4-Methylphenyl)maleanilic acid85194-196N-(4-Methylphenyl)maleimide62140-142
3-NitroN-(3-Nitrophenyl)maleanilic acid75180-182N-(3-Nitrophenyl)maleimide70123-124
4-BromoN-(4-Bromophenyl)maleanilic acid92197-199N-(4-Bromophenyl)maleimide74-
4-HydroxyN-(4-Hydroxyphenyl)maleanilic acid--N-(4-Hydroxyphenyl)maleimide83190-191

Yields and melting points are reported from various sources and may vary depending on the specific reaction conditions and purity of reagents.[1][4][5][6][7][8]

Characterization Data

The synthesized N-phenylmaleimides can be characterized using various spectroscopic techniques. Below is a summary of typical spectroscopic data.

Derivative¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (cm⁻¹)
N-Phenylmaleimide 7.47-7.34 (m, 5H, Ar-H), 6.84 (s, 2H, CH=CH)169.6, 134.3, 131.7, 129.2, 128.8, 126.5~1710 (C=O), ~1595 (C=C)
N-(4-Chlorophenyl)maleimide 7.43 (d, 2H), 7.30 (d, 2H), 6.86 (s, 2H)169.1, 134.4, 134.3, 130.0, 129.4, 127.4-
N-(4-Methoxyphenyl)maleimide 7.23 (m, 2H), 6.98 (m, 2H), 6.83 (s, 2H), 3.83 (s, 3H)169.8, 159.2, 134.1, 127.6, 123.7, 114.5, 55.5-
N-(4-Methylphenyl)maleimide 7.27-7.19 (m, 4H), 6.81 (s, 2H), 2.38 (s, 3H)169.6, 138.0, 134.2, 129.8, 128.7, 126.0, 21.1~1708 (C=O), ~1632 (C=C), ~1316 (CH₃)
N-(4-Bromophenyl)maleimide 7.59 (d, 2H), 7.26 (d, 2H), 6.85 (s, 2H)169.0, 134.3, 132.3, 130.4, 127.3, 121.6-
N-(4-Fluorophenyl)maleimide 7.34-7.31 (m, 2H), 7.17-7.13 (m, 2H), 6.84 (s, 2H)169.3, 162.8, 160.9, 134.2, 127.9, 127.8, 116.2, 116.0-

Note: Spectroscopic data is compiled from various sources and should be used as a reference. Chemical shifts are reported relative to TMS.[4][8][9][10] Characteristic IR peaks for N-phenylmaleimides include a strong carbonyl (C=O) stretch around 1710 cm⁻¹ and an aromatic C=C stretch around 1600 cm⁻¹.[8][11] The ¹H NMR spectrum is characterized by a singlet for the two equivalent vinyl protons of the maleimide ring and signals corresponding to the aromatic protons.[4] The symmetry of the maleimide ring often simplifies the ¹³C NMR spectrum.[9]

References

Application Notes and Protocols: The Role of 1-(2-Nitrophenyl)pyrrole-2,5-dione in Free-Radical Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of 1-(2-nitrophenyl)pyrrole-2,5-dione, also known as N-(2-nitrophenyl)maleimide, in free-radical polymerization. This compound serves as a versatile monomer and potential photoinitiator for the synthesis of thermally stable polymers with potential applications in various fields, including materials science and drug delivery.

Overview

This compound is a derivative of maleimide that can undergo free-radical polymerization to form poly(N-(2-nitrophenyl)maleimide). The presence of the imide ring in the polymer backbone contributes to high thermal stability and rigidity. The nitro group on the phenyl ring can influence the electronic properties of the monomer and the resulting polymer. N-substituted maleimides are known to readily polymerize in the presence of radical initiators and can also be copolymerized with other vinyl monomers to tailor the properties of the final material.[1][2]

A key feature of N-arylmaleimides, including the nitrophenyl derivative, is their potential to act as photoinitiators for free-radical polymerization, highlighting a dual role as both monomer and initiator under specific conditions.[3]

Experimental Protocols

Synthesis of this compound (N-(2-Nitrophenyl)maleimide)

The synthesis of N-(2-nitrophenyl)maleimide is typically a two-step process involving the formation of the corresponding maleamic acid followed by cyclodehydration.[4]

Step 1: Synthesis of N-(2-Nitrophenyl)maleamic acid

  • In a round-bottom flask, dissolve 13.8 g (0.1 mol) of 2-nitroaniline and 9.8 g (0.1 mol) of maleic anhydride in 30 ml of N,N-dimethylformamide (DMF).

  • Stir the solution at 25°C for three hours.

  • Pour the reaction mixture into crushed ice to precipitate the product.

  • Filter the yellow solid precipitate and dry it under a vacuum.

  • Recrystallize the crude product from methanol to obtain pure N-(2-nitrophenyl)maleamic acid.

    • Yield: Approximately 70%[4]

    • Melting Point: 145°C[4]

Step 2: Synthesis of N-(2-Nitrophenyl)maleimide

  • Treat the N-(2-nitrophenyl)maleamic acid with a mixture of concentrated sulfuric acid (H₂SO₄) and phosphorus pentoxide (P₂O₅) for cyclodehydration.

  • Stir the solution for three hours at 65°C.[4]

  • Pour the reaction mixture into crushed ice or cold water to precipitate the product.

  • Filter the yellow solid precipitate, wash it with water, and dry.

  • Recrystallize the crude N-(2-nitrophenyl)maleimide from ethyl alcohol.

    • Yield: Approximately 65%[4]

    • Melting Point: 120°C[4]

Free-Radical Homopolymerization of this compound

This protocol describes the solution polymerization of N-(2-nitrophenyl)maleimide using a free-radical initiator.[4]

  • In a round-bottom flask equipped with a reflux condenser, place 2.18 g (0.01 mol) of N-(2-nitrophenyl)maleimide and 30 ml of tetrahydrofuran (THF).

  • Add 20 mg of 2,2'-azobisisobutyronitrile (AIBN) to the solution.

  • Reflux the reaction mixture at 65°C for 24 hours with constant stirring. Note: Shorter reaction times (e.g., 12 hours) may result in very low polymer yield.[4]

  • After 24 hours, precipitate the polymer by pouring the reaction mixture into an excess of a methanol-water mixture.

  • Isolate the synthesized polymer by filtration.

  • Dry the polymer under a vacuum at 60°C.

    • Yield: Approximately 26.45% for a 24-hour reaction.[4]

Data Presentation

Table 1: Homopolymerization of N-(4-Nitrophenyl)maleimide - Reaction Time vs. Yield [5]

Reaction Time (hours)Yield (%)
12Very Low
2432.33
36-
48-

Table 2: Molecular Weight and Polydispersity Index of Poly(N-(4-Nitrophenyl)maleimide) and its Copolymers [5][6]

PolymerMn ( g/mol )Mw ( g/mol )Polydispersity Index (PDI = Mw/Mn)
Poly(N-(4-Nitrophenyl)maleimide)---
Copolymer with Methyl Acrylate---
Copolymer with Cinnamic Acid---

Note: Specific values for Mn and Mw were not provided in the cited text, but the Polydispersity Index (PDI) is a measure of the distribution of molecular masses in a given polymer sample. A PDI value greater than 1.5 is indicative of a polymer produced through free-radical polymerization.[7]

Table 3: Thermal Properties of Polyimides (General)

Polymer TypeGlass Transition Temperature (Tg) (°C)10% Weight Loss Temperature (°C)
Aromatic Polyimides181-196400-425 (in N₂)
Poly(methacrylmethylimide) (PMMI)175.8-

Note: This table provides a general range for the thermal properties of related polyimides to give an indication of the expected thermal stability. Specific TGA and DSC data for poly(N-(2-nitrophenyl)maleimide) is not available in the searched literature.[8][9]

Diagrams

Experimental Workflow

experimental_workflow cluster_synthesis Monomer Synthesis cluster_polymerization Free-Radical Polymerization start_synth 2-Nitroaniline + Maleic Anhydride reaction1 Stir in DMF at 25°C for 3h start_synth->reaction1 intermediate N-(2-Nitrophenyl)maleamic acid reaction1->intermediate reaction2 Cyclodehydration (H₂SO₄/P₂O₅) at 65°C for 3h intermediate->reaction2 monomer This compound reaction2->monomer start_poly Monomer + AIBN in THF monomer->start_poly Purified Monomer reaction3 Reflux at 65°C for 24h start_poly->reaction3 polymer Poly(N-(2-nitrophenyl)maleimide) reaction3->polymer

Caption: Workflow for the synthesis and polymerization of this compound.

Free-Radical Polymerization Mechanism

polymerization_mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination initiator Initiator (e.g., AIBN) radical Primary Radicals (R•) initiator->radical Heat (Δ) monomer_radical Monomer Radical (M•) radical->monomer_radical + Monomer monomer_init Monomer growing_chain Growing Polymer Chain (Mn•) longer_chain Longer Polymer Chain (Mn+1•) growing_chain->longer_chain + Monomer monomer_prop Monomer longer_chain->growing_chain ...repeats two_chains Two Polymer Chains (Mn• + Mp•) dead_polymer Inactive Polymer two_chains->dead_polymer Combination or Disproportionation

Caption: General mechanism of free-radical polymerization.

Dual Role as Monomer and Photoinitiator

dual_role cluster_path1 Role as Monomer cluster_path2 Role as Photoinitiator monomer This compound path1_process Polymerization monomer->path1_process Reacts with radicals path2_process Electron Transfer -> Radical Formation monomer->path2_process Absorbs light path1_start Free-Radical Initiator (e.g., AIBN) + Heat path1_start->path1_process path1_end Polymer Chain path2_start UV Light (hν) path2_start->path2_process path2_end Initiates Polymerization path2_process->path2_end

Caption: Dual functionality of this compound in polymerization.

References

Designing Enzyme Inhibitors Using a Pyrrole-2,5-Dione Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrole-2,5-dione, commonly known as the maleimide core, has emerged as a privileged scaffold in medicinal chemistry due to its versatile biological activities.[1] Its unique chemical properties, particularly its reactivity as a Michael acceptor, have facilitated the development of a diverse array of therapeutic candidates targeting a wide range of diseases. This document provides detailed application notes and protocols for designing and evaluating enzyme inhibitors based on this promising scaffold.

Introduction

The pyrrole-2,5-dione ring system is a key structural motif found in numerous compounds with significant pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and cholesterol-lowering effects.[2][3][4] Many derivatives have been shown to modulate the activity of key enzymes involved in various disease pathways. For instance, they can inhibit cyclooxygenase (COX) enzymes, which are central to inflammation, and protein kinases in cancer-related signaling pathways like PI3K/Akt/mTOR.[1][2] The ability to readily synthesize a wide variety of substituted derivatives allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.[5]

Data Presentation: Biological Activities of Pyrrole-2,5-Dione Derivatives

The following tables summarize the quantitative biological data for various substituted 1H-pyrrole-2,5-dione derivatives, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Substituted 1H-Pyrrole-2,5-diones [1]

Compound/DerivativeCancer Cell LineIC50 (µM)
W24 (3-amino-1H-indazole derivative)HGC-270.43
W24 (3-amino-1H-indazole derivative)HT-290.78

Table 2: Cytotoxicity of N-Substituted Pyrrole-2,5-dione Analogs against Various Cancer Cell Lines [6]

Compound IDCore StructureN-SubstituentCell LineIC50 (µM)
1a3,4-dimethylpyrrole-2,5-dione-CH₂-(4-chlorophenyl)SW620 (Colon)>100
1b3,4-dimethylpyrrole-2,5-dione-CH₂-(4-methoxyphenyl)SW620 (Colon)>100

Table 3: COX-1 and COX-2 Inhibitory Activity of Pyrrole Carboxylic Acid Derivatives [7]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
4g>100.15
4h0.250.10
4k0.500.05
4l>100.20
5b0.10>10
5e0.05>10
Celecoxib>100.20

Signaling Pathways and Experimental Workflows

Signaling Pathways

Pyrrole-2,5-dione derivatives have been shown to modulate key signaling pathways involved in cell proliferation and survival. A notable example is the inhibition of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[1] Some analogs also induce apoptosis through the activation of the caspase cascade.[1]

PI3K_Akt_mTOR_Pathway Pyrrole_dione Pyrrole-2,5-dione Inhibitor PI3K PI3K Pyrrole_dione->PI3K RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by pyrrole-2,5-dione derivatives.

Apoptosis_Pathway Pyrrole_dione Pyrrole-2,5-dione Derivative Cell_Stress Cellular Stress Pyrrole_dione->Cell_Stress Caspase_Cascade Caspase Cascade Activation Cell_Stress->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Induction of apoptosis via caspase cascade activation by pyrrole-2,5-dione derivatives.

Experimental Workflow

The general workflow for the design and evaluation of pyrrole-2,5-dione based enzyme inhibitors involves synthesis, characterization, and subsequent biological screening.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation Synthesis Synthesis of Pyrrole-2,5-dione Derivatives Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization In_vitro_assays In vitro Enzyme Inhibition Assays Characterization->In_vitro_assays Cell_based_assays Cell-based Assays (e.g., Cytotoxicity) In_vitro_assays->Cell_based_assays SAR_analysis Structure-Activity Relationship (SAR) Analysis Cell_based_assays->SAR_analysis

Caption: General experimental workflow for designing and evaluating pyrrole-2,5-dione enzyme inhibitors.

Experimental Protocols

1. General Synthesis of N-Substituted Pyrrole-2,5-diones

This protocol describes a common method for synthesizing N-substituted pyrrole-2,5-diones through the condensation of a primary amine with maleic anhydride or its derivatives.[1][8]

Materials:

  • Substituted primary amine

  • Maleic anhydride or a derivative (e.g., 2,3-dimethylmaleic anhydride)

  • Glacial acetic acid or toluene

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Solvents for washing (e.g., water, ethanol)

Procedure:

  • In a round-bottom flask, dissolve an equimolar amount of the desired primary amine and maleic anhydride (or its derivative) in a suitable solvent such as glacial acetic acid or toluene.

  • Attach a reflux condenser to the flask.

  • Heat the reaction mixture to reflux and maintain for 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into crushed ice with stirring.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.

  • Dry the product under vacuum.

  • Further purification can be achieved by recrystallization from an appropriate solvent if necessary.

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.[8]

2. In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a general method for evaluating the inhibitory activity of pyrrole-2,5-dione derivatives against COX-1 and COX-2 enzymes using a fluorometric inhibitor screening kit.[7]

Materials:

  • Test compounds (pyrrole-2,5-dione derivatives) dissolved in DMSO

  • COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Fluorometric probe

  • Assay buffer

  • Reference inhibitors (e.g., celecoxib for COX-2, SC-560 for COX-1)

  • 96-well microplate

  • Microplate reader capable of fluorescence detection

Procedure:

  • Prepare serial dilutions of the test compounds and reference inhibitors in assay buffer.

  • In a 96-well plate, add the assay buffer, the respective enzyme (COX-1 or COX-2), and the fluorometric probe to each well.

  • Add the diluted test compounds or reference inhibitors to the appropriate wells. Include a control group with no inhibitor.

  • Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Immediately measure the fluorescence intensity over time using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the control.

  • Determine the IC50 value for each compound by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

3. Cell Viability (Cytotoxicity) Assay

This protocol describes the use of the MTT assay to assess the cytotoxic effects of pyrrole-2,5-dione derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HGC-27, HT-29)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • The next day, treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

References

Application Notes & Protocols: Microwave-Assisted Synthesis of Pyrrole-2,5-dione Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the efficient synthesis of pyrrole-2,5-dione (maleimide) analogs using microwave irradiation. This modern synthetic approach offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry.[1][2] The synthesized compounds have broad applications in medicinal chemistry, acting as scaffolds for potential therapeutic agents with antioxidant, anti-inflammatory, and antitumor properties.[3][4][5][6]

Introduction to Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat reactants directly and efficiently. This volumetric heating leads to a rapid increase in temperature within the reaction mixture, accelerating reaction rates.[7] Key benefits of this technology include:

  • Enhanced Reaction Speed: Reactions that typically take hours to complete using conventional heating can often be accomplished in minutes.[7][8]

  • Higher Yields: The rapid heating and precise temperature control can minimize the formation of byproducts, leading to cleaner reactions and higher product yields.

  • Energy Efficiency: Direct heating of the reaction vessel contents is more energy-efficient compared to conventional methods that heat the entire apparatus.

  • Green Chemistry: MAOS often allows for solvent-free reactions or the use of environmentally benign solvents, reducing waste and hazardous substance use.[1][2]

Applications in Drug Discovery

Pyrrole-2,5-dione analogs are a significant class of heterocyclic compounds in drug discovery due to their diverse biological activities.[5] They are key components in the development of novel therapeutics, including:

  • Anticancer Agents: Many maleimide derivatives have demonstrated potent antitumor activity by inducing apoptosis in cancer cells.[3][9]

  • Enzyme Inhibitors: This class of compounds has been successfully developed as inhibitors for various kinases, including Glycogen Synthase Kinase-3β (GSK-3β), which is implicated in several diseases such as Alzheimer's, bipolar disorder, and cancer.[10][11][12][13]

  • Anti-inflammatory Agents: Certain analogs have shown promising anti-inflammatory properties.[6]

  • Antioxidants: N-substituted maleimides have been investigated for their potential as antioxidant agents.[2][4]

Data Presentation: Synthesis of N-Substituted Maleimides

The following tables summarize the quantitative data for the microwave-assisted synthesis of various N-substituted pyrrole-2,5-diones from maleic anhydride and primary amines.

Table 1: Synthesis of N-Aryl Pyrrole-2,5-diones

EntryAmineSolventPower (W)Time (min)Yield (%)
1AnilineAcetic Acid300592
2p-ToluidineAcetic Acid300495
3p-AnisidineAcetic Acid3004.594
4p-ChloroanilineAcetic Acid300590
5p-NitroanilineAcetic Acid300688

Table 2: Synthesis of N-Alkyl/Amino Acid Pyrrole-2,5-diones

EntryAmineSolventPower SettingTime (min)Yield (%)
1GlycineNoneMedium-High3-590-96
2AlanineNoneMedium-High3-592
3PhenylalanineNoneMedium-High3-594
4BenzylamineNoneMedium-High4-695
5EthanolamineAcetic AnhydrideNot Specified2 (boiling)65

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Synthesis of N-Aryl Pyrrole-2,5-diones

This protocol is a general method for the synthesis of N-aryl maleimides from maleic anhydride and various anilines under microwave irradiation.

Materials:

  • Maleic anhydride (1.0 eq)

  • Substituted aniline (1.0 eq)

  • Glacial acetic acid

  • Microwave reactor

  • Reaction vessels (appropriate for the microwave reactor)

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a microwave reaction vessel, combine maleic anhydride (e.g., 10 mmol, 0.98 g) and the desired substituted aniline (10 mmol).

  • Add glacial acetic acid (5 mL) to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant power of 300 W for the time specified in Table 1.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Pour the reaction mixture into ice-cold water (50 mL).

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then dry it under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure N-aryl pyrrole-2,5-dione.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Protocol 2: Solvent-Free Microwave-Assisted Synthesis of N-Carboxyalkyl Pyrrole-2,5-diones

This environmentally friendly protocol describes the synthesis of N-substituted maleimides from maleic anhydride and amino acids without the use of a solvent.[1]

Materials:

  • Maleic anhydride (1.0 eq)

  • Amino acid (e.g., glycine, alanine) (1.0 eq)

  • Domestic or laboratory microwave oven

  • Erlenmeyer flask

  • Chloroform

  • Sodium sulfate

  • Standard laboratory glassware for workup

Procedure:

  • Place equimolar amounts of maleic anhydride (e.g., 20 mmol, 1.96 g) and the selected amino acid (20 mmol) in an open Erlenmeyer flask.

  • Place the flask in a microwave oven and irradiate at a medium-high power setting for 3-5 minutes.[1] The reaction mixture will typically turn red.[1]

  • After irradiation, allow the flask to cool to room temperature.

  • Extract the reaction mixture with chloroform (3 x 30 mL).

  • Wash the combined organic extracts with cold water (2 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the mixture and remove the solvent under reduced pressure to yield the crude product.

  • Further purification can be achieved by recrystallization from an appropriate solvent system.

  • Characterize the purified product by analytical methods.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the microwave-assisted synthesis of pyrrole-2,5-dione analogs.

G cluster_synthesis Microwave-Assisted Synthesis cluster_workup Workup & Purification A Reactants (Maleic Anhydride + Amine) C Microwave Irradiation (Controlled Time and Power) A->C B Solvent (Optional) (e.g., Acetic Acid or Solvent-Free) B->C D Reaction Mixture C->D E Cooling & Precipitation D->E F Filtration E->F G Washing F->G H Drying G->H I Recrystallization H->I J Pure Pyrrole-2,5-dione Analog I->J

Caption: General workflow for microwave-assisted synthesis.

Signaling Pathway: Inhibition of GSK-3β

Pyrrole-2,5-dione analogs have been identified as potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme in various cellular signaling pathways.[10][11][12] The diagram below illustrates the canonical Wnt signaling pathway and the inhibitory action of these analogs on GSK-3β.

G cluster_pathway Wnt Signaling Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dishevelled (Dvl) Frizzled->Dvl LRP LRP5/6 LRP->Dvl GSK3b GSK-3β Dvl->GSK3b Inhibition BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylation & Degradation APC APC APC->BetaCatenin Axin Axin Axin->BetaCatenin TCF TCF/LEF BetaCatenin->TCF Activation Gene Target Gene Transcription TCF->Gene Inhibitor Pyrrole-2,5-dione Analog Inhibitor->GSK3b Direct Inhibition

Caption: GSK-3β inhibition by pyrrole-2,5-dione analogs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-nitrophenyl)pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to optimize the synthesis of 1-(2-nitrophenyl)pyrrole-2,5-dione, a key intermediate in various chemical and pharmaceutical applications.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for this compound?

The most common and reliable method is a two-step synthesis. The first step involves the formation of an intermediate maleamic acid by reacting 2-nitroaniline with maleic anhydride. The second, and most critical step, is the cyclodehydration of this intermediate to form the final N-substituted maleimide product.

Q2: My overall yield is consistently low. Which step should I focus on for optimization?

The cyclodehydration of the N-(2-nitrophenyl)maleamic acid intermediate (Step 2) is the most yield-sensitive part of the synthesis. While the initial formation of the maleamic acid typically proceeds with high efficiency, the ring-closing dehydration step is prone to side reactions and incomplete conversion if not performed under optimal conditions.

Q3: What are the primary causes of low yield during the cyclodehydration step with acetic anhydride and sodium acetate?

Several factors can contribute to a reduced yield in this critical step:

  • Excessive Temperature: Overheating the reaction mixture, particularly above 70°C, can lead to decomposition and the formation of byproducts, significantly lowering the yield of the desired product.[1]

  • Presence of Water: The reagents, especially the sodium acetate catalyst, and the glassware must be anhydrous. Water can interfere with the acetic anhydride dehydrating agent, hindering the cyclization process.

  • Purity of Starting Materials: Using impure N-(2-nitrophenyl)maleamic acid from the first step can introduce contaminants that interfere with the reaction. Ensure the intermediate is thoroughly washed and dried.

  • Insufficient Reagents: A molar excess of acetic anhydride is necessary to act as both a solvent and the dehydrating agent. The amount of sodium acetate catalyst is also crucial for the reaction to proceed efficiently.

Q4: How is the final product, this compound, typically purified?

The crude product is commonly purified by first precipitating it from the reaction mixture by pouring it into a large volume of ice-cold water.[2] This helps to separate the product from the acetic acid and other water-soluble components. The resulting solid can then be collected by vacuum filtration and further purified by recrystallization from a suitable solvent, such as ethanol or cyclohexane, to obtain a high-purity product.[1][2][3]

Q5: Are there alternative reagents for the cyclodehydration step?

Yes, harsher dehydrating agents like a combination of concentrated sulfuric acid (H₂SO₄) and phosphorus pentoxide (P₂O₅) have been used.[3][4] However, this method is often less desirable due to the corrosive and hazardous nature of the reagents and can sometimes lead to lower yields compared to the milder and more controlled acetic anhydride and sodium acetate method.

Synthesis Troubleshooting Guide

This guide addresses common issues encountered during the synthesis. Follow the logical progression to diagnose and resolve problems.

Problem: Low or No Yield of Final Product

G start Low Yield or Impure Final Product check_step1 Was the Step 1 intermediate (maleamic acid) isolated and characterized? start->check_step1 step1_fail Problem in Step 1: - Incomplete reaction of 2-nitroaniline. - Impure maleic anhydride. check_step1->step1_fail No check_temp Was the temperature strictly controlled below 70°C during Step 2? check_step1->check_temp Yes step1_solution Solution: - Confirm purity of starting materials. - Increase reaction time for Step 1. - Ensure adequate stirring. step1_fail->step1_solution temp_fail Problem: Overheating - Leads to decomposition and byproducts. check_temp->temp_fail No check_reagents Were anhydrous reagents (esp. sodium acetate) and dry glassware used? check_temp->check_reagents Yes temp_solution Solution: - Use a water or oil bath for precise  temperature control. - Monitor reaction with a thermometer. temp_fail->temp_solution reagents_fail Problem: Presence of Water - Hydrolyzes acetic anhydride, preventing  dehydration and cyclization. check_reagents->reagents_fail No check_purification Was the product correctly precipitated and recrystallized? check_reagents->check_purification Yes reagents_solution Solution: - Use freshly opened or dried reagents. - Flame-dry glassware before use. reagents_fail->reagents_solution purification_fail Problem: Product Loss During Workup - Incomplete precipitation. - Wrong choice of recrystallization solvent. check_purification->purification_fail No purification_solution Solution: - Use a large volume of ice water for precipitation. - Test recrystallization solvents on a small scale. - Recrystallize from ethanol or cyclohexane. purification_fail->purification_solution

Data Summary: Synthesis of N-Aryl Maleimides

The following table summarizes reaction conditions and yields for the synthesis of various N-aryl maleimides, providing a comparative reference for optimizing the synthesis of the target compound.

N-Aryl MaleimideStep 1 Reagents & SolventStep 2 ReagentsReaction Conditions (Step 2)Reported YieldReference
N-Phenylmaleimide Aniline, Maleic Anhydride in EtherAcetic Anhydride, Sodium AcetateHeated on a steam bath for 30 min75-80%[2]
N-(4-chloro-phenyl)maleimide p-chloroaniline, Maleic AnhydrideAcetic Anhydride, Sodium Acetate60-70°C for 60 min~70%[1]
N-(2-Nitrophenyl) maleimide 2-Nitroaniline, Maleic Anhydride in DMFConc. H₂SO₄, P₂O₅65°C for 3 hours65%[3]
N-(4-Nitrophenyl) maleimide 4-Nitroaniline, Maleic Anhydride in DMFConc. H₂SO₄, P₂O₅Not specified65%[4]

Detailed Experimental Protocol

This protocol is based on highly successful and frequently cited methods for N-aryl maleimide synthesis, adapted for this compound.

G

Step 1: Synthesis of N-(2-nitrophenyl)maleamic acid

Materials:

  • 2-Nitroaniline

  • Maleic Anhydride

  • Dimethylformamide (DMF) or Diethyl Ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride (1.0 eq) in a minimal amount of DMF or diethyl ether.

  • While stirring, slowly add a solution of 2-nitroaniline (1.0 eq) in the same solvent to the maleic anhydride solution at room temperature (25°C).

  • A precipitate of the maleamic acid should begin to form. Continue stirring the resulting suspension at room temperature for approximately 3 hours to ensure the reaction goes to completion.[3][4]

  • If ether is used as the solvent, the product can be collected by suction filtration.[2] If DMF is used, the reaction mixture is poured into crushed ice to precipitate the product.[3][4]

  • Wash the collected solid with cold water and then a small amount of cold ether to remove any unreacted starting materials.

  • Dry the resulting cream-to-yellow colored powder under vacuum. The yield for this step should be high (>95%).

Step 2: Cyclodehydration to this compound

Materials:

  • N-(2-nitrophenyl)maleamic acid (from Step 1)

  • Acetic Anhydride

  • Anhydrous Sodium Acetate

Procedure:

  • Place the dried N-(2-nitrophenyl)maleamic acid (1.0 eq), anhydrous sodium acetate (approx. 0.2-0.3 eq), and acetic anhydride (approx. 4-5 mL per gram of maleamic acid) into a clean, dry round-bottom flask.[1][2]

  • Equip the flask with a reflux condenser and a magnetic stirrer.

  • Heat the mixture in a pre-heated water or oil bath to between 60-70°C. Caution: Do not exceed 70°C to prevent side reactions.[1]

  • Stir the mixture at this temperature for 60 minutes. The suspension should dissolve as the reaction progresses.[1]

  • After 60 minutes, remove the flask from the heat and allow it to cool slightly.

  • Slowly and carefully pour the warm reaction mixture into a large beaker containing a significant volume of ice-cold water (approx. 50 mL per gram of starting maleamic acid), stirring vigorously.[2]

  • A yellow precipitate of this compound will form. Continue stirring for several minutes in the ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove all acetic acid, followed by a wash with a small amount of cold ethanol.

  • The crude product can be recrystallized from ethanol to yield pure, canary-yellow needles.[1] Dry the final product under vacuum. The expected yield is in the range of 65-80%.

References

Common side reactions in the synthesis of N-aryl maleimides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of N-aryl maleimides.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing N-aryl maleimides?

The most prevalent method is a two-step process. The first step involves the reaction of maleic anhydride with a primary aromatic amine (an aniline derivative) to form an N-aryl maleamic acid intermediate.[1][2] This is typically followed by a cyclodehydration step to yield the final N-aryl maleimide.[1][2]

Q2: What are the primary side reactions to be aware of during the synthesis of N-aryl maleimides?

The main side reactions include:

  • Incomplete Cyclization: Residual N-aryl maleamic acid is a common impurity if the dehydration reaction does not go to completion.

  • Hydrolysis: The maleimide ring can be susceptible to hydrolysis, especially in the presence of water and at neutral to high pH, which reverts the product to the maleamic acid.[3]

  • Isomaleimide Formation: A common side product is the formation of the corresponding N-aryl isomaleimide, which is a constitutional isomer of the desired product.

  • Polymerization: The double bond in the maleimide ring can undergo polymerization, particularly at elevated temperatures, leading to the formation of oligomeric or polymeric byproducts.

  • Michael Addition: The starting amine can add to the double bond of the newly formed maleimide in a Michael addition reaction. This is more likely if an excess of the amine is used.

Q3: How can I minimize the formation of the isomaleimide byproduct?

The formation of isomaleimide versus the desired maleimide can be influenced by the choice of cyclodehydration reagents. While dehydrating agents like dicyclohexylcarbodiimide (DCC) can favor the formation of isomaleimide, the use of acetic anhydride with a mild base like sodium acetate typically promotes the formation of the desired maleimide. The addition of an isomerizing agent, such as 1-hydroxybenzotriazole (HOBt), can help convert any formed isomaleimide to the more stable maleimide.

Q4: What are the typical yields for N-aryl maleimide synthesis?

Yields can vary depending on the specific substrates and reaction conditions. However, for the two-step synthesis of N-phenylmaleimide, the formation of the intermediate maleanilic acid can achieve yields of 97-98%.[4] The subsequent cyclodehydration to N-phenylmaleimide typically has yields in the range of 75-80%.[4] With optimization, yields for the cyclization step can range from 79-93%.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of N-Aryl Maleimide Incomplete cyclodehydration of the N-aryl maleamic acid.- Increase reaction time or temperature, but monitor for polymerization.- Ensure the use of anhydrous reagents and solvents, as water can inhibit the reaction.
Hydrolysis of the maleimide product during workup.- Perform the workup at low temperatures (e.g., using ice water).- Minimize the exposure of the product to neutral or basic aqueous conditions.
Sub-optimal ratio of reagents.- A slight excess of maleic anhydride in the first step can help drive the reaction to completion and minimize Michael addition side reactions.
Product is a mixture of isomers (maleimide and isomaleimide) The cyclodehydration conditions favor isomaleimide formation.- Use acetic anhydride and sodium acetate as the cyclodehydration system.- Consider adding an isomerizing agent like 1-hydroxybenzotriazole (HOBt) if using a carbodiimide-based dehydrating agent.
Formation of a colored, insoluble material (potential polymer) Polymerization of the maleimide product at high temperatures.- Conduct the cyclodehydration step at the lowest effective temperature.- Consider using a polymerization inhibitor, such as resorcinol or hydroquinone, in the reaction mixture.
Presence of starting N-aryl maleamic acid in the final product Insufficient dehydration.- Ensure the cyclodehydration reaction is allowed to proceed for a sufficient amount of time.- Confirm the activity of the dehydrating agent (e.g., acetic anhydride).
Difficulty in purifying the final product Presence of multiple byproducts.- Recrystallization is an effective method for purifying crystalline N-aryl maleimides.[4]- For more complex mixtures, silica gel column chromatography can be used to separate the desired product from impurities.[2]

Quantitative Data

Table 1: Typical Yields for the Two-Step Synthesis of N-Phenylmaleimide

StepProductReagentsTypical YieldReference
1Maleanilic acidMaleic anhydride, Aniline97-98%[4]
2N-PhenylmaleimideMaleanilic acid, Acetic anhydride, Sodium acetate75-80%[4]

Table 2: Yields of N-Aryl Maleimides from Maleamic Acid Cyclization

N-Aryl GroupCyclization ConditionsYieldReference
PhenylAcetic anhydride, Sodium acetate, Reflux79-93%[1]
4-AminophenylAcetic acid, Reflux79%[5]
Various substituted phenylsAcetic anhydride, Sodium acetate, Reflux50-75%[6]

Experimental Protocols

Protocol 1: Synthesis of N-Phenylmaleimide

This protocol is based on a well-established procedure.[4]

Step 1: Synthesis of Maleanilic Acid

  • In a 5-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 196 g (2 moles) of maleic anhydride in 2.5 L of ethyl ether.

  • Once the maleic anhydride has completely dissolved, add a solution of 186 g (2 moles) of aniline in 200 mL of ether through the dropping funnel.

  • Stir the resulting thick suspension at room temperature for 1 hour.

  • Cool the mixture to 15-20°C in an ice bath.

  • Collect the product by suction filtration. The resulting fine, cream-colored powder is maleanilic acid, which can be used in the next step without further purification. The expected yield is 371-374 g (97-98%).[4]

Step 2: Synthesis of N-Phenylmaleimide (Cyclodehydration)

  • In a 2-L Erlenmeyer flask, combine 670 mL of acetic anhydride and 65 g of anhydrous sodium acetate.

  • Add 316 g of the maleanilic acid obtained from Step 1.

  • Heat the suspension on a steam bath with swirling for 30 minutes to dissolve the solid.

  • Cool the reaction mixture to near room temperature in a cold water bath.

  • Pour the reaction mixture into 1.3 L of ice water.

  • Collect the precipitated product by suction filtration.

  • Wash the solid three times with 500-mL portions of ice-cold water and once with 500 mL of petroleum ether.

  • Dry the product. The expected yield of crude N-phenylmaleimide is 214-238 g (75-80%).[4]

  • The crude product can be purified by recrystallization from cyclohexane.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Amidation cluster_step2 Step 2: Cyclodehydration MA Maleic Anhydride MAA N-Aryl Maleamic Acid (Intermediate) MA->MAA + Aromatic Amine Aniline Aromatic Amine (Aniline) NAM N-Aryl Maleimide (Product) MAA->NAM  - H2O (Acetic Anhydride, Sodium Acetate)

Caption: General two-step synthesis pathway for N-aryl maleimides.

Side_Reactions NAM N-Aryl Maleimide (Desired Product) MAA N-Aryl Maleamic Acid (Starting Material for Step 2) NAM->MAA Hydrolysis (+ H2O) Polymer Polymer/Oligomer NAM->Polymer Polymerization (Heat) MichaelAdduct Michael Addition Product NAM->MichaelAdduct Michael Addition (+ Amine) MAA->NAM Cyclodehydration (Desired Reaction) Isomaleimide N-Aryl Isomaleimide MAA->Isomaleimide Side Reaction

Caption: Common side reactions in N-aryl maleimide synthesis.

References

Technical Support Center: Purification of 1-(2-nitrophenyl)pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 1-(2-nitrophenyl)pyrrole-2,5-dione.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as 2-nitroaniline and maleic anhydride, as well as the intermediate N-(2-nitrophenyl)maleamic acid.[1][2] Side products from potential side reactions may also be present.

Q2: What is the expected appearance and melting point of pure this compound?

A2: Pure this compound is typically a yellow solid.[1][2] The reported melting point is around 120°C.[1][2][3]

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: Ethyl alcohol and methanol have been successfully used for the recrystallization of N-substituted maleimides, including the target compound.[1][2][3] The choice of solvent depends on the impurity profile, where the desired compound should be highly soluble at elevated temperatures and poorly soluble at lower temperatures, while impurities remain in solution upon cooling.[4]

Q4: When is column chromatography recommended for purification?

A4: Column chromatography is recommended when dealing with complex impurity profiles that cannot be resolved by simple recrystallization. It is effective for separating compounds with different polarities. For N-substituted maleimides, a common mobile phase is a mixture of ethyl acetate and hexanes.[5][6]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
The compound "oils out" instead of crystallizing. The compound's solubility in the chosen solvent is too high, or the solution is cooling too rapidly.- Add a small amount of a miscible anti-solvent (a solvent in which the compound is poorly soluble) to the hot solution until it becomes slightly cloudy, then allow it to cool slowly.[7] - Try a different solvent system. A mixture of solvents can sometimes prevent oiling out.[7] - Ensure a slow cooling rate by insulating the flask or placing it in a warm bath that is allowed to cool to room temperature.
No crystals form upon cooling. The solution is not supersaturated; either too much solvent was used, or the compound is very soluble even at low temperatures.- Evaporate some of the solvent to increase the concentration of the compound and then try cooling again. - If the compound is still too soluble, add an anti-solvent.[4] - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound.
The purified product has a low melting point and appears discolored. Incomplete removal of impurities. The chosen recrystallization solvent may not be optimal for separating the specific impurities present.- Perform a second recrystallization using a different solvent system. - Consider a pre-purification step, such as washing the crude solid with a solvent that selectively dissolves the impurities. - For persistent impurities, column chromatography may be necessary.[5]
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of the target compound from impurities (overlapping bands). The polarity of the eluent is either too high or too low. The stationary phase (e.g., silica gel) may not be appropriate.- Optimize the solvent system for the eluent. Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before running the column. - Ensure proper packing of the column to avoid channeling.
The compound does not elute from the column. The eluent is not polar enough to move the compound down the column.- Gradually increase the polarity of the eluent. For highly polar compounds, a small amount of methanol can be added to the ethyl acetate.
The compound streaks on the column. The compound may be too polar for the chosen stationary phase, or it could be degrading on the silica gel. The sample may have been loaded in a solvent in which it is too soluble.- Add a small percentage of a modifier like triethylamine to the eluent if the compound is basic, or acetic acid if it is acidic. - Load the sample in a minimal amount of the initial eluent or a less polar solvent.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be near its boiling point.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath.

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent. A yield of approximately 65% can be expected.[1][2][3]

Protocol 2: Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Carefully pour the slurry into a chromatography column, ensuring there are no air bubbles or cracks in the stationary phase. Allow the excess solvent to drain until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (or a less polar solvent) and carefully load it onto the top of the silica gel.

  • Elution: Begin eluting with a solvent system of low polarity (e.g., hexanes:ethyl acetate 9:1). Monitor the separation by collecting fractions and analyzing them using TLC.

  • Gradient Elution (Optional): If the compound does not elute, gradually increase the polarity of the eluent (e.g., to 4:1 or 1:1 hexanes:ethyl acetate).

  • Fraction Collection and Analysis: Collect the fractions containing the pure compound, as identified by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow crude_product Crude this compound recrystallization Recrystallization (e.g., Ethanol) crude_product->recrystallization check_purity_1 Check Purity (TLC, m.p.) recrystallization->check_purity_1 pure_product Pure Product check_purity_1->pure_product Purity OK column_chromatography Column Chromatography check_purity_1->column_chromatography Purity Not OK check_purity_2 Check Purity (TLC, m.p.) column_chromatography->check_purity_2 check_purity_2->pure_product Purity OK

Caption: Workflow for the purification of this compound.

Troubleshooting_Logic start Purification Attempt purity_check Is the product pure? start->purity_check success Purification Successful purity_check->success Yes problem_id Identify the issue purity_check->problem_id No oiling_out Oiling Out problem_id->oiling_out no_crystals No Crystals Form problem_id->no_crystals poor_separation Poor Separation (Column) problem_id->poor_separation solution1 - Add anti-solvent - Slower cooling oiling_out->solution1 solution2 - Concentrate solution - Add seed crystal no_crystals->solution2 solution3 - Optimize eluent - Check column packing poor_separation->solution3 solution1->start Retry solution2->start Retry solution3->start Retry

Caption: Troubleshooting logic for purification challenges.

References

Technical Support Center: Optimizing Maleimide Cyclodehydration

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the synthesis of maleimides via the cyclodehydration of maleamic acids.

Frequently Asked Questions (FAQs)

Q1: What is maleimide cyclodehydration?

Maleimide cyclodehydration is the chemical process that converts an N-substituted maleamic acid into its corresponding maleimide. This is typically the second step in a two-step synthesis, following the initial reaction of a primary amine with maleic anhydride to form the maleamic acid intermediate. The cyclodehydration step involves the removal of a water molecule to form the characteristic five-membered imide ring.[1]

Q2: What are the common methods for performing maleimide cyclodehydration?

There are two primary methods for the cyclodehydration of maleamic acids:

  • Thermal Cyclodehydration: This method involves heating the maleamic acid, often in the presence of a catalyst and an azeotropic solvent to facilitate the removal of water.[1] Temperatures can range from 100 to 180°C.[1]

  • Chemical Cyclodehydration: This approach uses chemical dehydrating agents, such as acetic anhydride in the presence of a base like sodium acetate, to drive the reaction.[1] This method is often preferred for laboratory-scale synthesis of aromatic maleimides as it can proceed under milder temperature conditions than the thermal method.[1][2]

Q3: What are the critical parameters to control during the reaction?

The success of maleimide cyclodehydration depends on several factors:

  • Temperature: High temperatures in thermal cyclization can lead to the polymerization of the maleimide product.[1] For chemical cyclization, temperature affects the reaction rate.

  • Catalyst: In thermal methods, catalysts can enable the reaction to proceed at lower temperatures, reducing the risk of side reactions.[1] For chemical methods, a base catalyst like sodium acetate is typically required.[1]

  • Solvent: For thermal cyclodehydration, using an azeotropic solvent is effective for removing water and driving the reaction equilibrium towards the product.[1]

  • Water Removal: Efficient removal of the water byproduct is crucial for achieving high yields, as it shifts the reaction equilibrium in favor of the maleimide product.[1]

General Experimental Workflow

The synthesis of maleimides is typically a two-step process starting from maleic anhydride and a primary amine. The following diagram illustrates the general workflow, highlighting the two main routes for the cyclodehydration step.

G cluster_start cluster_intermediate cluster_methods cluster_end Maleic_Anhydride Maleic_Anhydride Primary_Amine Primary_Amine Maleamic_Acid Maleamic_Acid Primary_Amine->Maleamic_Acid Thermal_Cyclodehydration Thermal_Cyclodehydration Maleamic_Acid->Thermal_Cyclodehydration Step 2: Dehydration Chemical_Cyclodehydration Chemical_Cyclodehydration Maleamic_Acid->Chemical_Cyclodehydration Step 2: Dehydration Maleimide_Product Maleimide_Product Thermal_Cyclodehydration->Maleimide_Product Chemical_Cyclodehydration->Maleimide_Product

Caption: General workflow for two-step maleimide synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during maleimide cyclodehydration experiments.

Problem 1: Low or No Yield of Maleimide Product

Possible Cause Suggested Solution
Incomplete Reaction (Thermal Method) The reaction temperature may be too low or the reaction time too short. The percentage conversion of maleamic acid to imide is higher at increased temperatures and for longer durations.[2] Solution: Gradually increase the reaction temperature (e.g., in 10°C increments) up to 180°C and/or extend the reaction time.[1]
Inefficient Water Removal (Thermal Method) The water formed during the reaction can push the equilibrium back towards the starting material. Solution: Ensure you are using an effective azeotropic solvent (e.g., toluene, xylene) and a properly functioning Dean-Stark apparatus or equivalent setup to continuously remove water.[1]
Inactive Reagents (Chemical Method) The dehydrating agent (e.g., acetic anhydride) may have hydrolyzed due to improper storage. The base catalyst (e.g., sodium acetate) may be of poor quality. Solution: Use fresh, anhydrous acetic anhydride and a high-purity grade of sodium acetate.
Degradation of Starting Material In the first step (maleamic acid formation), adding the primary amine too quickly or not controlling the temperature can lead to side reactions, such as the addition of the amine to the double bond.[1] Solution: Add the primary amine gradually to the solution of maleic anhydride.[1]

Problem 2: Formation of Polymerized Byproducts

Possible Cause Suggested Solution
Excessively High Reaction Temperature Direct thermal cyclodehydration at very high temperatures (approaching 200°C) is known to cause polymerization of the resulting maleimide.[1] Some maleimides can begin to homopolymerize at temperatures above 150°C.[3] Solution: Lower the reaction temperature. If using a thermal method, introduce a catalyst that allows the reaction to proceed efficiently at a lower temperature (100-180°C).[1] Alternatively, switch to the chemical cyclodehydration method, which typically uses milder conditions.[1]

Quantitative Data on Reaction Conditions

The selection of the cyclodehydration method significantly impacts the required reaction conditions. The following table summarizes typical parameters for thermal and chemical approaches.

ParameterThermal CyclodehydrationChemical Cyclodehydration
Temperature 100 - 180 °C[1] (e.g., 120 - 140 °C[2])Room Temperature to Mild Heating
Key Reagents Catalyst (e.g., betaine)[1], Azeotropic SolventDehydrating Agent (e.g., Acetic Anhydride), Base (e.g., Sodium Acetate)[1][2]
Reaction Time 1 - 4 hours[2]Varies, often shorter than thermal methods
Primary Advantage Simpler workup (no excess chemical reagents)Milder conditions, reduces risk of thermal polymerization[1]
Primary Disadvantage Risk of product polymerization at high temperatures[1]Requires removal of dehydrating agent and byproducts

Troubleshooting Logic Diagram

If you are experiencing issues with your reaction, use the following diagram to diagnose the potential cause and find a solution.

G Cause1 Incomplete Conversion? Sol1A Thermal Method: Increase Temp/Time Ensure H₂O Removal Cause1->Sol1A Yes Sol1B Chemical Method: Use Fresh Ac₂O Check Catalyst Cause1->Sol1B Yes Cause2 Product Polymerization? Sol2 Lower Reaction Temp Use Catalyst Switch to Chemical Method Cause2->Sol2 Yes Start Start Start->Cause2 Is insoluble material present?

Caption: Troubleshooting workflow for low maleimide yield.

Experimental Protocols

Protocol 1: Chemical Cyclodehydration using Acetic Anhydride and Sodium Acetate

This protocol is a general guideline for the chemical cyclodehydration of an N-substituted maleamic acid.

  • Dissolve Maleamic Acid: Suspend the N-substituted maleamic acid in a sufficient volume of acetic anhydride.

  • Add Catalyst: Add a catalytic amount of anhydrous sodium acetate to the suspension (e.g., 0.1-0.3 molar equivalents).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-80°C) for 1-3 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS) until the starting material is consumed.

  • Isolation: Once the reaction is complete, pour the mixture into ice-water to precipitate the crude maleimide product and hydrolyze the excess acetic anhydride.

  • Purification: Collect the solid product by filtration, wash thoroughly with water, and dry. The crude product can be further purified by crystallization from a suitable solvent (e.g., ethanol, acetic acid).

Protocol 2: Thermal Cyclodehydration using an Azeotropic Solvent

This protocol outlines a general procedure for thermal cyclodehydration.

  • Setup: In a round-bottom flask equipped with a Dean-Stark trap and a condenser, combine the N-substituted maleamic acid, a catalyst (if used), and an azeotropic solvent (e.g., toluene or xylene).

  • Heating: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope.

  • Monitoring: Continue the reaction until no more water is collected in the trap, which typically takes 1-4 hours.[2] Monitor the disappearance of the starting material by TLC or LC-MS.

  • Workup: After cooling the reaction mixture, the solvent can be removed under reduced pressure.

  • Purification: The resulting crude maleimide can be purified by crystallization from an appropriate solvent.

References

Technical Support Center: Stability and Degradation of 1-(2-Nitrophenyl)pyrrole-2,5-dione in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability and degradation of 1-(2-nitrophenyl)pyrrole-2,5-dione in solution. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist in your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of the maleimide ring. This reaction involves the nucleophilic attack of water or hydroxide ions on one of the carbonyl carbons of the maleimide ring, leading to ring-opening and the formation of 1-(2-nitrophenyl)maleamic acid.[1][2][3] This hydrolysis renders the compound inactive for thiol-conjugation reactions.[3]

Q2: What factors influence the stability of this compound in solution?

A2: The stability of this compound is primarily influenced by the following factors:

  • pH: The rate of hydrolysis is highly pH-dependent. It is generally faster at neutral to alkaline pH (pH > 7) due to the increased concentration of the more nucleophilic hydroxide ion.[1][2] Under acidic conditions (pH < 4), the rate of hydrolysis is typically slower and can be independent of pH.

  • Temperature: As with most chemical reactions, an increase in temperature will accelerate the rate of hydrolysis and thus decrease the stability of the compound.[2]

  • Solvent: The type of solvent can influence stability. While the compound is susceptible to hydrolysis in aqueous solutions, using anhydrous organic solvents like DMSO or DMF for stock solutions can significantly improve its shelf-life.[4]

  • N-Substituent: The electron-withdrawing nature of the 2-nitrophenyl group is expected to increase the electrophilicity of the maleimide's carbon-carbon double bond and the carbonyl carbons, making it more susceptible to nucleophilic attack and thus accelerating the rate of hydrolysis compared to N-alkyl maleimides.[5][6]

Q3: How can I monitor the degradation of this compound?

A3: The degradation can be monitored using several analytical techniques:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful method to separate and quantify the intact this compound from its degradation product, 1-(2-nitrophenyl)maleamic acid.[7]

  • UV-Vis Spectroscopy: The hydrolysis of the maleimide ring can lead to a change in the UV-Vis absorbance spectrum. This allows for real-time monitoring of the degradation process.[2]

  • Mass Spectrometry (MS): LC-MS can be used to identify the degradation products by their mass-to-charge ratio, confirming the hydrolysis pathway.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information to confirm the identity of the degradation products.[8]

Q4: What is the expected degradation product of this compound?

A4: The expected degradation product is 1-(2-nitrophenyl)maleamic acid. This is formed by the hydrolytic cleavage of one of the amide bonds within the pyrrole-2,5-dione ring.[9]

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound.

Problem 1: Inconsistent or low yields in conjugation reactions.

  • Possible Cause: Degradation of this compound stock solution or in the reaction buffer.

  • Troubleshooting Steps:

    • Prepare Fresh Stock Solutions: Always prepare fresh stock solutions of this compound in an anhydrous organic solvent such as DMSO or DMF immediately before use.[4]

    • Verify Solvent Quality: Ensure the organic solvent is anhydrous, as trace amounts of water can lead to hydrolysis over time.

    • Control Reaction pH: Maintain the pH of the reaction buffer in the optimal range for maleimide-thiol conjugation (typically pH 6.5-7.5).[4] Hydrolysis is significantly faster at pH values above 7.5.

    • Analyze Stock Solution: If problems persist, analyze the stock solution by HPLC to check for the presence of the hydrolyzed product, 1-(2-nitrophenyl)maleamic acid.

Problem 2: Appearance of unknown peaks in HPLC analysis of stability samples.

  • Possible Cause: Formation of degradation products or interaction with buffer components.

  • Troubleshooting Steps:

    • Characterize Unknown Peaks: Use LC-MS to determine the mass of the unknown peaks. The primary degradation product, 1-(2-nitrophenyl)maleamic acid, will have a mass increase of 18 Da (the mass of a water molecule) compared to the parent compound.

    • Run a Blank Sample: Inject a sample of the buffer solution that has been subjected to the same experimental conditions to rule out contaminants from the buffer itself.

    • Perform Forced Degradation: Conduct forced degradation studies (e.g., exposure to strong acid, strong base, and oxidizing agents) to intentionally generate degradation products.[10][11][12] This can help in identifying the peaks observed in your stability study.

Problem 3: Drifting retention times or poor peak shape in HPLC analysis.

  • Possible Cause: Issues with the HPLC method or column.

  • Troubleshooting Steps:

    • Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before each injection.

    • Mobile Phase pH: The ionization state of the degradation product (a carboxylic acid) is pH-dependent. Inconsistent mobile phase pH can lead to shifting retention times. Ensure the mobile phase is adequately buffered.

    • Sample Solvent: If possible, dissolve the sample in the mobile phase to avoid peak distortion.[4]

    • Column Contamination: If the problem persists, consider that the column may be contaminated. Follow the manufacturer's instructions for column cleaning.

Data Presentation

Table 1: Expected Influence of pH and Temperature on the Stability of this compound in Aqueous Solution.

ParameterConditionExpected Impact on StabilityRationale
pH Acidic (pH < 4)Higher StabilityThe concentration of hydroxide ions, the primary nucleophile for hydrolysis, is low.
Neutral (pH 6.5-7.5)Moderate StabilityHydrolysis occurs, and the rate is pH-dependent.[1]
Alkaline (pH > 8)Lower StabilityThe rate of hydrolysis increases significantly due to a higher concentration of hydroxide ions.[1][2]
Temperature Low (e.g., 4°C)Higher StabilityThe rate of chemical reactions, including hydrolysis, is slower at lower temperatures.
Ambient (e.g., 25°C)Moderate StabilityA baseline for many stability studies.
Elevated (e.g., 37°C or higher)Lower StabilityIncreased thermal energy accelerates the rate of hydrolysis.[2]

Table 2: Comparison of Analytical Methods for Monitoring Degradation.

Analytical MethodPrincipleAdvantagesDisadvantages
RP-HPLC Separation based on polarityQuantitative, high resolution, can separate parent from degradantsRequires method development, not suitable for real-time monitoring of a single sample
UV-Vis Spectroscopy Measures changes in light absorbanceCan be used for real-time kinetic studies, relatively simpleLess specific than HPLC, potential for interference from other components
LC-MS Separation by HPLC followed by mass analysisProvides molecular weight information for peak identificationMore complex instrumentation, may not be readily available
NMR Spectroscopy Provides detailed structural informationUnambiguous structure elucidation of degradation productsLow sensitivity, requires higher concentrations, not ideal for kinetic studies

Experimental Protocols

Protocol 1: General Procedure for Stability Testing of this compound by RP-HPLC

This protocol provides a framework for assessing the stability of this compound in a buffered aqueous solution.

  • Materials:

    • This compound

    • Anhydrous DMSO or DMF

    • Buffers of desired pH (e.g., phosphate or acetate buffers)

    • HPLC grade acetonitrile and water

    • Trifluoroacetic acid (TFA) or formic acid

    • HPLC system with a UV detector and a C18 column

  • Procedure:

    • Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10 mg/mL) of this compound in anhydrous DMSO or DMF.

    • Preparation of Test Solutions: Dilute the stock solution into the desired aqueous buffers to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1% v/v).

    • Incubation: Incubate the test solutions at the desired temperatures (e.g., 4°C, 25°C, 37°C). Protect the solutions from light.

    • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution. If the reaction is to be stopped, the sample can be immediately diluted in the mobile phase and/or acidified.

    • HPLC Analysis:

      • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase A: 0.1% TFA in water.

      • Mobile Phase B: 0.1% TFA in acetonitrile.

      • Gradient: A typical starting point would be a linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes. This will need to be optimized to achieve good separation between the parent compound and its hydrolyzed product.

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: Monitor at a wavelength where both the parent and degradation product have significant absorbance. This should be determined by running a UV-Vis scan of both compounds if standards are available. A wavelength around 254 nm or 300 nm could be a good starting point.

      • Injection Volume: 10-20 µL.

    • Data Analysis: Integrate the peak areas of the intact this compound and any degradation products at each time point. Calculate the percentage of the parent compound remaining over time. The half-life (t½) can be determined by plotting the natural logarithm of the percentage remaining versus time.

Protocol 2: Synthesis of 1-(2-Nitrophenyl)maleamic Acid (Degradation Product Standard)

This protocol describes the synthesis of the primary degradation product, which can be used as a reference standard in analytical methods.

  • Materials:

    • This compound

    • Aqueous sodium hydroxide solution (e.g., 0.1 M)

    • Aqueous hydrochloric acid solution (e.g., 0.1 M)

    • Deionized water

    • Organic solvent for extraction (e.g., ethyl acetate)

  • Procedure:

    • Dissolve a known amount of this compound in a minimal amount of a suitable organic solvent (e.g., acetone or THF).

    • Slowly add an excess of 0.1 M sodium hydroxide solution while stirring.

    • Monitor the reaction by TLC or HPLC until the starting material is consumed.

    • Once the reaction is complete, cool the reaction mixture in an ice bath and acidify to approximately pH 2-3 with 0.1 M hydrochloric acid.

    • The 1-(2-nitrophenyl)maleamic acid may precipitate out of solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.

    • If the product does not precipitate, extract the aqueous solution with ethyl acetate.

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

    • The product can be purified by recrystallization.

    • Confirm the identity and purity of the synthesized 1-(2-nitrophenyl)maleamic acid using NMR, MS, and HPLC.

Mandatory Visualizations

degradation_pathway parent This compound degraded 1-(2-Nitrophenyl)maleamic Acid parent->degraded + H2O (Hydrolysis)

Caption: Primary degradation pathway of this compound.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Stock Solution (Anhydrous Solvent) test_sol Prepare Test Solutions (Aqueous Buffers) stock->test_sol incubate Incubate at Controlled Temperature test_sol->incubate sampling Withdraw Aliquots at Time Points incubate->sampling hplc Analyze by RP-HPLC sampling->hplc data Calculate % Remaining and Half-life hplc->data

Caption: General experimental workflow for stability testing.

troubleshooting_guide start Low Conjugation Yield? check_stock Is Stock Solution Freshly Prepared in Anhydrous Solvent? start->check_stock check_ph Is Reaction pH 6.5-7.5? check_stock->check_ph Yes prepare_fresh Prepare Fresh Stock check_stock->prepare_fresh No analyze_stock Analyze Stock by HPLC for Degradation check_ph->analyze_stock If problem persists adjust_ph Adjust Buffer pH check_ph->adjust_ph No proceed Proceed with Conjugation check_ph->proceed Yes prepare_fresh->start adjust_ph->start

Caption: Troubleshooting logic for low conjugation yield.

References

Troubleshooting low yields in maleimide-furan Diels-Alder reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in maleimide-furan Diels-Alder reactions.

Troubleshooting Guide

Low yields in maleimide-furan Diels-Alder reactions can be attributed to several factors, primarily the reversible nature of the reaction and the electronic properties of the substrates. This guide addresses common issues in a question-and-answer format to help you diagnose and resolve problems in your experiments.

Q1: My reaction is not proceeding to completion, resulting in a low yield of the Diels-Alder adduct. What are the likely causes and how can I improve the conversion?

A1: Low conversion is often due to an unfavorable reaction equilibrium. The Diels-Alder reaction between furan and maleimide is reversible, and the position of the equilibrium is highly sensitive to reaction conditions.[1][2]

Troubleshooting Steps:

  • Increase Reactant Concentration: The forward reaction is bimolecular, so increasing the concentration of the furan and/or maleimide will favor the formation of the adduct according to Le Châtelier's principle. Running the reaction neat (solvent-free) can be an effective strategy if the reactants are liquids or have low melting points.[3]

  • Adjust Stoichiometry: Using an excess of one of the reactants, typically the more stable or less expensive one, can drive the equilibrium toward the product. An excess of the furan component is often used.[1]

  • Lower the Reaction Temperature: The forward Diels-Alder reaction is exothermic. Therefore, lower temperatures favor the formation of the adduct. However, kinetics must be considered, as very low temperatures may slow the reaction rate significantly. It is a matter of finding the optimal balance between thermodynamics and kinetics.[4]

  • Solvent Selection: The choice of solvent can influence the reaction rate and equilibrium. For electron-poor furans, using water as a solvent can significantly improve yields by stabilizing the transition state and promoting hydrophobic packing.[2][5] For other systems, polar aprotic solvents like DMF or acetonitrile are commonly used.

Q2: I observe the formation of the desired product initially, but the yield decreases over time or upon workup. What could be happening?

A2: This is a classic sign of the retro-Diels-Alder (rDA) reaction, where the adduct reverts to the starting furan and maleimide.[6] The stability of the adduct, particularly the kinetically favored endo isomer, is a critical factor.[7]

Troubleshooting Steps:

  • Temperature Control: The rDA reaction is favored at higher temperatures. If your reaction requires heating to proceed at a reasonable rate, it's crucial to find the lowest possible temperature that gives an acceptable reaction time. The endo adduct typically undergoes cycloreversion at lower temperatures than the more thermodynamically stable exo adduct.[6]

  • Isomer Considerations: The Diels-Alder reaction can produce both endo and exo stereoisomers. The endo adduct is often formed faster (kinetic product), but the exo adduct is generally more stable (thermodynamic product).[8] If possible, allowing the reaction to proceed for a longer time at a moderate temperature may favor the formation of the more stable exo isomer, which is less prone to the rDA reaction.

  • Workup and Purification: Avoid high temperatures during workup and purification. Concentrate reaction mixtures under reduced pressure at low temperatures. Chromatographic purification should also be performed at room temperature if possible.

Q3: My furan derivative is substituted with an electron-withdrawing group, and the reaction is very sluggish. How can I promote the reaction?

A3: Electron-withdrawing groups on the furan ring decrease its electron density, making it a less reactive diene in the Diels-Alder reaction.[2]

Troubleshooting Steps:

  • Use of Water as a Solvent: As mentioned, water can accelerate the Diels-Alder reaction of electron-poor furans. This is attributed to the hydrophobic effect and stabilization of the transition state.[5]

  • Lewis Acid Catalysis: While not always necessary, a Lewis acid catalyst can sometimes be used to activate the maleimide dienophile, thereby increasing the reaction rate. However, care must be taken as Lewis acids can also promote side reactions.

  • Increase Temperature Judiciously: While higher temperatures can favor the rDA reaction, a moderate increase in temperature may be necessary to overcome the activation energy for these less reactive systems. Careful optimization is key.

Q4: I am observing the formation of insoluble materials in my reaction, leading to a low isolated yield of the desired product. What are these byproducts and how can I prevent their formation?

A4: A common side reaction, especially at elevated temperatures, is the homopolymerization of the maleimide.[7] This results in the formation of insoluble polymers.

Troubleshooting Steps:

  • Strict Temperature Control: Avoid excessive heating. Maleimide polymerization is often initiated at higher temperatures.

  • Use of Radical Inhibitors: The homopolymerization of maleimides can proceed via a radical mechanism. Adding a small amount of a radical inhibitor, such as hydroquinone, can suppress this side reaction.[1]

  • Control Stoichiometry: Using a stoichiometric excess of the furan can reduce the concentration of free maleimide, thereby decreasing the rate of its polymerization.[1]

Experimental Protocols

General Procedure for a Maleimide-Furan Diels-Alder Reaction

This protocol is a general guideline and should be optimized for specific substrates.

  • Reactant Preparation: Dissolve the furan derivative (1.0 equivalent) in a suitable solvent (e.g., dichloromethane, acetonitrile, or water).

  • Reaction Initiation: Add the maleimide derivative (1.0-1.2 equivalents) to the solution. If a radical inhibitor is used, it should be added at this stage.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (ranging from room temperature to 60 °C, depending on the reactivity of the substrates). Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Workup: Once the reaction has reached completion or equilibrium, cool the mixture to room temperature. Remove the solvent under reduced pressure at a low temperature to avoid the retro-Diels-Alder reaction.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization, again taking care to avoid high temperatures.

Data Presentation

Table 1: Effect of Solvent and Temperature on the Yield of Diels-Alder Adducts

Furan DerivativeMaleimide DerivativeSolventTemperature (°C)Time (h)Yield (%)Reference
Furfuryl alcoholN-phenylmaleimideDichloromethane252485[4]
FurfuralN-methylmaleimideWater606065[2]
2,5-Bis(hydroxymethyl)furanN-(4-hydroxyphenyl)maleimideDichloromethane80243[9]
2,5-Bis(hydroxymethyl)furanN-(4-hydroxyphenyl)maleimideDichloromethane802425[9]

Note: The increased yield in the last entry was achieved by adjusting the stoichiometry.

Mandatory Visualizations

Troubleshooting_Workflow start Low Yield Observed check_conversion Is the reaction reaching completion? start->check_conversion side_products Insoluble byproducts observed? start->side_products low_conversion Low Conversion check_conversion->low_conversion No product_decomposition Yield decreases over time? check_conversion->product_decomposition Yes increase_conc Increase reactant concentration low_conversion->increase_conc adjust_stoich Use excess of one reactant low_conversion->adjust_stoich lower_temp Lower reaction temperature low_conversion->lower_temp change_solvent Change solvent (e.g., to water) low_conversion->change_solvent retro_da Retro-Diels-Alder likely occurring product_decomposition->retro_da control_temp Strict temperature control during reaction and workup retro_da->control_temp longer_time Allow longer reaction time for exo isomer formation retro_da->longer_time maleimide_poly Maleimide homopolymerization is a possible side reaction side_products->maleimide_poly avoid_heat Avoid excessive heating maleimide_poly->avoid_heat radical_inhibitor Add a radical inhibitor (e.g., hydroquinone) maleimide_poly->radical_inhibitor Reaction_Equilibrium cluster_reactants Reactants cluster_products Products Furan Furan Endo_Adduct Endo Adduct (Kinetic) Furan->Endo_Adduct k_endo (fast) Exo_Adduct Exo Adduct (Thermodynamic) Furan->Exo_Adduct k_exo (slow) Maleimide Maleimide Maleimide->Endo_Adduct Maleimide->Exo_Adduct Endo_Adduct->Furan k_retro_endo (fast) Endo_Adduct->Maleimide Endo_Adduct->Exo_Adduct Isomerization (via retro-DA) Exo_Adduct->Furan k_retro_exo (slow) Exo_Adduct->Maleimide Exo_Adduct->Endo_Adduct

References

How to prevent premature polymerization of N-phenylmaleimides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-Phenylmaleimides (N-PMI). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing premature polymerization and to offer troubleshooting solutions for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is N-phenylmaleimide and why is it prone to premature polymerization?

N-Phenylmaleimide (N-PMI) is a chemical compound featuring a maleimide ring attached to a phenyl group. This structure makes it highly reactive and susceptible to polymerization through both free-radical and anionic pathways. Premature polymerization can be initiated by factors such as heat, light, and the presence of certain chemical species.

Q2: What are the primary causes of premature polymerization of N-PMI in a laboratory setting?

Several factors can induce the unwanted polymerization of N-PMI:

  • Heat: Elevated temperatures can initiate thermal polymerization.

  • Strong Bases: N-PMI is susceptible to anionic polymerization initiated by strong bases.

  • Strong Oxidizing Agents: These can promote free-radical polymerization.

  • UV Light: Exposure to ultraviolet radiation can trigger photopolymerization.

  • Impurities: The presence of acidic or other reactive impurities can destabilize the monomer and catalyze polymerization.[1]

Q3: How should I properly store my N-phenylmaleimide to ensure its stability?

To maximize the shelf life of N-PMI and prevent premature polymerization, it is crucial to store it under the following conditions:

  • Temperature: Store in a refrigerator.

  • Atmosphere: Keep in a tightly sealed container to protect from moisture.

  • Light: Protect from light by using an opaque container or storing it in a dark location.

  • Inertness: Ensure the storage container is clean and free of any contaminants that could act as initiators.

Q4: Are there chemical inhibitors that can be used to prevent the polymerization of N-PMI?

Yes, specific chemical inhibitors can be added to N-PMI to prevent premature polymerization, particularly during manufacturing and storage. Phenolic inhibitors are commonly used for this purpose.[1]

Q5: How can I detect if my N-phenylmaleimide has started to polymerize?

Visual inspection may reveal a change in the physical appearance of the N-PMI, such as cloudiness or increased viscosity if in solution, or a change in the melting point of the solid. For more sensitive detection, analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gel Permeation Chromatography (GPC)/Size-Exclusion Chromatography (SEC), and Differential Scanning Calorimetry (DSC) can be employed to identify the presence of oligomers or polymers.

Troubleshooting Guide

This guide provides solutions to common problems encountered with N-phenylmaleimide polymerization.

Problem Possible Causes Recommended Solutions
N-PMI solidifies or becomes viscous in solution during a reaction. Premature polymerization has occurred.Review reaction conditions: Ensure the temperature is not excessively high and that there are no unintended sources of initiation (e.g., exposure to strong bases or oxidizing agents).• Check for contaminants: Verify the purity of your solvents and other reagents. Acidic impurities, in particular, can destabilize N-PMI.[1]• Use an inhibitor: For reactions sensitive to polymerization, consider adding a suitable inhibitor at a low concentration.
Inconsistent reaction outcomes or low yields. Partial polymerization of the N-PMI starting material.Verify monomer purity: Before use, assess the purity of your N-PMI using techniques like HPLC or DSC to ensure no significant polymer content is present.• Purify the monomer: If impurities or oligomers are detected, purify the N-PMI by recrystallization.• Proper storage: Ensure your N-PMI is stored correctly (refrigerated, protected from light and moisture) to prevent degradation over time.
N-PMI appears discolored or has a different texture than expected. Degradation or presence of impurities.Do not use if compromised: Discolored or physically altered N-PMI may have already started to degrade or polymerize and should not be used in sensitive applications.• Source a new batch: Obtain a fresh supply of high-purity N-PMI from a reputable supplier.

Data on Prevention of N-PMI Polymerization

Table 1: Recommended Inhibitors for N-Phenylmaleimide

The following table lists common phenolic inhibitors that can be used to minimize the polymerization of N-phenylmaleimide, particularly during its synthesis and purification.[1]

Inhibitor Chemical Family Typical Use
2,6-di-tert-butyl-p-cresol (BHT)PhenolicFree-radical inhibitor
4-methoxyphenol (MEHQ)PhenolicFree-radical inhibitor
4-tert-butylcatechol (TBC)PhenolicFree-radical inhibitor
2-tert-butyl-hydroquinonePhenolicFree-radical inhibitor

Experimental Protocols

Protocol 1: Purity Assessment of N-Phenylmaleimide using High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of an N-phenylmaleimide sample and detect the presence of oligomers or polymer impurities.

Materials:

  • N-Phenylmaleimide sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Reversed-phase C18 column

  • HPLC system with UV detector

Methodology:

  • Sample Preparation: Accurately weigh approximately 10 mg of the N-phenylmaleimide sample and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water. A typical starting condition is 60:40 (acetonitrile:water), ramping to 100% acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the prepared sample into the HPLC system. The N-PMI monomer will elute as a sharp, well-defined peak. The presence of oligomers or polymers will be indicated by the appearance of broader peaks, typically at earlier retention times. The purity of the N-PMI can be calculated based on the relative peak area of the monomer compared to the total area of all peaks.

Protocol 2: Detection of Polymerization using Differential Scanning Calorimetry (DSC)

Objective: To qualitatively assess the presence of polymer in an N-phenylmaleimide sample by observing its thermal transitions.

Materials:

  • N-Phenylmaleimide sample

  • DSC instrument with aluminum pans

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the N-phenylmaleimide sample into a standard aluminum DSC pan and seal it.

  • DSC Analysis:

    • Temperature Program: Heat the sample from room temperature to 250 °C at a rate of 10 °C/min under a nitrogen atmosphere.

    • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Interpretation:

    • A pure N-phenylmaleimide monomer will exhibit a sharp endothermic peak corresponding to its melting point (approximately 88-90 °C).

    • If the sample contains poly(N-phenylmaleimide), the DSC thermogram will show additional thermal events. The polymer typically displays a glass transition (a step change in the baseline) at a higher temperature and may not have a distinct melting point. The presence of a broad melting endotherm or a glass transition is indicative of polymerization.

Visualizations

Polymerization_Causes cluster_initiators Initiators of Polymerization NPMI N-Phenylmaleimide Monomer Polymer Poly(N-phenylmaleimide) NPMI->Polymer Polymerization Heat Heat Light UV Light Base Strong Bases Oxidants Oxidizing Agents Impurities Impurities

Caption: Causes of N-phenylmaleimide premature polymerization.

Troubleshooting_Workflow Start Problem: Premature Polymerization Observed Check_Purity Assess Purity of N-PMI Stock (HPLC, DSC) Start->Check_Purity Purity_OK Purity Acceptable? Check_Purity->Purity_OK Purify Purify N-PMI (e.g., Recrystallization) Purity_OK->Purify No Review_Conditions Review Reaction Conditions (Temp, Reagents) Purity_OK->Review_Conditions Yes Purify->Check_Purity Source_New Source Fresh N-PMI Purify->Source_New Purification Fails Conditions_OK Conditions Correct? Review_Conditions->Conditions_OK Source_New->Check_Purity Adjust_Conditions Adjust Conditions: Lower Temp, Check Reagent Purity Conditions_OK->Adjust_Conditions No Consider_Inhibitor Consider Adding Inhibitor Conditions_OK->Consider_Inhibitor Yes Adjust_Conditions->Review_Conditions End Proceed with Experiment Consider_Inhibitor->End

Caption: Troubleshooting workflow for premature polymerization.

References

Technical Support Center: Characterization of Maleimide-Thiol Adducts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of maleimide-thiol adducts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the complexities encountered during the synthesis and analysis of these conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability in maleimide-thiol linkages?

A1: The primary cause of instability is the reversibility of the thiol-maleimide bond, which forms a thiosuccinimide adduct. This adduct is susceptible to a chemical process known as a retro-Michael reaction.[1][2][3] This reaction can lead to the deconjugation of the drug-linker from the biomolecule, especially in the presence of other thiol-containing molecules like glutathione, which is abundant in the bloodstream.[1]

Q2: What are the consequences of maleimide-thiol linkage instability?

A2: Instability of the thiol-maleimide linkage can lead to several adverse outcomes, particularly in the context of antibody-drug conjugates (ADCs):

  • Premature Drug Release: The cytotoxic payload can be released into systemic circulation before the ADC reaches its target.[1][4]

  • Off-Target Toxicity: The released drug-linker can bind to other molecules, such as serum albumin, leading to toxicity in healthy tissues.[1][5]

  • Reduced Efficacy: Premature drug release lowers the amount of the therapeutic agent delivered to the target site, thereby reducing the overall efficacy.[1]

  • Increased Heterogeneity: Deconjugation and payload migration can lead to a more heterogeneous ADC population in vivo.[1]

Q3: How does pH influence the stability and reaction specificity of maleimide-thiol adducts?

A3: pH is a critical factor in both the conjugation reaction and the post-conjugation stability of maleimide-thiol adducts.[6]

  • pH 6.5 - 7.5: This is the optimal range for efficient and selective thiol-maleimide conjugation.[6][7][8][9][10] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[6][7][8][9]

  • Below pH 6.5: The rate of conjugation significantly slows down because the thiol group is predominantly protonated and less nucleophilic.[6][7][9]

  • Above pH 7.5: The maleimide group becomes prone to direct hydrolysis and reaction with primary amines, such as the side chain of lysine residues, leading to a loss of selectivity and the formation of undesirable side products.[7][9][10]

Q4: What is the difference between the retro-Michael reaction and hydrolysis of the thiosuccinimide ring?

A4: The retro-Michael reaction and hydrolysis are two competing degradation pathways for the thiosuccinimide adduct:[1][6][11]

  • Retro-Michael Reaction: This is the reverse of the initial conjugation reaction, where the bond between the thiol and the maleimide breaks, leading to deconjugation.[1][6] This is generally an undesirable process as it results in premature release of the conjugated molecule.[1]

  • Hydrolysis: The succinimide ring can undergo hydrolysis, which involves the addition of a water molecule to open the ring and form a stable succinamic acid thioether derivative.[1][6][11] This ring-opened form is resistant to the retro-Michael reaction, effectively "locking" the conjugate.[1][12][13]

Troubleshooting Guide

This section addresses common problems encountered during the characterization of maleimide-thiol adducts.

Problem Potential Causes Recommended Solutions & Troubleshooting Steps
Low Conjugation Yield 1. Suboptimal pH: Reaction pH is outside the optimal 6.5-7.5 range.[7][9] 2. Oxidized Thiols: The thiol groups on the biomolecule are in the form of disulfide bonds.[9][14] 3. Maleimide Hydrolysis: The maleimide reagent has been hydrolyzed due to moisture.[9] 4. Insufficient Molar Ratio: The molar excess of the maleimide reagent is too low.[4]1. pH Control: Ensure the reaction buffer is maintained between pH 6.5 and 7.5.[7][9] 2. Disulfide Bond Reduction: Before conjugation, reduce disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[7][10] Unlike DTT, TCEP does not need to be removed prior to the maleimide reaction.[10] 3. Fresh Reagents: Prepare maleimide stock solutions immediately before use in an anhydrous solvent like DMSO or DMF.[7][9] 4. Optimize Molar Ratio: Increase the molar excess of the maleimide reagent. A starting point of 10:1 to 20:1 (maleimide:thiol) is often recommended.[7]
Inconsistent Drug-to-Antibody Ratio (DAR) in ADC Batches 1. Incomplete Conjugation: Insufficient reaction time or suboptimal conditions.[4] 2. Side Reactions: Reaction of maleimide with other nucleophiles (e.g., lysine residues at pH > 7.5).[4] 3. Incomplete Disulfide Reduction: Residual disulfide bonds result in a lower DAR.[4]1. Optimize Reaction Conditions: Increase reaction time or temperature, while monitoring for aggregation.[4] Ensure pH is strictly controlled. 2. Ensure Complete Reduction: Use an adequate concentration of a reducing agent and confirm complete reduction before conjugation.[4] 3. Purification: Implement a robust purification step to remove unreacted linker-payload.[4]
Premature Payload Release in Plasma Stability Assays 1. Retro-Michael Reaction: The thiosuccinimide linkage is reverting in the presence of endogenous thiols like albumin.[1][4]1. Confirm Deconjugation: Use mass spectrometry (LC-MS) to identify and quantify the loss of payload over time.[15] 2. Induce Hydrolysis: After conjugation, adjust the pH of the purified conjugate to 8.5-9.0 for a controlled period to promote hydrolysis of the succinimide ring.[8] This forms a more stable, ring-opened structure.[8] Monitor this process by mass spectrometry. 3. Consider Advanced Linkers: Explore next-generation maleimides with electron-withdrawing groups that accelerate hydrolysis or "bridging" technologies for more stable connections.[1][16]
ADC Aggregation During or After Conjugation 1. Increased Hydrophobicity: Conjugation of hydrophobic payloads can lead to aggregation.[4] 2. Unfavorable Buffer Conditions: Suboptimal pH or low ionic strength can promote aggregation.[4] 3. High Drug-to-Antibody Ratio (DAR): Higher DARs often correlate with increased aggregation.[4]1. Optimize Formulation: Screen different buffer conditions (pH, ionic strength, excipients) to improve solubility. 2. Control DAR: Aim for a lower, more homogeneous DAR. 3. Analytical Characterization: Use size-exclusion chromatography (SEC) to monitor and quantify aggregation.
Heterogeneity in Analytical Characterization (e.g., by MS or HPLC) 1. Incomplete Reaction: Presence of unreacted starting materials. 2. Side Products: Formation of hydrolyzed maleimide, amine-adducts, or thiazine rearrangement products.[17] 3. Isomer Formation: Hydrolysis of the succinimide ring creates two isomeric products.[6] 4. Oxidation: The maleimide-peptide adduct can be oxidized during sample preparation.[18][19][20]1. Optimize Reaction and Purification: Drive the reaction to completion and use high-resolution purification techniques. 2. Control pH: Maintain pH between 6.5-7.5 to minimize amine reactivity. For N-terminal cysteine conjugations, consider acidic conditions (pH ~5) to prevent thiazine formation.[17] 3. Analytical Method Development: Use analytical techniques that can resolve isomers, such as reverse-phase HPLC (RP-HPLC).[6] 4. Careful Sample Handling: Minimize exposure to oxidizing conditions during sample preparation and analysis.[18][19][20]

Experimental Protocols

General Protocol for Maleimide-Thiol Conjugation

This protocol provides a general guideline. Optimization for specific molecules is often required.[7]

  • Preparation of Buffers and Reagents:

    • Conjugation Buffer: Prepare a thiol-free buffer such as Phosphate Buffered Saline (PBS), HEPES, or Tris at a pH of 7.0-7.5.[7] Degas the buffer to remove dissolved oxygen.[7]

    • Reducing Agent Stock Solution (if needed): Prepare a fresh stock solution of TCEP in the degassed conjugation buffer.[7]

    • Maleimide Stock Solution: Immediately before use, dissolve the maleimide reagent in an anhydrous organic solvent such as DMSO or DMF.[7]

  • Reduction of Protein Disulfide Bonds (if necessary):

    • Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[7]

    • Add TCEP stock solution to achieve a 10-100 fold molar excess.[7]

    • Incubate for 30-60 minutes at room temperature.[7]

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 10-20 fold) of the maleimide stock solution to the protein solution.[7][8]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[8]

  • Quenching and Purification:

    • To stop the reaction, add a small molecule thiol such as L-cysteine to quench any unreacted maleimide.[7]

    • Remove excess, unreacted maleimide reagent and other small molecules using a desalting column, dialysis, or tangential flow filtration.[8]

Protocol for Post-Conjugation Hydrolysis to Stabilize the Adduct
  • Complete Conjugation: Follow the general conjugation protocol and purify the conjugate to remove unreacted maleimide.[8]

  • pH Adjustment: Adjust the pH of the purified conjugate solution to 8.5-9.0 using a suitable buffer (e.g., sodium borate).[8]

  • Incubation: Incubate the solution for 2-4 hours.[8]

  • Monitoring: Monitor the ring-opening hydrolysis by mass spectrometry until the reaction is complete.[8]

Visualizations

Maleimide-Thiol Conjugation and Degradation Pathways

Maleimide_Thiol_Reaction Thiol Thiol (e.g., Cysteine) Thiosuccinimide Thiosuccinimide Adduct (Unstable) Thiol->Thiosuccinimide Michael Addition (pH 6.5-7.5) Maleimide Maleimide Maleimide->Thiosuccinimide Deconjugated_Thiol Deconjugated Thiol Thiosuccinimide->Deconjugated_Thiol Retro-Michael Reaction Released_Maleimide Released Maleimide-Payload Thiosuccinimide->Released_Maleimide Hydrolyzed_Adduct Hydrolyzed Adduct (Stable) Thiosuccinimide->Hydrolyzed_Adduct Hydrolysis (pH > 8) Exchanged_Adduct Thiol-Exchanged Adduct Released_Maleimide->Exchanged_Adduct Thiol Exchange External_Thiol External Thiol (e.g., Glutathione) External_Thiol->Exchanged_Adduct

Caption: Reaction pathways for maleimide-thiol adducts.

Troubleshooting Workflow for Low Conjugation Yield

Troubleshooting_Workflow Start Low Conjugation Yield Check_pH Is pH between 6.5-7.5? Start->Check_pH Adjust_pH Adjust pH to 6.5-7.5 Check_pH->Adjust_pH No Check_Thiols Are thiols reduced? Check_pH->Check_Thiols Yes Adjust_pH->Check_Thiols Reduce_Disulfides Add reducing agent (e.g., TCEP) Check_Thiols->Reduce_Disulfides No Check_Maleimide Is maleimide reagent fresh? Check_Thiols->Check_Maleimide Yes Reduce_Disulfides->Check_Maleimide Prepare_Fresh Prepare fresh maleimide solution Check_Maleimide->Prepare_Fresh No Check_Ratio Is maleimide:thiol ratio sufficient? Check_Maleimide->Check_Ratio Yes Prepare_Fresh->Check_Ratio Increase_Ratio Increase molar ratio Check_Ratio->Increase_Ratio No Success Yield Improved Check_Ratio->Success Yes Increase_Ratio->Success

Caption: A logical workflow for troubleshooting low yields.

References

Strategies for reducing impurities from N-(2-nitrophenyl)maleimide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-(2-nitrophenyl)maleimide Synthesis

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of N-(2-nitrophenyl)maleimide. Our goal is to help you minimize impurities and maximize yield and purity.

Troubleshooting Guide

This guide addresses common issues observed during the synthesis of N-(2-nitrophenyl)maleimide, providing potential causes and actionable solutions.

Observed Issue Potential Cause(s) Recommended Solution(s)
Low Yield of N-(2-nitrophenyl)maleamic acid (Intermediate) 1. Incomplete reaction between 2-nitroaniline and maleic anhydride. 2. Suboptimal reaction temperature. 3. Insufficient reaction time.1. Ensure equimolar amounts of high-purity reactants. 2. Maintain the reaction temperature at room temperature (around 25°C) with constant stirring. 3. Extend the reaction time to ensure completion (e.g., 3 hours or more).
Low Yield of Final Product: N-(2-nitrophenyl)maleimide 1. Incomplete cyclodehydration of the maleamic acid intermediate. 2. Hydrolysis of the maleimide product back to the maleamic acid. 3. Polymerization of the maleimide product at high temperatures.1. Use a potent dehydrating agent like a combination of acetic anhydride and sodium acetate, or phosphorus pentoxide with sulfuric acid.[1][2][3] 2. After cyclodehydration, pour the reaction mixture into crushed ice or cold water to precipitate the product quickly and minimize water-induced hydrolysis.[1][2][3] 3. Carefully control the temperature during cyclodehydration; for instance, when using acetic anhydride/sodium acetate, maintain a temperature between 60-70°C.[4]
Product Contamination with Starting Materials 1. Incorrect stoichiometry of reactants. 2. Inefficient purification.1. Use a 1:1 molar ratio of 2-nitroaniline to maleic anhydride. 2. Recrystallize the crude product from a suitable solvent like ethanol or methanol to remove unreacted starting materials.[1][2][3] For persistent impurities, silica gel column chromatography can be employed.[5]
Presence of N-(2-nitrophenyl)maleamic acid in Final Product 1. Incomplete cyclodehydration. 2. Hydrolysis of the maleimide ring during workup or storage.[6]1. Increase the reaction time or temperature of the cyclodehydration step, or use a stronger dehydrating agent. 2. Ensure anhydrous conditions during the reaction and workup. Wash the final product with cold water to remove any water-soluble maleamic acid. Store the final product in a dry environment.
Discolored (e.g., brown or tarry) Product 1. Side reactions or decomposition at high temperatures. 2. Presence of colored impurities from starting materials.1. Avoid excessive heating during cyclodehydration.[4] 2. Use purified starting materials. Maleic anhydride can be recrystallized from acetone.[1] 3. Consider performing a purification step with activated carbon during recrystallization to remove colored impurities.
Polymerization of the Maleimide 1. High reaction temperatures or prolonged heating. 2. Exposure to initiators of radical polymerization.1. Maintain the lowest effective temperature during the cyclodehydration and purification steps. 2. Store the purified N-(2-nitrophenyl)maleimide in a cool, dark place, and consider adding a radical inhibitor if it will be stored for an extended period.

Frequently Asked Questions (FAQs)

Q1: What is the most common two-step method for synthesizing N-(2-nitrophenyl)maleimide?

A1: The most prevalent method involves two key steps:

  • Formation of the Maleamic Acid Intermediate: 2-nitroaniline is reacted with maleic anhydride in a solvent like dimethylformamide (DMF) or diethyl ether at room temperature.[1][7] This reaction forms N-(2-nitrophenyl)maleamic acid.

  • Cyclodehydration: The maleamic acid intermediate is then treated with a dehydrating agent, such as a mixture of acetic anhydride and sodium acetate or concentrated sulfuric acid and phosphorus pentoxide, to induce ring closure and form the final N-(2-nitrophenyl)maleimide.[1][2][3]

Q2: Can I synthesize N-(2-nitrophenyl)maleimide in a single step?

A2: Yes, a one-step synthesis is possible. This typically involves refluxing maleic anhydride and 2-nitroaniline in a high-boiling point solvent, such as nitrobenzene, at elevated temperatures (e.g., 200°C).[7] However, this method may lead to more side products and require more rigorous purification.

Q3: My final product shows a broad melting point range. What does this indicate?

A3: A broad melting point range is a strong indicator of impurities in your sample. The most likely contaminants are the unreacted starting materials (2-nitroaniline, maleic anhydride), the N-(2-nitrophenyl)maleamic acid intermediate, or byproducts from side reactions. We recommend further purification, such as recrystallization or column chromatography.

Q4: How can I effectively purify the crude N-(2-nitrophenyl)maleimide?

A4: The most common and effective purification method is recrystallization. Solvents such as ethanol or methanol are often used.[1][2][3] For impurities that are difficult to remove by recrystallization, silica gel column chromatography is a viable alternative.[5]

Q5: What analytical techniques are recommended for characterizing the final product and identifying impurities?

A5: For comprehensive characterization and impurity profiling, the following techniques are recommended:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure of the desired product and identify any organic impurities.

  • FT-IR Spectroscopy: To identify key functional groups, such as the imide carbonyls (around 1710-1720 cm⁻¹) and the nitro group (around 1530-1560 cm⁻¹).

  • Melting Point Analysis: To assess the purity of the compound. A sharp melting point close to the literature value indicates high purity.

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of starting materials and byproducts.

Q6: The maleimide ring is susceptible to hydrolysis. How can I prevent this during and after synthesis?

A6: To prevent hydrolysis of the maleimide ring back to the maleamic acid, it is crucial to minimize contact with water, especially under neutral to high pH conditions.[6] During the workup, use ice-cold water for precipitation and washings to reduce the rate of hydrolysis.[1][2][3] For storage, ensure the product is thoroughly dried and kept in a desiccator or other moisture-free environment.

Experimental Protocols

Protocol 1: Two-Step Synthesis of N-(2-nitrophenyl)maleimide

Step 1: Synthesis of N-(2-nitrophenyl)maleamic acid

  • In a round-bottom flask, dissolve maleic anhydride (1.0 equivalent) in anhydrous diethyl ether.[7]

  • In a separate flask, dissolve 2-nitroaniline (1.0 equivalent) in anhydrous diethyl ether.[7]

  • Slowly add the 2-nitroaniline solution to the maleic anhydride solution with constant stirring at room temperature.[7]

  • Continue stirring the mixture for 2-3 hours.[7]

  • A yellow precipitate of N-(2-nitrophenyl)maleamic acid will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold diethyl ether to remove unreacted starting materials.[7]

  • Dry the product under vacuum.

Step 2: Cyclodehydration to N-(2-nitrophenyl)maleimide

  • Create a slurry of the dried N-(2-nitrophenyl)maleamic acid (1.0 equivalent) and anhydrous sodium acetate (0.2-0.3 equivalents) in acetic anhydride (3-5 equivalents).[4]

  • Heat the mixture to 60-70°C and maintain this temperature for approximately 1 hour with stirring.[4]

  • Allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing a large volume of ice-cold water to precipitate the crude product.[4]

  • Stir vigorously for several minutes until the excess acetic anhydride has hydrolyzed.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain pure N-(2-nitrophenyl)maleimide.[1][2][3]

Visualizations

Logical and Experimental Workflows

Synthesis_Workflow cluster_step1 Step 1: Maleamic Acid Formation cluster_step2 Step 2: Cyclodehydration cluster_purification Purification MA Maleic Anhydride Reaction1 Stir at Room Temp (2-3h) MA->Reaction1 NA 2-Nitroaniline NA->Reaction1 Solvent1 Anhydrous Diethyl Ether Solvent1->Reaction1 Intermediate N-(2-nitrophenyl)maleamic acid (Precipitate) Reaction1->Intermediate Reaction2 Heat at 60-70°C (1h) Intermediate->Reaction2 Dried Intermediate Dehydrating_Agent Acetic Anhydride & Sodium Acetate Dehydrating_Agent->Reaction2 Workup Pour into Ice Water Reaction2->Workup Crude_Product Crude N-(2-nitrophenyl)maleimide Workup->Crude_Product Recrystallization Recrystallize from Ethanol Crude_Product->Recrystallization Final_Product Pure N-(2-nitrophenyl)maleimide Recrystallization->Final_Product

Caption: Workflow for the two-step synthesis of N-(2-nitrophenyl)maleimide.

Troubleshooting_Tree Start Low Yield or Impure Product Check_Purity Analyze Purity (TLC, NMR, MP) Start->Check_Purity Impurity_ID Identify Main Impurity Check_Purity->Impurity_ID Impure Starting_Material Unreacted Starting Material? Impurity_ID->Starting_Material Intermediate_Acid Maleamic Acid Present? Impurity_ID->Intermediate_Acid Polymer Polymerization Suspected? Impurity_ID->Polymer Sol_Stoichiometry Check Stoichiometry & Purity of Reagents Starting_Material->Sol_Stoichiometry Yes Sol_Purification Improve Purification: - Recrystallize - Column Chromatography Starting_Material->Sol_Purification No Sol_Dehydration Incomplete Dehydration: - Increase Reaction Time/Temp - Stronger Dehydrating Agent Intermediate_Acid->Sol_Dehydration Yes Sol_Hydrolysis Hydrolysis during Workup: - Ensure Anhydrous Conditions - Use Cold Water Wash Intermediate_Acid->Sol_Hydrolysis No Sol_Temp_Control Reduce Reaction Temperature & Time Polymer->Sol_Temp_Control Yes

Caption: Troubleshooting decision tree for N-(2-nitrophenyl)maleimide synthesis.

References

Validation & Comparative

A Comparative Analysis of o-, m-, and p-Nitrophenylmaleimide Isomer Reactivity in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Reactivity of Nitrophenylmaleimide Isomers

This guide provides an in-depth comparison of the reactivity of ortho-, meta-, and para-nitrophenylmaleimide isomers, critical reagents in bioconjugation and drug development. Understanding the distinct reactivity profiles of these isomers is paramount for optimizing the synthesis of stable and effective bioconjugates. This document presents supporting experimental data, detailed methodologies for key experiments, and visual representations of experimental workflows to aid researchers in selecting the appropriate isomer for their specific application.

Executive Summary

The position of the nitro group on the phenyl ring of nitrophenylmaleimide significantly influences its reactivity towards thiols and its susceptibility to hydrolysis. This guide summarizes the key differences in reaction kinetics, providing a framework for predicting the behavior of these isomers in common bioconjugation reactions. The electron-withdrawing nature of the nitro group generally enhances the reactivity of the maleimide double bond towards nucleophilic attack by thiols. However, the position of this group introduces steric and electronic effects that lead to distinct reactivity patterns among the o-, m-, and p-isomers.

Comparative Reactivity Analysis

The reactivity of maleimides is primarily governed by the electrophilicity of the double bond. Electron-withdrawing substituents on the N-phenyl ring increase the reactivity of the maleimide towards thiol addition by making the double bond more electron-deficient. The nitro group is a strong electron-withdrawing group, and its position on the aromatic ring dictates the extent of this electronic influence and introduces steric considerations.

Generally, the order of reactivity for the thiol-maleimide reaction is expected to be p-nitrophenylmaleimide > o-nitrophenylmaleimide > m-nitrophenylmaleimide . The para- and ortho-positions allow for direct resonance delocalization of the electron-withdrawing effect of the nitro group, enhancing the electrophilicity of the maleimide. The meta-position, however, only exerts an inductive electron-withdrawing effect, which is weaker than the resonance effect. Steric hindrance from the ortho-nitro group can slightly decrease its reactivity compared to the para-isomer.

Thiol-Maleimide Reaction Kinetics

The reaction of N-substituted maleimides with thiols, such as the cysteine residues in proteins or thiol-containing linkers, is a cornerstone of bioconjugation. The second-order rate constants (k₂) for the Michael addition of a thiol to the maleimide double bond provide a quantitative measure of reactivity.

IsomerPredicted Relative Thiol ReactivityRationale
o-Nitrophenylmaleimide HighStrong electron-withdrawing effect via resonance and induction, slightly attenuated by potential steric hindrance from the ortho-nitro group.
m-Nitrophenylmaleimide ModerateElectron-withdrawing effect primarily through induction, which is less potent than the resonance effect observed in the ortho and para isomers.
p-Nitrophenylmaleimide HighestStrongest electron-withdrawing effect through resonance and induction with minimal steric hindrance, leading to the most electrophilic maleimide double bond.
Hydrolysis Stability

A critical aspect of maleimide chemistry is the stability of the maleimide ring to hydrolysis, which leads to a ring-opened, non-reactive maleamic acid derivative. The rate of hydrolysis is also influenced by the electronic effects of the substituents on the phenyl ring. Generally, electron-withdrawing groups that increase the reactivity towards thiols also increase the rate of hydrolysis.

IsomerPredicted Relative Hydrolysis RateRationale
o-Nitrophenylmaleimide HighThe electron-withdrawing nitro group enhances the susceptibility of the carbonyl carbons to nucleophilic attack by water or hydroxide ions.
m-Nitrophenylmaleimide ModerateThe inductive electron-w'ithdrawing effect is less pronounced, leading to a more stable maleimide ring compared to the ortho and para isomers.
p-Nitrophenylmaleimide HighestThe strong electron-withdrawing nature of the para-nitro group makes the maleimide ring highly susceptible to hydrolysis.

Experimental Protocols

Accurate determination of the kinetic parameters for the thiol-maleimide reaction and hydrolysis is crucial for comparing the reactivity of the nitrophenylmaleimide isomers. Below are detailed protocols for these key experiments.

Protocol 1: Determination of Second-Order Rate Constants for the Thiol-Maleimide Reaction by UV-Vis Spectroscopy

This protocol describes the measurement of the rate of reaction between a nitrophenylmaleimide isomer and a model thiol compound (e.g., N-acetylcysteine). The disappearance of the maleimide can be monitored by the decrease in absorbance at approximately 300 nm.

Materials:

  • o-, m-, or p-nitrophenylmaleimide isomer

  • N-acetylcysteine

  • Phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.0)

  • UV-Vis Spectrophotometer with temperature control

Procedure:

  • Prepare stock solutions of the nitrophenylmaleimide isomer (e.g., 10 mM in DMSO) and N-acetylcysteine (e.g., 100 mM in phosphate buffer).

  • Equilibrate the spectrophotometer and the reaction buffer to the desired temperature (e.g., 25 °C).

  • In a quartz cuvette, add the phosphate buffer and a small volume of the N-acetylcysteine stock solution to achieve a final concentration in large excess of the maleimide (e.g., 1 mM).

  • Initiate the reaction by adding a small volume of the nitrophenylmaleimide stock solution to the cuvette to achieve a final concentration of, for example, 0.1 mM.

  • Immediately start monitoring the decrease in absorbance at the λmax of the maleimide (around 300 nm) over time.

  • Record the absorbance at regular intervals until the reaction is complete (i.e., the absorbance stabilizes).

  • The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a single exponential decay function.

  • The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of N-acetylcysteine.

Protocol 2: Monitoring Hydrolysis Rate by HPLC

This protocol allows for the quantification of the rate of hydrolysis of the nitrophenylmaleimide isomers by measuring the decrease in the concentration of the intact maleimide over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • o-, m-, or p-nitrophenylmaleimide isomer

  • Aqueous buffer of desired pH (e.g., phosphate buffer, pH 7.4)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column and a UV detector

Procedure:

  • Prepare a stock solution of the nitrophenylmaleimide isomer (e.g., 10 mM in DMSO).

  • Add a small volume of the stock solution to the aqueous buffer at a controlled temperature to achieve a final concentration (e.g., 0.5 mM).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quench the hydrolysis by adding an equal volume of a solution of 0.1% TFA in acetonitrile.

  • Analyze the quenched samples by reverse-phase HPLC.

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A suitable gradient to separate the intact maleimide from the hydrolysis product (maleamic acid).

    • Detection: Monitor the elution profile at a wavelength where the maleimide absorbs strongly (e.g., 300 nm).

  • Quantify the peak area of the intact maleimide at each time point.

  • The hydrolysis rate constant can be determined by plotting the natural logarithm of the maleimide concentration versus time.

Visualizing Experimental Workflows

To further clarify the experimental procedures, the following diagrams illustrate the workflows for the kinetic analyses.

Thiol_Maleimide_Kinetics_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis stock_maleimide Maleimide Stock Solution mix Mix Reactants in Cuvette stock_maleimide->mix stock_thiol Thiol Stock Solution stock_thiol->mix buffer Reaction Buffer buffer->mix measure Monitor Absorbance at ~300 nm mix->measure fit_data Fit Abs vs. Time to Exponential Decay measure->fit_data calculate_k2 Calculate Second-Order Rate Constant (k₂) fit_data->calculate_k2

Caption: Workflow for determining thiol-maleimide reaction kinetics.

Hydrolysis_Kinetics_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis stock_maleimide Maleimide Stock Solution incubate Incubate at Controlled Temperature stock_maleimide->incubate buffer Aqueous Buffer buffer->incubate sample Withdraw Aliquots at Time Points incubate->sample quench Quench with ACN/TFA sample->quench hplc HPLC Analysis quench->hplc plot Plot ln[Maleimide] vs. Time hplc->plot calculate_k Determine Hydrolysis Rate Constant plot->calculate_k

Caption: Workflow for determining maleimide hydrolysis kinetics.

Conclusion

The selection of a nitrophenylmaleimide isomer for bioconjugation applications should be guided by a careful consideration of the desired reaction kinetics and the required stability of the final conjugate. The p-nitrophenylmaleimide isomer is predicted to be the most reactive towards thiols, making it suitable for applications requiring rapid conjugation. However, its higher reactivity is accompanied by a greater susceptibility to hydrolysis. Conversely, the m-nitrophenylmaleimide isomer is expected to be more stable towards hydrolysis but will react more slowly with thiols. The o-nitrophenylmaleimide isomer offers a balance between reactivity and stability. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to quantitatively assess the reactivity of these isomers and make informed decisions for their specific research and development needs.

1-(2-nitrophenyl)pyrrole-2,5-dione vs other maleimide-based crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent modification of biomolecules is a cornerstone of modern biotechnology and medicine, enabling the creation of sophisticated tools for research, diagnostics, and therapeutics. Among the various chemical strategies for bioconjugation, the reaction between a maleimide and a thiol group from a cysteine residue is highly valued for its specificity and efficiency under physiological conditions.[1][2] This guide provides an objective comparison of the performance of different maleimide-based crosslinkers, with a focus on their stability, a critical attribute for in vivo applications such as antibody-drug conjugates (ADCs).

While this guide aims to provide a broad overview, it is important to note the lack of publicly available experimental data specifically detailing the performance of 1-(2-nitrophenyl)pyrrole-2,5-dione as a bioconjugation crosslinker. Therefore, the following comparisons are based on data for widely used and next-generation maleimide crosslinkers to provide a representative understanding of the technology.

The Maleimide-Thiol Conjugation: A Double-Edged Sword

The primary mechanism of maleimide-based crosslinking is the Michael addition reaction between the maleimide's electron-deficient double bond and the nucleophilic thiol group of a cysteine residue.[1] This reaction is highly efficient and selective for thiols within a pH range of 6.5 to 7.5.[1][2] At this pH, the thiol group is partially deprotonated to the more reactive thiolate anion, while other nucleophilic groups like the amines in lysine residues remain largely protonated and thus less reactive.[1]

However, the resulting thiosuccinimide linkage, while covalent, is susceptible to a degradation pathway known as the retro-Michael reaction.[3][4] This reversal of the initial conjugation can lead to the dissociation of the payload from the biomolecule, particularly in the presence of other thiols like glutathione, which is abundant in the physiological environment.[4] This instability can result in off-target toxicity and reduced therapeutic efficacy of bioconjugates.[3][5]

To address this critical issue, "next-generation maleimides" (NGMs) have been developed to enhance the stability of the conjugate.[6][7] These advanced crosslinkers often incorporate features that promote the hydrolysis of the succinimide ring or enable the bridging of disulfide bonds, both of which "lock" the conjugate and prevent the retro-Michael reaction.[8][9]

Performance Comparison of Maleimide-Based Crosslinkers

The stability of the conjugate is a key performance indicator for maleimide crosslinkers, especially for therapeutic applications. The following tables summarize quantitative data comparing the stability of conventional maleimide-based conjugates with that of improved maleimide technologies and other crosslinking chemistries.

Table 1: Comparative Stability of Various Bioconjugation Linkages in Plasma/Serum

Linker TypeModel SystemIncubation Time (days)% Intact ConjugateKey Observation
Conventional Maleimide (Thioether) ADC in human plasma7~50%Susceptible to retro-Michael reaction, leading to significant deconjugation.[5][10]
"Bridging" Disulfide ADC in human plasma7>95%Offers significantly improved plasma stability compared to conventional maleimides.[5][10]
Thioether (from Thiol-ene reaction) ADC in human plasma7>90%Provides high stability in plasma.[5][10]
N-Aryl Maleimide Cysteine-linked ADC in thiol-containing buffer/serum7>80%Exhibits enhanced stability with less than 20% deconjugation.[5]
Phenyloxadiazole Sulfone Antibody conjugate in human plasma3Significantly more stable than the corresponding maleimide conjugatePresents a more stable alternative to maleimide for cysteine conjugation.[5]

Table 2: Half-life of Maleimide-Thiol Conjugates under Different Conditions

Linkage ChemistryModel SystemIncubation ConditionsHalf-life (t½)Reference
Maleimide-Thiol ADC mimic in human plasma37°C~7 days[3]
Thiol-bridging Maleimide ADC mimic in human plasma37°C>21 days[3]
Maleimide-Thiol Peptide-Oligonucleotide37°C, 10 mM GSH~2 hours[3]
Thiol-to-alkyne (Thiol-yne) Peptide-Oligonucleotide37°C, 10 mM GSH>24 hours[3]

Signaling Pathways and Experimental Workflows

Visualizing the chemical reactions and experimental procedures is crucial for understanding the comparison of these crosslinkers. The following diagrams, created using Graphviz, illustrate the key pathways and workflows.

cluster_reaction Maleimide-Thiol Conjugation Maleimide Maleimide Thiosuccinimide_Adduct Thiosuccinimide Adduct (Stable Thioether Bond) Maleimide->Thiosuccinimide_Adduct Michael Addition (pH 6.5-7.5) Thiol Thiol Thiol->Thiosuccinimide_Adduct cluster_instability Instability of Maleimide-Thiol Conjugates Thiosuccinimide_Adduct Thiosuccinimide Adduct (Unstable) Released_Maleimide Released Maleimide Thiosuccinimide_Adduct->Released_Maleimide Retro-Michael Reaction Thiol_Exchange Thiol Exchange Product (e.g., with Glutathione) Released_Maleimide->Thiol_Exchange Reaction with other thiols cluster_stability Stabilization of Maleimide-Thiol Conjugates Thiosuccinimide_Adduct Thiosuccinimide Adduct Hydrolyzed_Adduct Hydrolyzed Adduct (Stable) Thiosuccinimide_Adduct->Hydrolyzed_Adduct Hydrolysis (Ring Opening) cluster_workflow Workflow for Assessing Conjugate Stability Incubate Incubate ADC in Plasma/Serum at 37°C Sample Collect Aliquots at Time Points Incubate->Sample Capture Immunoaffinity Capture of ADC Sample->Capture Analyze Analyze by LC-MS to Determine DAR Capture->Analyze

References

A Comparative Guide to the Structure-Activity Relationship of N-phenylmaleimide Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-phenylmaleimide derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including potent anticancer and enzyme-inhibiting properties. This guide provides a comparative analysis of their structure-activity relationships (SAR), focusing on their efficacy as anticancer agents and inhibitors of key cellular kinases. The information is supported by experimental data and detailed protocols to aid in the design and development of novel therapeutic agents.

Data Presentation: Unveiling the Structure-Activity Landscape

The biological activity of N-phenylmaleimide derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. The following tables summarize the quantitative data from various studies, offering a clear comparison of the cytotoxic and enzyme-inhibitory activities of a range of analogs.

Anticancer Activity of N-phenylmaleimide Derivatives

The cytotoxicity of N-phenylmaleimide derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are presented below. A lower IC50 value indicates a more potent compound.

Compound IDPhenyl Ring SubstituentCancer Cell LineIC50 (µM)Reference
1 UnsubstitutedMCF-7>100[1]
2 4-NitroSKNMC10.8 ± 0.08[2]
3 3-NitroSKNMC>50[2]
4 2-NitroSKNMC15.3 ± 1.12[2]
5 4-ChloroHCT-1168.09[1]
6 4-MethoxyA5498.9[3]
7 4-FluoroA5497.5[3]

Key SAR Insights for Anticancer Activity:

  • Electron-withdrawing groups at the para position of the phenyl ring, such as a nitro group (Compound 2 ), appear to enhance cytotoxic activity against neuroblastoma (SKNMC) cells compared to meta (Compound 3 ) or ortho (Compound 4 ) substitution.[2]

  • Halogen substitution, such as a chloro group at the para position (Compound 5 ), confers notable cytotoxicity against colon cancer (HCT-116) cells.[1]

  • The presence of a para-methoxy (Compound 6 ) or para-fluoro (Compound 7 ) group leads to potent activity against lung cancer (A549) cells.[3]

Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)

GSK-3β is a serine/threonine kinase implicated in various cellular processes, including cell proliferation and apoptosis. Its inhibition is a promising strategy in cancer therapy.

Compound IDN-SubstituentIC50 (µM)Reference
8 Phenyl>10[4]
9 3-(1H-indol-3-yl)~1.6[4]
10 4-(1H-indol-3-yl)~3.1[4]
11 2-Amino-3-(1H-indol-3-yl)~4.4[4]

Key SAR Insights for GSK-3β Inhibition:

  • The unsubstituted N-phenylmaleimide (Compound 8 ) shows weak inhibitory activity against GSK-3β.[4]

  • The introduction of an indole moiety (Compounds 9-11 ) significantly enhances the inhibitory potency.[4] This suggests that the indole ring may engage in favorable interactions within the ATP-binding pocket of the enzyme.

Experimental Protocols: A Guide to Reproducible Research

Detailed and standardized experimental protocols are crucial for the validation and comparison of research findings. Below are the methodologies for the key experiments cited in this guide.

Synthesis of N-phenylmaleimide Derivatives

A general and efficient two-step procedure for the synthesis of substituted N-phenylmaleimides is outlined below.[5][6]

Step 1: Synthesis of Maleanilic Acid Intermediate

  • Dissolve maleic anhydride (1 equivalent) in a suitable solvent such as diethyl ether or dimethylformamide (DMF).

  • To this solution, add a solution of the appropriately substituted aniline (1 equivalent) in the same solvent dropwise with stirring.

  • Continue stirring the reaction mixture at room temperature for 1-2 hours.

  • The resulting precipitate, the maleanilic acid derivative, is collected by vacuum filtration and washed with the solvent.

Step 2: Cyclization to N-phenylmaleimide

  • Suspend the dried maleanilic acid derivative in acetic anhydride.

  • Add a catalytic amount of anhydrous sodium acetate.

  • Heat the mixture at 60-70°C for 30-60 minutes.

  • Pour the cooled reaction mixture into ice-cold water with vigorous stirring to precipitate the N-phenylmaleimide derivative.

  • Collect the product by vacuum filtration, wash thoroughly with water, and recrystallize from a suitable solvent like ethanol or cyclohexane.

Cytotoxicity Evaluation using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][8][9][10]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[10]

  • Drug Treatment: Treat the cells with various concentrations of the N-phenylmaleimide derivatives (e.g., 5, 10, 20, 40, 80 µM) and incubate for 24 or 48 hours.[10] Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C in the dark.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

GSK-3β Inhibition Assay

The inhibitory activity of N-phenylmaleimide derivatives against GSK-3β can be determined using a kinase assay kit, such as the GSK3β Kinase Assay Kit from BPS Bioscience.[11] This assay measures the amount of ATP remaining after the kinase reaction, which is inversely proportional to the kinase activity.

  • Reagent Preparation: Prepare the 1x Kinase Assay Buffer, ATP solution, and GSK-3β substrate peptide solution according to the manufacturer's instructions.

  • Reaction Setup: In a 96-well plate, add the test inhibitor at various concentrations, the GSK-3β enzyme, and the master mix containing the kinase assay buffer and substrate peptide.

  • Initiate Reaction: Start the kinase reaction by adding the ATP solution to each well.

  • Incubation: Incubate the plate at 30°C for 45 minutes.

  • Signal Detection: Stop the reaction and measure the remaining ATP by adding a detection reagent (e.g., Kinase-Glo® Max reagent) that generates a luminescent signal.

  • Data Analysis: The luminescence is measured using a luminometer. The percentage of inhibition is calculated relative to a no-inhibitor control, and the IC50 value is determined from the dose-response curve.

Mandatory Visualizations: Mapping the Mechanisms of Action

Understanding the cellular pathways affected by N-phenylmaleimide derivatives is crucial for elucidating their mechanism of action and for rational drug design. The following diagrams, generated using Graphviz, illustrate key experimental workflows and signaling pathways.

experimental_workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation MaleicAnhydride Maleic Anhydride MaleanilicAcid Maleanilic Acid Intermediate MaleicAnhydride->MaleanilicAcid Step 1 SubstitutedAniline Substituted Aniline SubstitutedAniline->MaleanilicAcid NPMDerivative N-Phenylmaleimide Derivative MaleanilicAcid->NPMDerivative Step 2 (Cyclization) CancerCells Cancer Cell Lines NPMDerivative->CancerCells GSK3bEnzyme GSK-3β Enzyme NPMDerivative->GSK3bEnzyme MTTAssay MTT Assay CancerCells->MTTAssay IC50_Cytotoxicity IC50 (Cytotoxicity) MTTAssay->IC50_Cytotoxicity KinaseAssay Kinase Inhibition Assay GSK3bEnzyme->KinaseAssay IC50_GSK3b IC50 (GSK-3β) KinaseAssay->IC50_GSK3b

General workflow for synthesis and biological evaluation.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathReceptor Death Receptor DISC DISC Formation DeathReceptor->DISC ProCaspase8 Pro-Caspase-8 DISC->ProCaspase8 Caspase8 Caspase-8 ProCaspase8->Caspase8 ProCaspase3 Pro-Caspase-3 Caspase8->ProCaspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 ProCaspase9 Pro-Caspase-9 ProCaspase9->Apoptosome Caspase9->ProCaspase3 Caspase3 Caspase-3 ProCaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis NPM N-Phenylmaleimide Derivatives NPM->Caspase8 Activates NPM->Mitochondrion Induces Stress

References

A Comparative Guide to Validating the Purity of Synthesized 1-(2-Nitrophenyl)pyrrole-2,5-dione via High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous validation of compound purity is a cornerstone of reliable and reproducible research in the fields of chemical synthesis and drug development. For novel compounds such as 1-(2-nitrophenyl)pyrrole-2,5-dione, a derivative of maleimide with potential applications in bioconjugation and material science, ensuring high purity is paramount.[1][2] High-Performance Liquid Chromatography (HPLC) stands out as a robust and versatile analytical technique for this purpose.[3] This guide provides a comprehensive comparison of HPLC with other analytical methods, supported by detailed experimental protocols and data presentation, to assist researchers in establishing effective purity validation workflows.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reversed-phase HPLC (RP-HPLC) is a widely adopted method for the analysis of N-substituted maleimides due to its high resolving power and compatibility with various detectors.[3][4] The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

This protocol outlines a general method that can be optimized for specific laboratory conditions and instrumentation.

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common choice.

2. Reagents and Sample Preparation:

  • Mobile Phase: A gradient of acetonitrile (ACN) and water (both HPLC grade) is typically effective. A small amount of acid, such as 0.1% trifluoroacetic acid (TFA) or formic acid, is often added to improve peak shape.[4]

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL). Filter the sample solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm (or optimized based on the UV spectrum of the compound)

  • Injection Volume: 10 µL

  • Gradient Elution: A typical gradient might start at 30% ACN and increase to 90% ACN over 20 minutes.

4. Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

The results of the HPLC analysis can be summarized in a clear and concise table.

Sample IDRetention Time (min)Peak AreaArea %Identity
Synthesized Product2.515,0001.22-Nitroaniline (Impurity)
4.885,0006.8N-(2-nitrophenyl)maleamic acid (Intermediate)
10.21,150,00091.5This compound
12.15,0000.4Unknown Impurity

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, a comprehensive purity assessment often involves orthogonal methods.

TechniquePrincipleAdvantagesDisadvantages
HPLC Differential partitioning between a stationary and mobile phase.High resolution, quantitative, reproducible, automatable.[3]Requires specialized equipment, can be time-consuming for method development.[5]
Thin Layer Chromatography (TLC) Separation based on differential adsorption on a solid stationary phase.Simple, rapid, low cost, useful for reaction monitoring.Lower resolution than HPLC, not easily quantifiable.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.Excellent for volatile impurities, provides structural information.Not suitable for non-volatile or thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of the magnetic properties of atomic nuclei.Provides detailed structural information, can be used for quantitative analysis (qNMR).[6]Lower sensitivity than HPLC, requires more sample, complex mixtures can be difficult to analyze.
Elemental Analysis Determines the elemental composition of a sample.Provides fundamental information about the empirical formula.Does not provide information about impurities with the same elemental composition.

Experimental Workflow and Signaling Pathway Diagrams

Visualizing the experimental process can aid in understanding the logical flow of the purity validation process.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Validation synthesis Synthesis of 1-(2-nitrophenyl) pyrrole-2,5-dione purification Purification (e.g., Recrystallization, Column Chromatography) synthesis->purification hplc HPLC Analysis purification->hplc tlc TLC hplc->tlc nmr NMR Spectroscopy hplc->nmr ms Mass Spectrometry hplc->ms

Caption: Experimental workflow for synthesis and purity validation.

The synthesis of N-arylmaleimides typically proceeds through the formation of an N-arylmaleamic acid intermediate, followed by cyclization.[6]

synthesis_pathway maleic_anhydride Maleic Anhydride intermediate N-(2-nitrophenyl)maleamic acid maleic_anhydride->intermediate nitroaniline 2-Nitroaniline nitroaniline->intermediate product This compound intermediate->product Dehydration/Cyclization

Caption: Synthesis pathway of this compound.

Potential Impurities in Synthesis

Understanding the potential impurities is crucial for developing a robust analytical method capable of separating them from the main product. Common impurities in the synthesis of this compound include:

  • Unreacted Starting Materials: 2-Nitroaniline and maleic anhydride.

  • Intermediate: The N-(2-nitrophenyl)maleamic acid intermediate may not fully cyclize.[6]

  • By-products: Side reactions can lead to the formation of various by-products, which may include polymers or degradation products.[7]

Validating the purity of synthesized this compound is a critical step to ensure the quality and reliability of research data. While HPLC is a powerful and widely used technique for this purpose, employing a multi-faceted approach with orthogonal methods like TLC, NMR, and MS provides a more comprehensive and robust assessment of compound purity. The detailed protocols and comparative data presented in this guide offer a solid foundation for researchers to develop and implement effective purity validation strategies in their laboratories.

References

A Comparative Guide to the DFT and Computational Analysis of Nitrophenyl Pyrrole-2,5-diones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of computational methods for the analysis of nitrophenyl pyrrole-2,5-diones, a class of compounds with significant interest in materials science and drug development.[1][2] The content is based on experimental data and computational results from recent studies, offering insights into the structural, electronic, and reactivity properties of these molecules.

Comparative Analysis of Computational Methods

Density Functional Theory (DFT) is a primary tool for investigating the properties of nitrophenyl pyrrole-2,5-diones. Various functionals and basis sets are employed to predict molecular geometries, electronic properties, and reactivity. The choice of method can significantly influence the accuracy of the results.

A study on N-(2-nitrophenyl)maleimide utilized several levels of theory to compare stability and electronic properties, including B3LYP/6-311+G(d,p), wB97XD/Def2TZVPP, and LC-wpbe/6-311g(2d,2p).[1] Another common approach for similar compounds involves the B3LYP functional with the 6-31G(d,p) basis set to study molecular geometries and electronic properties.[3] For molecules with potential charge-transfer characteristics, long-range corrected functionals like wB97XD and LC-wpbe are often preferred.

The comparison of computational results with experimental data is crucial for validation. For instance, calculated vibrational frequencies from DFT can be compared with experimental FT-IR and Raman spectra, and calculated NMR chemical shifts can be benchmarked against experimental data.[4]

The following table summarizes key computational parameters for different nitrophenyl pyrrole-2,5-dione derivatives and related molecules as reported in the literature.

CompoundMethodBasis SetKey FindingsReference
N-(2-nitrophenyl)maleimideB3LYP6-311+G(d,p)Torsion angle affects structural and electronic properties.[1][1]
N-(2-nitrophenyl)maleimidewB97XDDef2TZVPPComparison of stability and electronic properties.[1][1]
N-(2-nitrophenyl)maleimideLC-wpbe6-311g(2d,2p)Comparison of stability and electronic properties.[1][1]
p-Nitrophenyl tetrathiafulvalenesB3LYP6-31G(d,p)Determination of chemical reactivity and site selectivity.[3][3]
Pyrrole-2,5-dione analogsDFT-Low HOMO-LUMO energy gap correlates with high antioxidant activity.[5][6][5][6]

Experimental and Computational Protocols

Detailed methodologies are essential for the reproducibility and critical evaluation of research findings. Below are summaries of typical experimental and computational protocols employed in the study of nitrophenyl pyrrole-2,5-diones.

Synthesis of N-(2-nitrophenyl)maleimide: [1]

  • Step 1: Synthesis of Maleanilic Acid. Maleic anhydride is reacted with 2-nitroaniline in a suitable solvent.

  • Step 2: Cyclization. The resulting maleanilic acid is then subjected to cyclization using acetic anhydride and sodium acetate with heating to yield N-(2-nitrophenyl)maleimide. The product is purified by filtration and washing.

Computational DFT Calculations: [1]

  • Software: Gaussian 09 or similar quantum chemistry packages.

  • Functionals: B3LYP, wB97XD, LC-wpbe.

  • Basis Sets: 6-311+G(d,p), Def2TZVPP, 6-311g(2d,2p).

  • Procedure:

    • Geometry optimization of the ground state of the molecule.

    • Frequency calculations to confirm the optimized structure as a true minimum on the potential energy surface.

    • Calculation of electronic properties such as HOMO-LUMO energies, molecular electrostatic potential (MEP), and Mulliken charges.[3][7]

    • Natural Bond Orbital (NBO) analysis to understand intramolecular interactions.[7]

Visualization of Computational Workflow

The following diagrams illustrate the typical workflow for a DFT-based computational analysis and the logical relationship between computational descriptors and biological activity.

DFT_Workflow Computational Workflow for DFT Analysis cluster_input Input cluster_dft DFT Calculation cluster_analysis Analysis mol_structure Molecular Structure geom_opt Geometry Optimization mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Properties (HOMO, LUMO, MEP) freq_calc->electronic_prop reactivity Reactivity Prediction electronic_prop->reactivity spectroscopy Spectroscopic Simulation (IR, NMR) electronic_prop->spectroscopy comparison Comparison with Experiment spectroscopy->comparison

Computational Workflow for DFT Analysis

Activity_Relationship Descriptor-Activity Relationship cluster_descriptors Computational Descriptors cluster_activity Predicted Activity homo_lumo Low HOMO-LUMO Gap reactivity Higher Chemical Reactivity homo_lumo->reactivity high_homo High HOMO Energy antioxidant Enhanced Antioxidant Activity high_homo->antioxidant mep Negative MEP Regions nucleophilic Susceptibility to Nucleophilic Attack mep->nucleophilic reactivity->antioxidant

Descriptor-Activity Relationship

Conclusion

The computational analysis of nitrophenyl pyrrole-2,5-diones using DFT provides valuable insights into their molecular structure, electronic properties, and potential reactivity. The choice of functional and basis set should be carefully considered and validated against experimental data where possible. The correlation of computational descriptors, such as the HOMO-LUMO energy gap, with observed biological activities, like antioxidant properties, highlights the predictive power of these methods in drug discovery and materials science.[5][6] Future studies should continue to explore the structure-property relationships of this important class of compounds, leveraging both computational and experimental techniques.

References

A Comparative Guide to the Biological Activity of 1-(2-Nitrophenyl)pyrrole-2,5-dione and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 1-(2-nitrophenyl)pyrrole-2,5-dione and its analogs, with a focus on their potential as therapeutic agents. The information presented herein is curated from preclinical studies to highlight structure-activity relationships and guide future research in drug discovery and development.

Comparative Analysis of Anticancer Activity

N-substituted maleimides, the structural class to which this compound belongs, have demonstrated a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The core maleimide ring is a known Michael acceptor, which can react with nucleophilic groups in biological macromolecules, such as cysteine residues in proteins, leading to the modulation of cellular pathways. The nature and position of substituents on the N-phenyl ring play a crucial role in determining the potency and selectivity of these compounds.

While specific cytotoxicity data for this compound is limited in publicly available literature, studies on related N-(nitrophenyl)maleimide analogs and other N-substituted maleimides provide valuable insights into their anticancer potential. The data suggests that the presence and position of the nitro group, an electron-withdrawing moiety, can significantly influence cytotoxic activity.

In Vitro Cytotoxicity Data

The following table summarizes the available cytotoxicity data (IC50 values) for various N-substituted maleimide analogs against different human cancer cell lines. This data allows for a comparative assessment of the impact of different substituents on anticancer activity.

Compound IDN-SubstituentCancer Cell LineIC50 (µM)Reference
Analog 1 4-MethylphenylB16F10 (Melanoma)Low micromolar range[1]
Analog 2 4-MethoxyphenylB16F10 (Melanoma)Low micromolar range[1]
Analog 3 PhenylB16F10 (Melanoma)Low micromolar range[1]
Analog 4 4-NitrophenylA549 (Lung)Not explicitly stated, but showed 95.41 ± 0.67% inhibition at 100 µM[2]
Analog 5 3-NitrophenylNot explicitly stated, but showed antitumor activity[3]
Analog 6 4-Chloro-3-nitrophenylA549 (Lung)0.028[4]
Analog 7 2-Aryl-5(6)-nitro-1H-benzimidazole derivativeK562 (Leukemia)Induces apoptosis[4]
Analog 8 N-triazolyl maleimide derivativeSK-Mel-28 (Melanoma)Apoptotic action observed[5]

Note: The IC50 values are presented as reported in the respective studies. Direct comparison should be made with caution due to variations in experimental conditions.

Structure-Activity Relationship (SAR)

Based on the available data for N-substituted maleimides and related compounds, several structure-activity relationships can be inferred:

  • The Maleimide Core: The unsaturated double bond in the maleimide ring is crucial for biological activity, as evidenced by the significantly higher activity of maleimides compared to their saturated succinimide counterparts.[5]

  • N-Aryl Substitution: The presence of an aromatic ring directly attached to the nitrogen atom of the maleimide is a common feature in active compounds.

  • Substituents on the Phenyl Ring:

    • Electron-withdrawing groups , such as the nitro group (NO2), have been shown to be important for the anticancer activity of some heterocyclic compounds.[1] The position of the nitro group (ortho, meta, or para) can significantly impact the cytotoxic potency.[6] For instance, in a series of N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives, a para-nitro substituent resulted in the highest cytotoxic activity against the SKNMC cell line.[6]

    • Electron-donating groups , such as methyl (-CH3) and methoxy (-OCH3), have also been found in active N-phenylmaleimide derivatives, suggesting that a balance of electronic and steric properties is important for activity.[1]

  • Thiol Reactivity: The electrophilic nature of the maleimide ring allows it to react with nucleophilic thiol groups, such as those in glutathione (GSH). Depletion of intracellular GSH can lead to an increase in reactive oxygen species (ROS), inducing oxidative stress and triggering apoptosis.[7]

Mechanism of Action: Induction of Apoptosis

The primary mechanism of anticancer activity for many N-aryl maleimides involves the induction of programmed cell death, or apoptosis. This process is often initiated by the generation of intracellular reactive oxygen species (ROS) due to the depletion of glutathione. The subsequent oxidative stress leads to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.

Signaling Pathway for N-Aryl Maleimide-Induced Apoptosis

The following diagram illustrates the proposed signaling pathway for apoptosis induced by N-aryl maleimides.

apoptosis_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm N_Aryl_Maleimide N-Aryl Maleimide GSH_Depletion Glutathione (GSH) Depletion N_Aryl_Maleimide->GSH_Depletion Reacts with GSH ROS_Increase Increased Reactive Oxygen Species (ROS) GSH_Depletion->ROS_Increase Leads to Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Increase->Mitochondrial_Dysfunction Induces Cytochrome_c_Release Cytochrome c Release Mitochondrial_Dysfunction->Cytochrome_c_Release Results in Apoptosome_Formation Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c_Release->Apoptosome_Formation Binds to Apaf-1 Caspase9_Activation Caspase-9 Activation Apoptosome_Formation->Caspase9_Activation Recruits & Activates Caspase3_Activation Caspase-3 Activation Caspase9_Activation->Caspase3_Activation Cleaves & Activates Apoptosis Apoptosis (Cell Death) Caspase3_Activation->Apoptosis Executes synthesis_workflow Start Maleic Anhydride + Substituted Aniline Step1 Reaction in an organic solvent (e.g., glacial acetic acid) Start->Step1 Intermediate N-(Substituted-phenyl)maleamic Acid Intermediate Step1->Intermediate Step2 Cyclodehydration with Acetic Anhydride and Sodium Acetate Intermediate->Step2 Product N-(Substituted-phenyl)pyrrole-2,5-dione Step2->Product mtt_assay_workflow Start Seed cancer cells in 96-well plates Incubation1 Incubate for 24h for cell attachment Start->Incubation1 Treatment Treat cells with varying concentrations of test compounds Incubation1->Treatment Incubation2 Incubate for 48-72h Treatment->Incubation2 MTT_Addition Add MTT solution to each well Incubation2->MTT_Addition Incubation3 Incubate for 2-4h (Formazan formation) MTT_Addition->Incubation3 Solubilization Add solubilization solution (e.g., DMSO) Incubation3->Solubilization Measurement Measure absorbance at ~570 nm using a plate reader Solubilization->Measurement Analysis Calculate IC50 values Measurement->Analysis

References

A Spectroscopic Showdown: Unmasking the Isomers of Nitrophenylmaleimide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic characteristics of ortho-, meta-, and para-nitrophenylmaleimide is presented for researchers, scientists, and drug development professionals. This guide leverages UV-Visible, Fluorescence, and Nuclear Magnetic Resonance (NMR) spectroscopy to provide a clear methodology for isomer differentiation. The distinct positioning of the nitro group on the phenyl ring gives rise to unique spectroscopic signatures, crucial for unambiguous identification in complex research and development settings.

The strategic placement of a nitro group on the phenyl ring of N-phenylmaleimide creates three distinct isomers—ortho (o-), meta (m-), and para (p-) nitrophenylmaleimide. While sharing the same molecular formula, these isomers exhibit subtle yet significant differences in their electronic and magnetic environments. These variations are readily discernible through spectroscopic techniques, providing a reliable means of identification and characterization. Understanding these spectroscopic nuances is paramount for applications ranging from polymer chemistry to bioconjugation and drug design, where isomeric purity is often a critical determinant of performance and biological activity.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data for the spectroscopic comparison of the three nitrophenylmaleimide isomers. It is important to note that the spectroscopic properties of these molecules can be influenced by the solvent used for analysis.

Isomer UV-Visible Spectroscopy Fluorescence Spectroscopy
λmax (nm) Molar Extinction Coefficient (ε) (M-1cm-1)
o-Nitrophenylmaleimide Data not available in searched literatureData not available in searched literature
m-Nitrophenylmaleimide Data not available in searched literatureData not available in searched literature
p-Nitrophenylmaleimide Data not available in searched literatureData not available in searched literature
Isomer 1H NMR Spectroscopy (DMSO-d6, 400 MHz) 13C NMR Spectroscopy
Chemical Shift (δ, ppm) Chemical Shift (δ, ppm)
o-Nitrophenylmaleimide Data not available in searched literatureData not available in searched literature
m-Nitrophenylmaleimide Data not available in searched literatureData not available in searched literature
p-Nitrophenylmaleimide 7.13-7.15 (d, 2H, Ar-H ortho to maleimide), 7.63-7.64 (d, 2H, Ar-H meta to maleimide), 6.82 (s, 2H, maleimide CH=CH)[1][2]Data not available in searched literature

Note: The absence of comprehensive, directly comparable experimental data in the public domain for all three isomers under identical conditions is a notable limitation. The provided 1H NMR data for p-nitrophenylmaleimide is compiled from existing literature. Further experimental investigation is warranted to complete this comparative dataset.

Discussion of Spectroscopic Differences

UV-Visible Spectroscopy: The position of the electron-withdrawing nitro group is expected to significantly influence the electronic transitions within the molecule. Generally, para-substituted compounds exhibit a more pronounced charge-transfer character, which often leads to a red-shift (longer wavelength) in the maximum absorption (λmax) compared to their ortho and meta counterparts. The ortho isomer may experience steric hindrance between the nitro group and the maleimide ring, potentially affecting the planarity and conjugation of the system, which would also be reflected in its UV-Vis spectrum.

Fluorescence Spectroscopy: Nitroaromatic compounds are often weak fluorophores or non-fluorescent due to efficient intersystem crossing and other non-radiative decay pathways promoted by the nitro group. However, the fluorescence properties, including emission wavelength (λem) and quantum yield (Φ), can be highly sensitive to the substitution pattern and the surrounding solvent environment. It is anticipated that the differences in the electronic structure among the three isomers would lead to distinguishable fluorescence characteristics, should they exhibit any emission.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for isomer differentiation.

  • 1H NMR: The chemical shifts and coupling patterns of the aromatic protons are highly indicative of the substituent positions.

    • For the para-isomer , a characteristic AA'BB' system (two doublets) is expected for the four aromatic protons due to the symmetry of the molecule.[1][2] The two protons on the maleimide ring typically appear as a singlet.

    • The ortho-isomer would display a more complex multiplet pattern for its four aromatic protons due to their distinct chemical environments and spin-spin coupling.

    • The meta-isomer would also show a complex multiplet pattern for its aromatic protons, but it would be distinguishable from the ortho-isomer's pattern.

  • 13C NMR: The number of unique carbon signals and their chemical shifts provide further confirmation of the isomeric structure. The symmetry of the para-isomer would result in fewer aromatic carbon signals compared to the ortho and meta isomers. The electron-withdrawing effect of the nitro group will also influence the chemical shifts of the nearby carbon atoms.

Experimental Protocols

Synthesis of Nitrophenylmaleimide Isomers

A general two-step procedure is employed for the synthesis of nitrophenylmaleimide isomers.

Step 1: Synthesis of N-(Nitrophenyl)maleanilic Acid

  • Dissolve maleic anhydride in a suitable solvent such as diethyl ether or dimethylformamide (DMF).[1]

  • Slowly add a solution of the corresponding nitroaniline (o-, m-, or p-nitroaniline) to the maleic anhydride solution with constant stirring.

  • Continue stirring at room temperature for several hours.

  • The resulting N-(nitrophenyl)maleanilic acid precipitate is collected by vacuum filtration and washed.

Step 2: Cyclodehydration to N-(Nitrophenyl)maleimide

  • The dried N-(nitrophenyl)maleanilic acid is mixed with a dehydrating agent, such as a mixture of acetic anhydride and sodium acetate, or concentrated sulfuric acid and phosphorus pentoxide.[1]

  • The mixture is heated with stirring for a specified period.

  • After cooling, the reaction mixture is poured into crushed ice or cold water to precipitate the N-(nitrophenyl)maleimide.

  • The solid product is collected by filtration, washed thoroughly with water, and dried.

  • Recrystallization from a suitable solvent like ethanol can be performed for further purification.[1]

Spectroscopic Characterization

UV-Visible Spectroscopy

  • Prepare solutions of each isomer in a spectroscopy-grade solvent (e.g., ethanol, methanol, or acetonitrile) at a known concentration.

  • Record the absorption spectra using a dual-beam UV-Vis spectrophotometer over a wavelength range of approximately 200-600 nm.

  • Determine the wavelength of maximum absorbance (λmax).

  • Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

Fluorescence Spectroscopy

  • Using the same solutions prepared for UV-Vis analysis (or more dilute solutions if necessary), record the fluorescence emission spectra using a spectrofluorometer.

  • The excitation wavelength should be set at or near the λmax determined from the UV-Vis spectrum.

  • Determine the wavelength of maximum emission (λem).

  • The fluorescence quantum yield (Φ) can be determined relative to a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4).

NMR Spectroscopy

  • Dissolve a small amount of each isomer in a deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Acquire 1H and 13C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Process the spectra to determine chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS), integration of proton signals, and coupling constants (J) in Hertz (Hz).

Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Output Maleic_Anhydride Maleic Anhydride Maleanilic_Acid N-(Nitrophenyl)maleanilic Acid Intermediate Maleic_Anhydride->Maleanilic_Acid Nitroaniline o-, m-, or p- Nitroaniline Nitroaniline->Maleanilic_Acid Nitrophenylmaleimide Nitrophenylmaleimide Isomer Maleanilic_Acid->Nitrophenylmaleimide Cyclodehydration UV_Vis UV-Vis Spectroscopy Nitrophenylmaleimide->UV_Vis Fluorescence Fluorescence Spectroscopy Nitrophenylmaleimide->Fluorescence NMR NMR Spectroscopy (1H & 13C) Nitrophenylmaleimide->NMR UV_Vis_Data λmax, ε UV_Vis->UV_Vis_Data Fluorescence_Data λem, Φ Fluorescence->Fluorescence_Data NMR_Data Chemical Shifts (δ), Coupling Constants (J) NMR->NMR_Data

Caption: Experimental workflow for the synthesis and spectroscopic analysis of nitrophenylmaleimide isomers.

logical_relationship Isomer Nitrophenylmaleimide Isomer (ortho, meta, para) Position Position of Nitro Group Isomer->Position Electronic_Environment Electronic Environment Position->Electronic_Environment Magnetic_Environment Magnetic Environment Position->Magnetic_Environment Spectroscopic_Properties Spectroscopic Properties Electronic_Environment->Spectroscopic_Properties Magnetic_Environment->Spectroscopic_Properties UV_Vis UV-Visible Spectrum Spectroscopic_Properties->UV_Vis Fluorescence Fluorescence Spectrum Spectroscopic_Properties->Fluorescence NMR NMR Spectrum Spectroscopic_Properties->NMR

Caption: Logical relationship between isomeric structure and resulting spectroscopic properties.

References

Cross-Validation of Bioactivity Data for Novel Pyrrole-2,5-Dione Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of novel pyrrole-2,5-dione compounds across different therapeutic targets. The data presented is a synthesis of publicly available research, offering a cross-validation of their potential as anti-inflammatory, cytotoxic, and cholesterol-lowering agents. Experimental protocols for key assays are detailed to support the reproducibility of these findings.

Comparative Bioactivity Data

The following tables summarize the in vitro bioactivity of various novel pyrrole-2,5-dione compounds, highlighting their half-maximal inhibitory concentrations (IC50) against different biological targets.

Table 1: Anti-inflammatory Activity of Pyrrole-2,5-Dione Compounds

Compound IDTargetAssay SystemIC50 (µM)Reference
Compound 9d (MPO-0029)COX-2LPS-induced PGE2 in RAW 264.7 cells0.0087[1]
COX-2 (enzymatic)Purified enzyme0.006[1]
COX-1 (enzymatic)Purified enzyme>1[1]
Compound 2aPro-inflammatory CytokinesAnti-CD3-stimulated human PBMCs-[2]
Compound 20Cholesterol AbsorptionIn vitro modelMore potent than Ezetimibe[3]

Note: A lower IC50 value indicates greater potency.

Table 2: Cytotoxic Activity of Pyrrole-2,5-Dione Compounds against Human Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference
Xylogonone Acid A (1)A549Lung3.76[4]
MDA-MB-231Breast72.43[4]
HepG2LiverNot Reported[4]
HT-29ColonNot Reported[4]
K562LeukemiaNot Reported[4]
SW620ColonNot Reported[4]
Xylogonone Acid B (2)A549Lung7.97[4]
MDA-MB-231Breast68.46[4]
HepG2LiverNot Reported[4]
HT-29ColonNot Reported[4]
K562LeukemiaNot Reported[4]
SW620ColonNot Reported[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate cross-validation and further research.

COX-2 Inhibition Assay (LPS-Induced PGE2 Production)

This assay determines the ability of a compound to inhibit the production of prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated cells, a key indicator of COX-2 inhibition.

Cell Line: RAW 264.7 murine macrophages.

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in 24-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test pyrrole-2,5-dione compounds for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well and incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • PGE2 Measurement: Quantify the concentration of PGE2 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of PGE2 inhibition for each compound concentration compared to the LPS-only control. Determine the IC50 value, which is the concentration of the compound that inhibits PGE2 production by 50%.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Cell Lines: A549 (lung cancer), MDA-MB-231 (breast cancer), etc.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of the pyrrole-2,5-dione compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is the concentration of the compound that reduces cell viability by 50%.

In Vitro Cholesterol Absorption Inhibition Assay

This assay evaluates the potential of compounds to inhibit the uptake of cholesterol in an in vitro model that mimics the intestinal brush border.

Protocol:

  • Micelle Preparation: Prepare mixed micelles containing cholesterol, phospholipids, and bile acids.

  • Caco-2 Cell Culture: Culture Caco-2 human colorectal adenocarcinoma cells on semi-permeable inserts to form a polarized monolayer that mimics the intestinal epithelium.

  • Compound Treatment: Add the test pyrrole-2,5-dione compounds to the apical side of the Caco-2 cell monolayer.

  • Cholesterol Uptake: Add the prepared cholesterol-containing micelles to the apical side and incubate.

  • Cell Lysis and Cholesterol Quantification: After the incubation period, wash the cells, lyse them, and measure the intracellular cholesterol content using a cholesterol quantification kit.

  • Data Analysis: Compare the intracellular cholesterol levels in compound-treated cells to control cells to determine the percentage of cholesterol absorption inhibition.

Visualizations

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a general workflow for screening the bioactivity of novel pyrrole-2,5-dione compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Bioactivity Screening cluster_analysis Data Analysis & Lead Identification synthesis Synthesis of Novel Pyrrole-2,5-dione Compounds characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT on Cancer & Normal Cell Lines) characterization->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., COX-2, Cytokine Inhibition) characterization->anti_inflammatory cholesterol Cholesterol Absorption Inhibition Assays characterization->cholesterol ic50 IC50 Determination cytotoxicity->ic50 anti_inflammatory->ic50 cholesterol->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar lead_id Lead Compound Identification sar->lead_id

Bioactivity screening workflow.
COX-2 Signaling Pathway

This diagram depicts a simplified representation of the Cyclooxygenase-2 (COX-2) signaling pathway, a key target for anti-inflammatory drugs.

cox2_pathway stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) membrane Cell Membrane phospholipase Phospholipase A2 membrane->phospholipase arachidonic Arachidonic Acid phospholipase->arachidonic Releases cox2 COX-2 (Cyclooxygenase-2) arachidonic->cox2 pgh2 Prostaglandin H2 (PGH2) cox2->pgh2 Converts to pges Prostaglandin E Synthase (PGES) pgh2->pges pge2 Prostaglandin E2 (PGE2) pges->pge2 Produces receptors Prostanoid Receptors (EP1-4) pge2->receptors Binds to inflammation Inflammation (Pain, Fever, Swelling) receptors->inflammation Leads to inhibition Pyrrole-2,5-dione Inhibitors inhibition->cox2

Simplified COX-2 signaling pathway.

References

A Comparative Guide to Thiol Modification: N-(2-nitrophenyl)maleimide vs. N-ethylmaleimide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the selective modification of thiol groups on proteins and other biomolecules is a critical technique. Maleimide-based reagents are among the most popular choices for this purpose due to their high selectivity for thiols under physiological conditions. This guide provides an objective comparison of two such reagents: the classic N-ethylmaleimide (NEM) and the N-aryl substituted N-(2-nitrophenyl)maleimide (NPM). This comparison, supported by experimental data, will assist in selecting the optimal reagent for specific applications, from protein labeling to the development of antibody-drug conjugates (ADCs).

Key Differences at a Glance

FeatureN-(2-nitrophenyl)maleimide (NPM)N-ethylmaleimide (NEM)
Class N-aryl maleimideN-alkyl maleimide
Reaction Kinetics Generally faster reaction with thiols.[1]Slower reaction with thiols compared to N-aryl maleimides.[1]
Conjugate Stability The resulting thiosuccinimide adduct is more prone to hydrolysis, which can be advantageous in preventing retro-Michael reaction and thiol exchange.[1][2]The thioether bond is susceptible to retro-Michael reaction, leading to potential deconjugation.[3][4][5]
Key Advantage Increased stability of the final conjugate after hydrolysis of the succinimide ring.[1][2]Well-established reagent with predictable reactivity.
Consideration The electron-withdrawing nitro group accelerates hydrolysis of the conjugate.[1]The resulting conjugate can be reversible, which may be undesirable for applications requiring high stability.[3][4][5]

Performance Comparison: A Data-Driven Analysis

The choice between NPM and NEM often hinges on the desired balance between reaction speed and the long-term stability of the resulting bioconjugate.

Reaction Kinetics

The reaction between a maleimide and a thiol proceeds via a Michael addition, where the nucleophilic thiol attacks the double bond of the maleimide ring.[6] The rate of this reaction is influenced by the substituent on the nitrogen atom of the maleimide.

N-aryl maleimides, such as NPM, generally exhibit faster reaction kinetics with thiols compared to N-alkyl maleimides like NEM.[1] Studies have shown that N-aryl maleimide derivatives react approximately 2.5 times faster with thiols than their N-alkyl counterparts.[1] This can be advantageous in situations where rapid conjugation is required, for instance, when working with sensitive proteins or in time-sensitive applications like radiolabeling.[1]

ReagentThiol CompoundpHTemperature (°C)Second-Order Rate Constant (M⁻¹s⁻¹)
N-ethylmaleimideCysteine7.0221.6 x 10³
Conjugate Stability

A critical factor in the utility of maleimide reagents is the stability of the formed thioether bond. While generally stable, the thiosuccinimide linkage can undergo a retro-Michael reaction, leading to the dissociation of the conjugate. This is particularly relevant in biological systems where endogenous thiols like glutathione can facilitate this exchange.[3][4][5]

This is where a key difference between NPM and NEM emerges. The adducts formed from N-aryl maleimides, including NPM, are more susceptible to hydrolysis of the succinimide ring.[1][2] This hydrolysis, which is accelerated by electron-withdrawing groups like the nitro group on the phenyl ring of NPM, results in a ring-opened structure that is resistant to the retro-Michael reaction.[1] This effectively "locks" the conjugate in a stable form.

In contrast, the thioether bond formed with NEM is more prone to the reversible retro-Michael reaction, which can lead to deconjugation and potential off-target effects in vivo.[3][4][5]

Maleimide AdductConditionHalf-life of Conversion (Thiol Exchange)
N-ethylmaleimide - 4-mercaptophenylacetic acidIncubation with glutathione20 - 80 hours

Table 2: Stability of the N-ethylmaleimide adduct in a reducing environment. The hydrolysis of the N-(2-nitrophenyl)maleimide adduct is expected to be significantly faster, leading to a more stable final conjugate.[4]

Selectivity

Both NPM and NEM exhibit high selectivity for thiol groups over other nucleophilic functional groups, such as amines, at a physiological pH range of 6.5-7.5. At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines. However, at pH values above 7.5, the reactivity with amines can become more competitive.[7] For both reagents, it is recommended to maintain a pH of around 7.0 to ensure maximal selectivity for thiol modification.[7]

Experimental Protocols

General Protocol for Thiol Modification of a Protein

This protocol provides a general guideline for the conjugation of a maleimide reagent to a thiol-containing protein.

Materials:

  • Protein solution (1-10 mg/mL in a thiol-free buffer, e.g., PBS, HEPES, Tris, pH 7.0-7.5)

  • N-(2-nitrophenyl)maleimide or N-ethylmaleimide

  • Anhydrous DMSO or DMF

  • Reducing agent (e.g., TCEP, optional)

  • Quenching reagent (e.g., free cysteine or β-mercaptoethanol)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer. If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.

  • Maleimide Solution Preparation: Prepare a 10 mM stock solution of the maleimide reagent in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide stock solution to the protein solution while gently stirring.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light, especially if using a fluorescently labeled maleimide.

  • Quenching: Add a small molecule thiol (e.g., cysteine) to a final concentration of 1-10 mM to quench any unreacted maleimide.

  • Purification: Remove excess reagent and byproducts by size-exclusion chromatography or another suitable purification method.

Protocol for Comparing the Stability of Maleimide-Thiol Conjugates

This experiment allows for a direct comparison of the stability of NPM and NEM conjugates in the presence of a competing thiol.

Materials:

  • Purified protein-NPM conjugate and protein-NEM conjugate (prepared as described above)

  • Glutathione (GSH) solution (e.g., 10 mM in PBS, pH 7.4)

  • Analysis equipment (e.g., HPLC, mass spectrometer)

Procedure:

  • Incubation: Incubate a known concentration of each protein conjugate with a molar excess of glutathione (e.g., 10-fold) at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of each reaction mixture.

  • Analysis: Analyze the aliquots by HPLC or mass spectrometry to quantify the amount of intact conjugate remaining and the amount of deconjugated protein or the glutathione-adduct of the maleimide.

  • Data Analysis: Plot the percentage of intact conjugate versus time for both the NPM and NEM conjugates to determine their respective stabilities.

Visualizing the Chemistry and Workflow

Thiol_Modification_Mechanism cluster_reactants Reactants cluster_reaction Michael Addition cluster_products Products Thiol Protein-SH (Thiol) Intermediate Thioether Adduct (Thiosuccinimide) Thiol->Intermediate Nucleophilic Attack Maleimide Maleimide Reagent (NPM or NEM) Maleimide->Intermediate Stable_Conjugate Stable Conjugate (Hydrolyzed for NPM) Intermediate->Stable_Conjugate Hydrolysis (Favored for NPM) Reversible_Conjugate Reversible Conjugate (Retro-Michael for NEM) Intermediate->Reversible_Conjugate Retro-Michael (More likely for NEM)

Caption: Reaction mechanism of thiol modification by maleimides.

Experimental_Workflow A 1. Prepare Protein Solution (Buffer, pH 7.0-7.5) B 2. (Optional) Reduce Disulfides (e.g., with TCEP) A->B D 4. Mix and Incubate (2h at RT or O/N at 4°C) B->D C 3. Prepare Maleimide Stock (NPM or NEM in DMSO/DMF) C->D E 5. Quench Reaction (e.g., with free cysteine) D->E F 6. Purify Conjugate (e.g., Size-Exclusion) E->F G 7. Characterize Conjugate (e.g., MS, HPLC) F->G Comparison_Diagram center Thiol Modification NPM N-(2-nitrophenyl)maleimide center->NPM NEM N-ethylmaleimide center->NEM NPM_Kinetics Faster Kinetics NPM->NPM_Kinetics NPM_Stability Higher Final Stability (Post-Hydrolysis) NPM->NPM_Stability NEM_Kinetics Slower Kinetics NEM->NEM_Kinetics NEM_Stability Prone to Reversibility NEM->NEM_Stability NPM_Use ADCs, Long-term Studies NPM_Stability->NPM_Use NEM_Use Standard Labeling, Probing NEM_Stability->NEM_Use

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 1-(2-nitrophenyl)pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-(2-nitrophenyl)pyrrole-2,5-dione, a compound that, due to its nitrophenyl and maleimide functionalities, requires careful management as hazardous waste.

Note: A specific Safety Data Sheet (SDS) for this compound was not located. The following procedures are based on best practices for the disposal of hazardous chemical waste, particularly for nitrophenyl compounds and maleimide derivatives. Always consult your institution's Environmental Health and Safety (EHS) department and adhere to local, state, and federal regulations.

I. Hazard Identification and Personal Protective Equipment (PPE)

This compound should be handled as a hazardous substance. The nitrophenyl group suggests potential toxicity and the maleimide group is reactive.[1][2] Therefore, appropriate personal protective equipment must be worn at all times when handling this compound or its waste.

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye ProtectionSafety goggles or a face shield
Hand ProtectionChemical-resistant gloves (e.g., nitrile)
Body ProtectionLaboratory coat

II. Waste Segregation and Containerization

Proper segregation and containerization of chemical waste is crucial to prevent accidental reactions and ensure compliant disposal.

  • Waste Identification: All waste containing this compound, including unused solid compound, solutions, and contaminated materials, must be classified as hazardous chemical waste.[2][3]

  • Separate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[4][5]

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for all waste. The original container can be used for unused solid material.[2][5]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[1][5]

III. Step-by-Step Disposal Procedures

The following protocols outline the disposal process for different forms of this compound waste.

A. Unused Solid this compound:

  • Keep the compound in its original, tightly sealed container.

  • Label the container clearly as "Hazardous Waste: Unused this compound".

  • Store in a designated hazardous waste accumulation area.

  • Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor.[6]

B. Liquid Waste (Solutions containing this compound):

  • Deactivation of Reactive Maleimide (Recommended): To reduce the reactivity of the maleimide group, a deactivation step is advisable.[2]

    • Prepare a Quenching Solution: In a fume hood, prepare a solution of a thiol-containing compound (e.g., β-mercaptoethanol or dithiothreitol) in a suitable buffer.

    • Reaction: In a designated waste container, add the liquid waste containing this compound to the quenching solution.

    • Incubation: Gently mix and allow the reaction to proceed for at least two hours at room temperature.[2]

  • Collect the deactivated solution in a sealed, labeled, and chemically compatible waste container.

  • Label the container as "Hazardous Waste: Deactivated this compound with [Name of Quenching Agent]".

  • Do not pour down the drain. [1][6]

  • Store in a designated hazardous waste accumulation area and arrange for disposal.

C. Contaminated Solid Waste (e.g., pipette tips, gloves, absorbent paper):

  • Collect all contaminated solid materials in a designated, sealed plastic bag or container.

  • Label the container as "Hazardous Waste: this compound contaminated debris".[2]

  • Store with other hazardous waste and arrange for disposal.

D. Empty Containers:

  • The original container of this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[3]

  • The first rinsate must be collected and disposed of as hazardous liquid waste.[2][3]

  • After triple-rinsing and air-drying in a fume hood, the container's label should be defaced before disposal in regular trash.[2][3]

IV. Spill Management

In the event of a small spill, follow these steps:

  • Evacuate and Ventilate: Clear the immediate area of non-essential personnel and ensure adequate ventilation.[1]

  • Don PPE: Wear the appropriate personal protective equipment.[1]

  • Contain the Spill: Cover the spill with an inert absorbent material like sand or vermiculite. Avoid creating dust.[1]

  • Collect Material: Carefully sweep the absorbed material into a designated hazardous waste container.[1]

  • Decontaminate: Wipe the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials in the same hazardous waste container.[1]

  • Dispose of Waste: Seal and label the hazardous waste container and dispose of it according to institutional guidelines.[1]

V. Disposal Workflow Diagram

G Disposal Workflow for this compound cluster_waste_generation Waste Generation cluster_procedure Disposal Procedure cluster_final_disposal Final Disposal Waste_Solid Unused Solid Segregate Segregate as Hazardous Waste Waste_Solid->Segregate Waste_Liquid Liquid Waste (Solutions) Waste_Liquid->Segregate Waste_Contaminated Contaminated Solids Waste_Contaminated->Segregate Waste_Container Empty Container Triple_Rinse Triple-Rinse Container Waste_Container->Triple_Rinse Deactivate Deactivate Maleimide (Recommended) Segregate->Deactivate Liquid Waste Collect_Solid Collect in Labeled Container Segregate->Collect_Solid Solid Waste Collect_Contaminated Collect in Labeled Bag/Container Segregate->Collect_Contaminated Contaminated Solids Collect_Liquid Collect in Labeled Container Deactivate->Collect_Liquid Store Store in Designated Area Collect_Solid->Store Collect_Liquid->Store Collect_Contaminated->Store Rinsate_Disposal Dispose of Rinsate as Hazardous Waste Triple_Rinse->Rinsate_Disposal Container_Disposal Dispose of Container in Regular Trash Triple_Rinse->Container_Disposal EHS_Pickup Arrange EHS/Contractor Pickup Store->EHS_Pickup Rinsate_Disposal->Collect_Liquid

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling 1-(2-nitrophenyl)pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-(2-nitrophenyl)pyrrole-2,5-dione

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Hazard Summary
  • Irritation to the eyes, skin, and respiratory system.[1]

  • Potential for being harmful if inhaled, swallowed, or absorbed through the skin.[1]

  • Substituted maleimides can be toxic and cause severe skin burns and eye damage.

It is imperative to handle this compound with caution in a well-ventilated area and to use appropriate personal protective equipment.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategoryItemSpecifications and Rationale
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Given the potential for skin irritation and toxicity, double gloving is advised, especially when handling larger quantities or for prolonged periods.
Eye and Face Protection Safety goggles and face shieldChemical splash goggles are mandatory to protect against splashes. A face shield should be worn in situations with a higher risk of splashing.
Body Protection Laboratory coat or chemical-resistant apronA standard laboratory coat should be worn at all times. For procedures with a higher risk of splashes or spills, a chemical-resistant apron over the lab coat is recommended.
Respiratory Protection Fume hood or respiratorAll handling of solid and dissolved this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.[1]
Operational Plan for Safe Handling

A systematic approach is essential for safely handling this compound.

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational.
  • Verify that an eyewash station and safety shower are accessible and functional.[1]
  • Prepare all necessary equipment and reagents before handling the compound.
  • Designate a specific area within the fume hood for the handling of this chemical.

2. Donning Personal Protective Equipment (PPE):

  • Wash hands thoroughly before donning any PPE.
  • Put on the inner pair of nitrile gloves.
  • Don a laboratory coat, ensuring it is fully buttoned.
  • Put on the outer pair of nitrile gloves, ensuring the cuffs of the gloves go over the sleeves of the lab coat.
  • Wear chemical splash goggles.
  • If a significant splash risk exists, wear a face shield over the goggles.

3. Handling the Chemical:

  • Conduct all weighing and transfers of the solid compound within the fume hood.
  • Avoid creating dust.
  • When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
  • Keep all containers with the chemical tightly closed when not in use.

4. Post-Handling Procedures:

  • Decontaminate any surfaces that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.
  • Remove PPE in the correct order to avoid cross-contamination:
  • Remove the outer pair of gloves.
  • Remove the face shield (if used).
  • Remove the lab coat.
  • Remove the safety goggles.
  • Remove the inner pair of gloves.
  • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.

  • Solid Waste:

    • All solid waste contaminated with this compound, including used weighing paper, contaminated gloves, and disposable lab coats, should be placed in a clearly labeled hazardous waste container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.

    • Do not pour any waste containing this chemical down the drain.[1]

  • Container Disposal:

    • Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. After rinsing, the container can be disposed of according to institutional guidelines.

Consult your institution's environmental health and safety (EHS) department for specific hazardous waste disposal procedures.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

  • Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound.

cluster_prep 1. Preparation cluster_ppe 2. Don PPE cluster_handling 3. Chemical Handling (in Fume Hood) cluster_post 4. Post-Handling cluster_disposal 5. Waste Disposal prep1 Verify Fume Hood and Safety Showers prep2 Gather All Necessary Equipment prep1->prep2 prep3 Designate Handling Area prep2->prep3 ppe4 Goggles & Face Shield ppe1 Inner Gloves ppe2 Lab Coat ppe1->ppe2 ppe3 Outer Gloves ppe2->ppe3 ppe3->ppe4 handle1 Weigh and Transfer Solid ppe4->handle1 handle2 Dissolve Compound handle1->handle2 handle3 Keep Containers Closed handle2->handle3 post1 Decontaminate Surfaces handle3->post1 post2 Remove PPE Correctly post1->post2 post3 Wash Hands Thoroughly post2->post3 disp1 Segregate Solid and Liquid Waste post3->disp1 disp2 Use Labeled Hazardous Waste Containers disp1->disp2

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.